Product packaging for (S)-L-Cystine-15N2(Cat. No.:)

(S)-L-Cystine-15N2

Cat. No.: B15144852
M. Wt: 242.3 g/mol
InChI Key: LEVWYRKDKASIDU-DNEJPWMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-L-Cystine-15N2 is a useful research compound. Its molecular formula is C6H12N2O4S2 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4S2 B15144852 (S)-L-Cystine-15N2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

242.3 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1

InChI Key

LEVWYRKDKASIDU-DNEJPWMJSA-N

Isomeric SMILES

C([C@H](C(=O)O)[15NH2])SSC[C@@H](C(=O)O)[15NH2]

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

(S)-L-Cystine-¹⁵N₂: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-L-Cystine-¹⁵N₂, focusing on its isotopic purity, enrichment, and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.

Introduction to (S)-L-Cystine-¹⁵N₂

(S)-L-Cystine-¹⁵N₂ is a stable isotope-labeled form of the amino acid L-cystine, where both nitrogen atoms are substituted with the nitrogen-15 (¹⁵N) isotope. L-cystine, a disulfide-linked dimer of cysteine, plays a crucial role in protein structure and various metabolic pathways. The incorporation of ¹⁵N atoms creates a mass shift, allowing researchers to trace and quantify the molecule in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This makes (S)-L-Cystine-¹⁵N₂ an invaluable tool in proteomics, metabolomics, and metabolic flux analysis, particularly in studying protein synthesis, degradation, and the biosynthesis of crucial molecules like glutathione.[1][2]

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of commercially available (S)-L-Cystine-¹⁵N₂ are critical parameters for ensuring the accuracy and reliability of experimental results. Isotopic enrichment refers to the percentage of the ¹⁵N isotope at the labeled positions, while chemical purity refers to the percentage of the desired chemical compound.[3] Below is a summary of data from prominent suppliers.

SupplierProduct NumberStated Isotopic Purity/EnrichmentChemical Purity
Cambridge Isotope Laboratories, Inc. NLM-3818-PK98% ¹⁵N₂98%
Sigma-Aldrich 95240798 atom % ¹⁵N≥98% (CP)
MedChemExpress HY-N0394S298.80%99.00% (HPLC)

Note: Data is based on publicly available information from supplier websites and certificates of analysis.[2][4] Batch-to-batch variability may exist.

Experimental Protocols for Isotopic Analysis

Accurate determination of isotopic purity and enrichment is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for determining the isotopic enrichment of ¹⁵N-labeled compounds. The mass difference between the labeled and unlabeled isotopologues allows for their differentiation and quantification.

Protocol: LC-MS Analysis of (S)-L-Cystine-¹⁵N₂

  • Sample Preparation:

    • Prepare a stock solution of (S)-L-Cystine-¹⁵N₂ in a suitable solvent (e.g., dilute aqueous acid like 0.1 M HCl, as cystine has low solubility in neutral water).

    • For analysis in biological matrices (e.g., plasma, cell lysates), perform a protein precipitation step. A common method is the addition of a cold organic solvent (e.g., acetonitrile) or an acid (e.g., sulfosalicylic acid).[5][6]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the amino acids.

    • Prepare a dilution series for a calibration curve using a known concentration of an unlabeled L-cystine standard.

    • Spike all samples, including calibration standards and quality controls, with a known concentration of an internal standard (e.g., L-Cystine-¹³C₆,¹⁵N₂ if available and distinguishable, or another labeled amino acid not present in the sample).[7]

    • Transfer the final diluted samples to autosampler vials for LC-MS analysis.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Employ a suitable column for amino acid analysis, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column.

      • Use a mobile phase system appropriate for amino acid separation, often consisting of an aqueous buffer with an organic modifier (e.g., water with formic acid and acetonitrile).[9]

      • Develop a gradient elution method to achieve good separation of cystine from other matrix components.

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.

      • Monitor the specific precursor-to-product ion transitions for both unlabeled L-cystine and (S)-L-Cystine-¹⁵N₂. The precursor ion for (S)-L-Cystine-¹⁵N₂ will have a mass shift of +2 Da compared to unlabeled L-cystine.

      • Acquire data across the entire chromatographic run.

  • Data Analysis:

    • Integrate the peak areas for the specific transitions of both the labeled and unlabeled cystine.

    • Calculate the ratio of the peak area of the ¹⁵N-labeled cystine to the sum of the peak areas of both labeled and unlabeled cystine to determine the isotopic enrichment.

    • Use the calibration curve generated from the unlabeled standard to quantify the total amount of cystine in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination

NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to confirm the incorporation of ¹⁵N and assess isotopic enrichment. This technique provides information on the chemical environment of the nitrogen atoms.

Protocol: ¹H-¹⁵N HSQC NMR for (S)-L-Cystine-¹⁵N₂

  • Sample Preparation:

    • Dissolve a sufficient amount of the (S)-L-Cystine-¹⁵N₂ sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Perform a standard 2D ¹H-¹⁵N HSQC experiment.[10][11] This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons.

    • Set the spectral widths in both the ¹H and ¹⁵N dimensions to encompass the expected chemical shifts of the amine protons and nitrogens of cystine.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • The presence of cross-peaks in the ¹H-¹⁵N HSQC spectrum confirms the presence of ¹⁵N-labeled cystine.

    • The intensity of the cross-peaks is proportional to the amount of the ¹⁵N-labeled species.

    • To quantify the enrichment, a known concentration of an unlabeled standard can be added, and the relative intensities of the signals can be compared. However, for highly enriched samples, the absence of signals from the unlabeled compound is a strong indicator of high isotopic purity.

Application: Tracing Glutathione Biosynthesis

A key application of (S)-L-Cystine-¹⁵N₂ is in metabolic flux analysis, particularly for studying the biosynthesis of glutathione (GSH), a critical antioxidant. By providing cells with ¹⁵N₂-labeled cystine, researchers can track the incorporation of the labeled nitrogen atoms into the newly synthesized glutathione.

Glutathione Biosynthesis Pathway

The diagram below illustrates the two-step enzymatic synthesis of glutathione from its constituent amino acids: glutamate, cysteine, and glycine.

Glutathione_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Steps Glutamate Glutamate gamma_GC γ-Glutamyl-Cysteine (¹⁵N) Glutamate->gamma_GC Glutamate-Cysteine Ligase (GCL) Cysteine_15N L-Cysteine (¹⁵N) Cysteine_15N->gamma_GC Glycine Glycine GSH Glutathione (¹⁵N) Glycine->GSH gamma_GC->GSH Glutathione Synthetase (GS)

Caption: Glutathione biosynthesis from ¹⁵N-labeled L-Cysteine.

Experimental Workflow for Tracing Glutathione Metabolism

The following diagram outlines a typical experimental workflow for using (S)-L-Cystine-¹⁵N₂ to trace its incorporation into glutathione in a cell culture model, followed by LC-MS analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Culture cells in standard medium Labeling 2. Switch to medium containing (S)-L-Cystine-¹⁵N₂ Cell_Culture->Labeling Incubation 3. Incubate for a defined time course Labeling->Incubation Harvest 4. Harvest cells Incubation->Harvest Lysis 5. Lyse cells and quench metabolism (e.g., with cold methanol) Harvest->Lysis Extraction 6. Extract metabolites Lysis->Extraction Protein_Precipitation 7. Protein precipitation and supernatant collection Extraction->Protein_Precipitation LC_MS 8. LC-MS/MS analysis of metabolite extracts Protein_Precipitation->LC_MS Data_Analysis 9. Identify and quantify ¹⁵N-labeled glutathione LC_MS->Data_Analysis Flux_Calculation 10. Calculate metabolic flux Data_Analysis->Flux_Calculation

References

An In-depth Technical Guide on (S)-L-Cystine-15N2: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides essential information regarding the molecular formula and weight of the isotopically labeled amino acid, (S)-L-Cystine-15N2. This compound is a critical tool for researchers and scientists, particularly in the fields of proteomics, metabolomics, and drug development, where it is used as a tracer to elucidate metabolic pathways and protein structures.

Molecular Composition and Isotopic Labeling

(S)-L-Cystine is a dimeric amino acid formed by the oxidation of two L-cysteine residues, which are linked by a disulfide bond. In this compound, the naturally occurring Nitrogen-14 (¹⁴N) atoms are replaced with the stable, heavier isotope Nitrogen-15 (¹⁵N). This isotopic substitution allows for the differentiation and quantification of the labeled molecule in complex biological samples using mass spectrometry-based techniques.

The molecular formula for unlabeled (S)-L-Cystine is C₆H₁₂N₂O₄S₂. For the isotopically labeled variant, the formula is written as C₆H₁₂(¹⁵N)₂O₄S₂ to denote the presence of the Nitrogen-15 isotopes.

Quantitative Data Summary

The following tables summarize the molecular formula and weight of both unlabeled and ¹⁵N-labeled (S)-L-Cystine, along with the atomic weights of the constituent elements used for molecular weight calculation.

Compound Molecular Formula Molecular Weight ( g/mol )
(S)-L-CystineC₆H₁₂N₂O₄S₂240.30
(S)-L-Cystine-¹⁵N₂C₆H₁₂¹⁵N₂O₄S₂242.29[1][2]
Element / Isotope Symbol Standard Atomic Weight ( g/mol )
CarbonC[12.0096, 12.0116][3][4]
HydrogenH[1.00784, 1.00811][5][6][7]
Nitrogen-15¹⁵N15.0001088983
OxygenO[15.99903, 15.99977][8][9][10]
SulfurS[32.059, 32.076][11][12]

Experimental Protocols

The determination of the molecular weight of this compound is typically performed using high-resolution mass spectrometry (HRMS).

Methodology for Molecular Weight Determination by Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique for amino acids, as it is a soft ionization method that minimizes fragmentation.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., Orbitrap, TOF, or FT-ICR). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The molecular weight is determined from the peak corresponding to the protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the accurate mass measurement, which can be used to confirm the elemental composition.

Diagrams

The following diagrams illustrate the logical workflow for determining the molecular weight of this compound and the relationship between the unlabeled and labeled compounds.

A Start with (S)-L-Cystine B Determine Molecular Formula C₆H₁₂N₂O₄S₂ A->B D Isotopically Label with ¹⁵N A->D C Identify Constituent Elements (C, H, N, O, S) B->C F Obtain Atomic Weights C->F E New Molecular Formula C₆H₁₂(¹⁵N)₂O₄S₂ D->E E->F G Calculate Molecular Weight Σ (atomic weight × count) F->G H Final Molecular Weight of (S)-L-Cystine-¹⁵N₂ G->H

Workflow for Molecular Weight Determination

cluster_0 (S)-L-Cystine cluster_1 (S)-L-Cystine-¹⁵N₂ C₆H₁₂N₂O₄S₂ C₆H₁₂N₂O₄S₂ C₆H₁₂¹⁵N₂O₄S₂ C₆H₁₂¹⁵N₂O₄S₂ C₆H₁₂N₂O₄S₂->C₆H₁₂¹⁵N₂O₄S₂ Isotopic Substitution of 2 Nitrogen atoms MW: 240.30 g/mol MW: 240.30 g/mol MW: 242.29 g/mol MW: 242.29 g/mol

Relationship between Unlabeled and Labeled Cystine

References

A Technical Guide to 15N Metabolic Labeling with Amino Acids for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of 15N metabolic labeling with amino acids, a powerful technique for quantitative proteomics. Metabolic labeling, in which stable isotopes are incorporated into proteins in vivo, provides a robust method for accurately quantifying dynamic changes in protein expression, synthesis, and turnover.[1][2][3] This guide details the underlying principles, experimental protocols, data analysis workflows, and key applications of this versatile technique.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with the heavy isotope of nitrogen (¹⁵N) is a powerful method for accurate protein quantitation.[1] The fundamental principle involves replacing the naturally abundant light nitrogen (¹⁴N) with its heavier, non-radioactive isotope, ¹⁵N, within the cellular proteome. This is achieved by culturing cells or feeding organisms a diet in which the sole nitrogen source is ¹⁵N-labeled. As cells grow and synthesize new proteins, they incorporate the heavy ¹⁵N atoms from the provided amino acids into the newly synthesized proteins.

This results in two distinct cell or organism populations: a "light" population with proteins containing ¹⁴N and a "heavy" population with proteins containing ¹⁵N.[1][4] Because the "heavy" and "light" proteins are chemically identical, they behave similarly during sample processing, such as protein extraction and enzymatic digestion.[1][5] When the "heavy" and "light" samples are mixed, the corresponding peptides can be distinguished by mass spectrometry due to the mass difference imparted by the ¹⁵N isotope.[1][5] The relative abundance of a protein between the two samples can then be determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.

One of the key advantages of metabolic labeling is that the isotopic labels are introduced at the very beginning of the experimental workflow, minimizing a key source of error in quantification.[1] This approach contrasts with in-vitro labeling methods where isotopes are chemically added to proteins or peptides after extraction, which can be prone to incomplete labeling and side reactions.[1]

Experimental Workflow and Signaling Pathways

The general workflow for a 15N metabolic labeling experiment involves several key stages, from sample preparation to data analysis. The specific details of the protocol will vary depending on the organism being studied.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_protein_proc Protein Processing cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell/Organism Culture Labeling Metabolic Labeling (14N vs. 15N media) Cell_Culture->Labeling Harvesting Cell/Tissue Harvesting Labeling->Harvesting Mixing Sample Mixing (1:1 ratio) Harvesting->Mixing Lysis Cell Lysis & Protein Extraction Mixing->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Peptide/Protein Identification LC_MS->Identification Quantification Relative Quantification (Heavy/Light Ratios) Identification->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Figure 1: General experimental workflow for 15N metabolic labeling.

The core of the technique relies on the cellular machinery for protein synthesis. Amino acids from the culture medium or diet are taken up by cells and used by ribosomes to translate mRNA into proteins. By providing ¹⁵N-labeled amino acids, the isotope is incorporated throughout the proteome.

Protein_Synthesis_Pathway 15N_Amino_Acids 15N-labeled Amino Acids Cell_Uptake Cellular Uptake 15N_Amino_Acids->Cell_Uptake tRNA_Charging Aminoacyl-tRNA Synthetase Cell_Uptake->tRNA_Charging Ribosome Ribosome tRNA_Charging->Ribosome 15N_Protein 15N-labeled Protein Ribosome->15N_Protein mRNA mRNA mRNA->Ribosome

Figure 2: Incorporation of 15N-labeled amino acids into proteins.

Quantitative Data Presentation

The efficiency of ¹⁵N labeling and the observed protein turnover rates can vary depending on the organism and experimental conditions. The following tables summarize typical quantitative data obtained from ¹⁵N metabolic labeling experiments.

Organism/SystemLabeling Efficiency (%)Labeling DurationReference
Arabidopsis thaliana93-9914 days[4][5]
Chlamydomonas reinhardtii~983 subcultures[6]
Saccharomyces cerevisiae>90-[7]
Rat (liver)~91-[8]
Rat (brain)~74 (improves with generational labeling)-[8]

Table 1: Reported 15N Labeling Efficiencies in Various Organisms.

ProteinOrganismFractional Synthesis Rate (%/day)Half-life (days)Reference
Calreticulin precursorPancreatic Cancer Cells44-76-[9]
Alpha-enolasePancreatic Cancer Cells44-76-[9]
RuBisCo large subunitChlamydomonas reinhardtii-Varies[6]
ATP synthase CF1 alpha subunitChlamydomonas reinhardtii-Varies[6]
ATP synthase CF1 beta subunitChlamydomonas reinhardtii-Varies[6]

Table 2: Examples of Protein Turnover Rates Determined by 15N Metabolic Labeling.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for ¹⁵N metabolic labeling in common research models. These should be adapted based on specific experimental goals and laboratory conditions.

15N Labeling in E. coli

This protocol is adapted for protein expression and labeling in E. coli.

Materials:

  • E. coli expression strain

  • Expression vector with the gene of interest

  • Minimal medium plates

  • M9 minimal medium components

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • Trace elements solution

  • MgSO₄, CaCl₂, Biotin, Thiamin

  • Appropriate antibiotics

  • IPTG (or other inducer)

Procedure:

  • Transformation: Transform the expression vector into a suitable E. coli strain and plate on minimal medium plates containing the appropriate antibiotic. Incubate overnight at 37°C.[10]

  • Starter Culture: Pick a single colony and inoculate 5 mL of M9 minimal medium containing ¹⁵NH₄Cl and other required supplements. Grow overnight at 37°C with shaking.[10][11]

  • Main Culture: Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl) with the overnight starter culture. Grow at the optimal temperature for your protein expression until the OD₆₀₀ reaches 0.8–1.0.[10]

  • Induction: Induce protein expression with IPTG and continue to culture for 2-12 hours, depending on the protein.[10]

  • Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or used immediately for protein purification.[10]

15N Labeling in Mammalian Cells

This protocol provides a general framework for labeling mammalian cells in culture.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI) lacking the standard amino acids to be labeled

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" amino acids (¹⁴N)

  • "Heavy" ¹⁵N-labeled amino acids

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture Adaptation: Gradually adapt cells to the custom medium containing dialyzed FBS to deplete endogenous "light" amino acids.

  • Labeling: Culture one population of cells in "light" medium and another in "heavy" medium containing the ¹⁵N-labeled amino acids for several cell divisions to ensure complete incorporation.

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to both "light" and "heavy" cell populations.

  • Harvesting: Wash the cells with PBS and harvest by scraping or trypsinization.

  • Mixing: Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction: Lyse the mixed cell pellet using a suitable lysis buffer containing protease inhibitors.

  • Protein Digestion: Proceed with protein digestion, typically using trypsin, for subsequent mass spectrometry analysis.

Data Analysis Workflow

The analysis of data from ¹⁵N metabolic labeling experiments requires specialized software to identify and quantify the "heavy" and "light" peptide pairs.

Data_Analysis_Workflow Raw_Data Raw MS/MS Data Peak_Detection Peak Detection & Feature Finding Raw_Data->Peak_Detection Database_Search Database Search (e.g., Mascot, Sequest) Peak_Detection->Database_Search Peptide_ID Peptide Identification (14N and 15N) Database_Search->Peptide_ID Labeling_Efficiency Determine Labeling Efficiency Peptide_ID->Labeling_Efficiency Ratio_Calculation Calculate Heavy/Light Ratios Labeling_Efficiency->Ratio_Calculation Protein_Quantification Protein-level Quantification (Median of peptide ratios) Ratio_Calculation->Protein_Quantification Statistical_Analysis Statistical Analysis Protein_Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Figure 3: A typical data analysis workflow for 15N metabolic labeling experiments.

A crucial step in the data analysis is the determination of the labeling efficiency, as incomplete labeling can affect the accuracy of quantification.[4][5] Software tools can adjust the calculated peptide ratios based on the determined labeling efficiency.[1][4] The final output is a list of identified proteins and their relative abundance ratios between the experimental conditions.

Conclusion

15N metabolic labeling with amino acids is a highly accurate and versatile technique for quantitative proteomics. Its ability to introduce isotopic labels in vivo minimizes experimental variability and allows for the precise measurement of changes in protein abundance, synthesis, and degradation. While the experimental setup and data analysis require careful consideration, the depth and quality of the resulting quantitative data make it an invaluable tool for researchers in basic science and drug development.

References

The Biological Role of L-Cystine in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-cystine, the oxidized dimer of the amino acid L-cysteine, plays a pivotal role in cellular metabolism, extending far beyond its function as a building block for protein synthesis. This guide provides a comprehensive technical overview of the multifaceted roles of L-cystine, focusing on its cellular uptake, reduction to cysteine, and its critical contributions to redox homeostasis, protein structure and function, and the regulation of key cellular processes. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers in the fields of biochemistry, cell biology, and pharmacology.

Introduction to L-Cystine Metabolism

L-cysteine is a semi-essential proteinogenic amino acid characterized by its thiol-containing side chain.[1] In the extracellular environment, cysteine readily oxidizes to form L-cystine, a more stable disulfide-linked dimer.[2] Consequently, the majority of extracellular cyst(e)ine exists in the form of L-cystine. Cellular metabolism, however, primarily utilizes the reduced form, L-cysteine. Therefore, the uptake of extracellular L-cystine and its subsequent intracellular reduction is a critical process for maintaining cellular function.

The biological significance of L-cystine metabolism is underscored by its involvement in:

  • Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells.[1][3][4]

  • Protein Structure and Function: The sulfhydryl group of cysteine residues can form disulfide bonds, which are crucial for the proper folding, stability, and function of many proteins, particularly secreted and membrane-bound proteins.[1]

  • Redox Signaling: The reversible oxidation and reduction of cysteine residues in proteins serve as a molecular switch, modulating protein activity in response to changes in the cellular redox environment.

  • Iron-Sulfur Cluster Biogenesis: Cysteine provides the sulfur atom for the assembly of iron-sulfur clusters, which are essential cofactors for numerous enzymes involved in electron transport and metabolic reactions.

  • Detoxification: Glutathione, derived from L-cysteine, plays a central role in the detoxification of xenobiotics and reactive oxygen species (ROS).

  • Regulation of Cell Death Pathways: L-cystine metabolism is intricately linked to programmed cell death pathways, most notably ferroptosis, an iron-dependent form of regulated cell death.[5]

Dysregulation of L-cystine metabolism is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and inherited metabolic disorders such as cystinosis.[6]

Cellular Uptake and Reduction of L-Cystine

The entry of L-cystine into the cell is mediated by specific amino acid transport systems. The most well-characterized of these is System xc- , a sodium-independent antiporter that exchanges one molecule of extracellular L-cystine for one molecule of intracellular glutamate.[2][6] System xc- is a heterodimer composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).[6]

Other transporters, such as the alanine-serine-cysteine (ASC) transporters and the L-type amino acid transporters, have also been implicated in the transport of L-cysteine and, to a lesser extent, L-cystine.[7] The expression and activity of these transporters vary between cell types and can be influenced by the cellular redox state and nutrient availability.

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily catalyzed by the thioredoxin (Trx) system , which consists of thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH.[8] Glutathione (GSH) can also directly reduce L-cystine, although the thioredoxin system is considered the major pathway.[2]

Quantitative Data on L-Cystine Transport and Concentrations

The following tables summarize key quantitative data related to L-cystine transport and cellular concentrations. It is important to note that these values can vary significantly depending on the cell type, culture conditions, and analytical methods used.

Transporter SystemSubstrate(s)Cell TypeKm (µM)Reference(s)
System xc- L-Cystine, L-GlutamateRat Alveolar Type II Cells>500[7]
System ASC L-Cysteine, L-Alanine, L-SerineRat Alveolar Type II Cells16.9[7]
System L L-CysteineRat Alveolar Type II Cells99.9[7]

Table 1: Michaelis-Menten constants (Km) for L-cystine and L-cysteine transporters in rat alveolar type II cells.

AnalyteCompartmentSpeciesConcentration (µM)Reference(s)
GSH PlasmaRat49.8 ± 7.5[7]
GSSG PlasmaRat4.5 ± 1.4[7]
GSH Bronchoalveolar Lavage (BAL) FluidRat336 ± 3.2[7]
GSSG Bronchoalveolar Lavage (BAL) FluidRat135 ± 6.3[7]
L-Cystine Human TearsHuman-[9]
L-Cysteine Human TearsHuman13 - 49[9]

Table 2: Representative concentrations of glutathione (GSH), glutathione disulfide (GSSG), L-cystine, and L-cysteine in biological fluids.

Core Metabolic Pathways Involving L-Cystine

Glutathione (GSH) Synthesis

The synthesis of glutathione is a two-step, ATP-dependent process that occurs in the cytosol.[3]

  • Formation of γ-glutamylcysteine: The first and rate-limiting step is the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, catalyzed by glutamate-cysteine ligase (GCL) .

  • Addition of glycine: The second step involves the addition of glycine to the C-terminus of γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase (GS) .

The availability of cysteine is the primary determinant of the rate of GSH synthesis.[1]

Protein Disulfide Bond Formation

In the oxidizing environment of the endoplasmic reticulum (ER), the thiol groups of cysteine residues within proteins can be oxidized to form disulfide bonds. This process, known as oxidative folding, is critical for the structural integrity and function of many secreted and membrane proteins. The formation, reduction, and isomerization of disulfide bonds are catalyzed by a family of enzymes known as protein disulfide isomerases (PDIs) .

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The cellular defense against ferroptosis is heavily reliant on the activity of glutathione peroxidase 4 (GPX4) , a selenoenzyme that utilizes glutathione to reduce lipid hydroperoxides to non-toxic lipid alcohols.

Inhibition of L-cystine uptake via System xc- leads to a depletion of intracellular cysteine and, consequently, a reduction in glutathione levels. The resulting decrease in GPX4 activity leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[5]

Signaling Pathways and Regulatory Networks

The metabolism of L-cystine is tightly regulated and integrated with major cellular signaling networks, including the mTOR pathway.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex is activated by amino acids, including L-cysteine, and promotes anabolic processes while inhibiting catabolic processes like autophagy. Recent studies have shown that lysosomal cystine efflux, mediated by the transporter cystinosin, can suppress mTORC1 signaling, thereby maintaining autophagy during periods of starvation.[10][11] This suggests a feedback loop where cysteine metabolism communicates nutrient availability between lysosomes and mitochondria to control mTORC1 activity. Furthermore, mTORC2 has been shown to regulate the activity of the xCT transporter through phosphorylation, directly linking growth factor signaling to amino acid uptake and utilization.[12]

Experimental Protocols

Measurement of Cellular L-Cystine Uptake

Principle: This protocol describes a common method for measuring the uptake of L-cystine into cultured cells using radiolabeled [14C]-L-cystine.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • [14C]-L-Cystine (specific activity ~300 mCi/mmol)

  • Unlabeled L-cystine

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Seed cells in 12-well or 24-well plates and grow to the desired confluency.

  • On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Prepare uptake solutions containing a fixed concentration of [14C]-L-cystine (e.g., 1 µM) and varying concentrations of unlabeled L-cystine (for kinetic analysis) in HBSS. Include a control with no unlabeled L-cystine.

  • Add the uptake solution to each well and incubate at 37°C for a defined period (e.g., 5-30 minutes). The incubation time should be within the linear range of uptake.

  • To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.

  • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Use a portion of the cell lysate to determine the total protein concentration.

  • Calculate the rate of L-cystine uptake and normalize to the protein concentration (e.g., in nmol/mg protein/min).

Quantification of Intracellular Glutathione (GSH)

Principle: This protocol describes the quantification of total glutathione (GSH and GSSG) using a colorimetric assay based on the enzymatic recycling method with Ellman's reagent (DTNB).

Materials:

  • Cultured cells or tissue homogenates

  • Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization

  • Potassium phosphate buffer

  • NADPH

  • Glutathione reductase

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • GSH and GSSG standards

  • Microplate reader

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Deproteinize the samples by adding an equal volume of 10% MPA or PCA, vortexing, and centrifuging to pellet the precipitated protein.

  • Collect the supernatant containing the acid-soluble thiols.

  • Prepare a standard curve using known concentrations of GSH.

  • In a 96-well plate, add the sample supernatant or GSH standards.

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and glutathione reductase.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm in a kinetic mode for several minutes.

  • The rate of color development is proportional to the concentration of total glutathione.

  • To measure GSSG specifically, first derivatize the GSH in the sample with 2-vinylpyridine before performing the assay. The GSH concentration can then be calculated by subtracting the GSSG concentration from the total glutathione concentration.

Detection of Protein Disulfide Bonds by Western Blot

Principle: This protocol allows for the detection of disulfide-linked protein complexes by performing SDS-PAGE under non-reducing conditions.

Materials:

  • Protein samples

  • Laemmli sample buffer without a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Laemmli sample buffer with a reducing agent

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare two sets of protein samples. To one set, add Laemmli sample buffer without a reducing agent. To the other set, add Laemmli sample buffer containing a reducing agent.

  • Do not boil the samples intended for non-reducing SDS-PAGE, as heat can sometimes promote disulfide bond rearrangement.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • The presence of higher molecular weight bands in the non-reduced lanes compared to the reduced lanes is indicative of disulfide-linked oligomers.

Visualizations of Key Pathways and Workflows

L-Cystine Uptake and Glutathione Synthesis Pathway

L-Cystine_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Cystine_ext L-Cystine Glutamate_ext Glutamate System_xc System xc- (xCT/4F2hc) System_xc->Glutamate_ext L-Cystine_int L-Cystine System_xc->L-Cystine_int L-Cysteine L-Cysteine L-Cystine_int->L-Cysteine Reduction Trx_ox Thioredoxin (oxidized) L-Cystine_int->Trx_ox gamma-GC γ-Glutamylcysteine L-Cysteine->gamma-GC ATP -> ADP+Pi Glutamate_int Glutamate Glutamate_int->System_xc Glutamate_int->gamma-GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma-GC->GSH ATP -> ADP+Pi Trx_red Thioredoxin (reduced) Trx_red->L-Cysteine TrxR Thioredoxin Reductase Trx_ox->TrxR TrxR->Trx_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR GCL Glutamate-Cysteine Ligase (GCL) GCL->gamma-GC GS Glutathione Synthetase (GS) GS->GSH

Caption: Cellular uptake of L-cystine and its role in glutathione synthesis.

Experimental Workflow for Measuring L-Cystine Uptake

Cystine_Uptake_Workflow cluster_prep Cell Preparation cluster_exp Uptake Experiment cluster_analysis Data Analysis A 1. Seed cells in multi-well plates B 2. Grow cells to desired confluency A->B C 3. Wash cells with pre-warmed buffer B->C D 4. Add uptake solution with [14C]-L-Cystine C->D E 5. Incubate at 37°C for a defined time D->E F 6. Terminate uptake with ice-cold buffer wash E->F G 7. Lyse cells F->G H 8. Measure radioactivity (scintillation counting) G->H I 9. Measure total protein concentration G->I J 10. Calculate and normalize uptake rate H->J I->J

Caption: Workflow for measuring cellular L-cystine uptake using a radiolabeled tracer.

Conclusion

L-cystine metabolism is a cornerstone of cellular physiology, with profound implications for redox homeostasis, protein function, and the regulation of cell fate. A thorough understanding of the molecular mechanisms governing L-cystine uptake, its conversion to L-cysteine, and its subsequent metabolic integration is crucial for advancing our knowledge of various diseases and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers, offering both a conceptual framework and practical methodologies to investigate the intricate and vital roles of L-cystine in cellular metabolism.

References

A Technical Guide to (S)-L-Cystine-¹⁵N₂: Suppliers, Purchasing, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing (S)-L-Cystine-¹⁵N₂, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines key suppliers, purchasing details, and a detailed experimental protocol for its use in metabolic labeling and quantitative proteomics.

Sourcing and Purchasing (S)-L-Cystine-¹⁵N₂

Several reputable suppliers offer high-purity (S)-L-Cystine-¹⁵N₂ for research purposes. Below is a comparative summary of offerings from leading vendors. It is recommended to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityCAS NumberMolecular Weight
Sigma-Aldrich L-Cystine-¹⁵N₂952407-61-398 atom % ¹⁵N≥98% (CP)952407-61-3242.29
MedchemExpress (S)-L-Cystine-¹⁵N₂HY-N0394S2≥98.0%≥99.0%952407-61-3242.29
Cambridge Isotope Laboratories L-Cystine (¹⁵N₂, 98%)NLM-381898%98%952407-61-3242.29

Experimental Protocol: Metabolic Labeling of a Human Cell Line for Quantitative Proteomics

This protocol details a common application of (S)-L-Cystine-¹⁵N₂ in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the relative quantification of proteins.

Materials
  • Human cell line (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-cystine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • (S)-L-Cystine-¹⁵N₂ (heavy)

  • L-Cystine (light)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • In-gel or in-solution digestion kit (with Trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology
  • Cell Culture Preparation:

    • Culture the chosen human cell line in standard complete medium until the desired cell number is reached.

    • Prepare two sets of SILAC media:

      • "Light" medium: SILAC-grade medium supplemented with 10% dFBS and "light" L-Cystine at the standard concentration.

      • "Heavy" medium: SILAC-grade medium supplemented with 10% dFBS and (S)-L-Cystine-¹⁵N₂ at the same concentration as the light version.

  • Metabolic Labeling:

    • Passage the cells and seed them into the "light" and "heavy" SILAC media.

    • Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled and unlabeled L-cystine into the proteome.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and harvest them.

    • Combine an equal number of cells from the "light" and "heavy" populations.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysate.

  • Protein Digestion:

    • Proteins can be separated by SDS-PAGE followed by in-gel digestion or digested directly in-solution.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹⁵N in the cystine residues.

  • Data Analysis:

    • Utilize specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.

    • The ratio of the intensities of the heavy to light peptides for a given protein reflects the change in its abundance in response to the experimental treatment.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logic behind SILAC-based quantitative proteomics.

experimental_workflow cluster_labeling Cell Labeling cluster_treatment Treatment Light_Culture Cell Culture ('Light' L-Cystine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('(S)-L-Cystine-¹⁵N₂') Treatment Experimental Treatment Heavy_Culture->Treatment Combine_Cells Combine Equal Cell Numbers Control->Combine_Cells Treatment->Combine_Cells Cell_Lysis Cell Lysis & Protein Extraction Combine_Cells->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

logical_relationship Protein_Light Protein with ¹⁴N-Cystine Peptide_Pair Co-eluting Peptide Pair Protein_Light->Peptide_Pair Protein_Heavy Protein with ¹⁵N-Cystine Protein_Heavy->Peptide_Pair Mass_Shift Mass Difference (Δm) Peptide_Pair->Mass_Shift Quantification Relative Protein Quantification Mass_Shift->Quantification

Caption: The core principle of SILAC quantification based on mass shift.

Applications in Research and Drug Development

The use of (S)-L-Cystine-¹⁵N₂ is not limited to the protocol described above. Its applications extend to:

  • Metabolic Flux Analysis: Tracing the metabolic fate of cystine in various cellular pathways.

  • Biomarker Discovery: Identifying proteins that are differentially expressed in disease states or in response to drug candidates.

  • Drug Target Validation: Assessing the downstream effects of a drug on protein expression and turnover.

  • Biomolecular NMR: As a source of ¹⁵N for structural and dynamic studies of proteins.[1]

This technical guide provides a foundational understanding for researchers and professionals interested in utilizing (S)-L-Cystine-¹⁵N₂. For specific applications and troubleshooting, consulting the manufacturer's literature and relevant scientific publications is highly recommended.

References

Navigating the World of 15N: A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and application of 15N labeled compounds. These powerful tools are instrumental in a wide range of scientific disciplines, from elucidating complex biological pathways to accelerating drug discovery. This whitepaper serves as an essential resource for laboratory personnel, ensuring the safe and effective utilization of these valuable research materials.

The Nature of 15N: A Stable Isotope

Nitrogen, a fundamental element of life, is composed of two stable isotopes: the highly abundant 14N (99.63%) and the rare 15N (0.37%). Unlike radioactive isotopes, stable isotopes such as 15N do not decay and emit radiation. This inherent stability is the cornerstone of their safety profile, making them ideal for in vivo studies and applications where radioactivity is a concern.

The primary hazard associated with 15N labeled compounds is not radiological but is instead determined by the chemical and toxicological properties of the molecule into which the 15N isotope is incorporated. For instance, 15N-labeled ammonia (¹⁵NH₃) poses the same chemical hazards as unlabeled ammonia (¹⁴NH₃). Therefore, a thorough risk assessment must be conducted based on the chemical nature of the compound.

Prudent Practices for Safe Handling and Storage

Adherence to Good Laboratory Practices (GLP) is paramount when working with any chemical, including 15N labeled compounds.[1][2][3][4][5] A comprehensive Chemical Hygiene Plan should be in place, outlining standard operating procedures for safe handling, storage, and disposal.[6]

2.1. Personal Protective Equipment (PPE)

The minimum required PPE when handling 15N labeled compounds includes:

  • Safety glasses or goggles: To protect the eyes from splashes.

  • Lab coat: To protect skin and clothing from contamination.

  • Gloves: Chemically resistant gloves appropriate for the specific compound and solvent being used.

2.2. Engineering Controls

  • Fume Hood: For volatile compounds or those that may produce aerosols, work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

2.3. Storage and Stability

Proper storage is crucial to maintain the integrity and stability of 15N labeled compounds. While the 15N isotope itself is stable, the organic molecules they are part of can degrade over time.

Compound TypeRecommended Storage ConditionsNotes
Amino Acids (Solid) -20°C, desiccatedProtect from moisture. Long-term storage at -80°C is recommended for maximum stability. Studies on dried blood spots have shown significant degradation of some amino acids over several years at +4°C and room temperature.[7]
Peptides (Lyophilized) -20°C or -80°CPeptides are susceptible to degradation by proteases and oxidation. Storage at lower temperatures minimizes these processes. The half-life of peptides in plasma at room temperature can be on the order of hours.[8][9]
Nucleic Acids (DNA/RNA) -20°C or -80°C in a suitable buffer (e.g., TE buffer)For long-term archiving, storage at -80°C is recommended to prevent degradation by nucleases and hydrolysis. Untreated biological samples are generally not stable at room temperature.[10]
Gaseous Compounds (e.g., ¹⁵N₂) Room temperature in a well-ventilated area, securedCylinders should be stored upright and away from heat and direct sunlight.

2.4. Spill and Waste Management

  • Spill Response: Have a spill kit readily available. In the event of a spill, follow your institution's established procedures for chemical spills.

  • Waste Disposal: Dispose of 15N labeled compounds as chemical waste, following all local, state, and federal regulations. The disposal method is dictated by the chemical properties of the compound, not the isotopic label.

Occupational Exposure Limits

As 15N is a stable isotope, there are no specific occupational exposure limits (OELs) for 15N itself. The OELs for a 15N labeled compound are the same as for its unlabeled counterpart. Below are the OELs for some common nitrogen-containing compounds.

CompoundOSHA PEL (TWA)ACGIH TLV (TWA)NIOSH REL (TWA)
Ammonia 50 ppm25 ppm25 ppm
Nitrogen Dioxide 5 ppm (ceiling)0.2 ppm1 ppm (STEL)
Nitric Oxide 25 ppm25 ppm25 ppm

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit.

Experimental Protocols

4.1. General Workflow for Handling 15N Labeled Compounds

The following diagram illustrates a general workflow for the safe handling of 15N labeled compounds from receipt to disposal.

G General Workflow for Handling 15N Labeled Compounds cluster_0 Receiving and Storage cluster_1 Experimentation cluster_2 Waste and Disposal Receiving Receive Compound Inspect for Damage Storage Log into Inventory Store Appropriately Receiving->Storage Intact Package Preparation Review SDS Don PPE Storage->Preparation Experiment Perform Experiment in Designated Area Preparation->Experiment Waste Segregate Waste Experiment->Waste Disposal Dispose of Waste per Protocol Waste->Disposal

Caption: A typical workflow for handling 15N labeled compounds.

4.2. Safety Decision Tree

This decision tree provides a logical framework for determining the necessary safety precautions when working with a new 15N labeled compound.

G Safety Decision Tree for 15N Labeled Compounds Start Start: New 15N Labeled Compound IsVolatile Is the compound volatile or dusty? Start->IsVolatile IsHazardous Is the compound hazardous (toxic, corrosive, etc.)? IsVolatile->IsHazardous No UseFumeHood Work in a fume hood IsVolatile->UseFumeHood Yes StandardPrecautions Standard laboratory precautions IsHazardous->StandardPrecautions No EnhancedPPE Use enhanced PPE (e.g., specific gloves) IsHazardous->EnhancedPPE Yes UseFumeHood->IsHazardous EnhancedPPE->StandardPrecautions

Caption: A decision tree for assessing 15N compound handling risks.

4.3. Metabolic Labeling of Proteins in E. coli with 15N

This protocol is adapted for the expression of 15N labeled proteins in E. coli for subsequent analysis by NMR or mass spectrometry.[11]

Materials:

  • E. coli expression strain containing the plasmid for the protein of interest.

  • Minimal media (e.g., M9)

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • Appropriate antibiotics

  • IPTG (for induction)

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation Culture: Inoculate 100 mL of minimal medium containing ¹⁵NH₄Cl with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Main Culture: Inoculate 1 L of minimal medium containing ¹⁵NH₄Cl with the adaptation culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol. Store the purified protein at -80°C.[12]

4.4. Isotope Ratio Mass Spectrometry (IRMS) for 15N Analysis

This protocol provides a general overview of sample preparation for 15N analysis by IRMS.[13][14][15][16][17]

Materials:

  • Dried and homogenized sample

  • Tin capsules

  • Microbalance

  • Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

  • Sample Preparation: Dry the sample to a constant weight and grind to a fine, homogeneous powder.

  • Weighing: Accurately weigh the sample into a tin capsule. The amount of sample will depend on the expected nitrogen content.

  • Encapsulation: Seal the tin capsule to ensure no sample is lost.

  • Analysis: Place the encapsulated sample into the autosampler of the EA-IRMS. The instrument will combust the sample, converting the nitrogen in the sample to N₂ gas, which is then introduced into the mass spectrometer for isotopic analysis.

  • Data Analysis: The software will calculate the ¹⁵N abundance, often expressed in delta notation (δ¹⁵N).

Application Spotlight: Tracing Nitrogen in Metabolic Pathways

15N labeled compounds are invaluable for tracing the flow of nitrogen through metabolic pathways. The urea cycle is a prime example where 15N can be used to follow the conversion of toxic ammonia into urea for excretion.

5.1. The Urea Cycle: A Pathway for Nitrogen Excretion

The following diagram illustrates the key steps of the urea cycle and where 15N labeled precursors can be introduced to trace nitrogen flow.

G Tracing Nitrogen Flow in the Urea Cycle with 15N cluster_0 Mitochondrion cluster_1 Cytosol NH3 ¹⁵NH₃ (from Amino Acid Catabolism) CPS1 Carbamoyl Phosphate Synthetase I NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamoylase Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase Citrulline_cyto->ASS Aspartate Aspartate (¹⁵N-labeled) Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Urea Urea (¹⁵N-labeled) Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle, highlighting entry points for 15N tracers.

By providing ¹⁵N-labeled ammonia or a ¹⁵N-labeled amino acid like aspartate, researchers can use mass spectrometry to track the incorporation of the heavy isotope into the various intermediates of the urea cycle and ultimately into the final product, urea. This allows for the quantification of pathway flux and the identification of potential metabolic dysregulation.

Conclusion

15N labeled compounds are powerful and safe tools for a wide array of scientific investigations. By understanding their chemical nature, adhering to rigorous safety protocols, and employing appropriate experimental designs, researchers can unlock their full potential to advance our understanding of biological systems and accelerate the development of new therapeutics. This guide provides a foundational framework for the safe and effective use of these essential research materials. Always consult your institution's specific safety guidelines and the Safety Data Sheet for the particular compound you are working with.

References

A Guide to 15N Isotope Analysis: From Natural Abundance to Enriched Compound Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stable isotope of nitrogen, 15N, serves as a powerful and versatile tool across a spectrum of scientific disciplines. Its unique properties, when compared to the far more abundant 14N, allow for the precise tracing and quantification of nitrogen-containing molecules in complex biological systems. This technical guide provides a comprehensive overview of the fundamental differences between naturally abundant 15N and 15N-enriched compounds, details key experimental methodologies, and explores its critical applications in research and drug development.

The Core Distinction: Natural Abundance vs. Enriched Compounds

Nitrogen in nature is predominantly composed of two stable isotopes: 14N and 15N. The vast majority is 14N, with 15N constituting a mere fraction of the total nitrogen pool. This low natural abundance is a key feature that enables the use of 15N as a tracer. By introducing compounds artificially enriched with 15N into a biological system, researchers can easily distinguish the labeled molecules from the endogenous, unlabeled ones.

Property14N15N
Natural Abundance ~99.63%~0.37%
Number of Protons 77
Number of Neutrons 78
Nuclear Spin (I) 11/2
NMR Activity Active (Quadrupolar)Active (Non-quadrupolar)

The difference in nuclear spin is particularly significant for Nuclear Magnetic Resonance (NMR) spectroscopy. The spin of 1/2 for 15N results in sharper NMR signals, making it highly suitable for detailed structural and dynamic studies of proteins and other macromolecules.[1]

Key Applications in Research and Drug Development

The ability to track nitrogen pathways with high precision has made 15N-enriched compounds indispensable in several key areas:

  • Metabolic Studies and Flux Analysis: 15N-labeled substrates, such as amino acids and nucleotides, are used to trace metabolic pathways and quantify the flow of nitrogen through these networks (metabolic flux analysis).[2] This is crucial for understanding cellular metabolism in both healthy and diseased states.

  • Quantitative Proteomics: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and metabolic labeling with 15N salts are widely used techniques for the relative and absolute quantification of proteins.[3] By comparing the abundance of 14N and 15N-labeled peptides, researchers can identify changes in protein expression in response to various stimuli or in different disease models.

  • Structural Biology (NMR): The favorable NMR properties of 15N are exploited to determine the three-dimensional structures of proteins and nucleic acids.[2][4] Uniformly 15N-labeling of a protein allows for the acquisition of high-resolution spectra, which are essential for resonance assignment and structure calculation.

  • Drug Metabolism and Pharmacokinetics (DMPK): 15N-labeled drug candidates are used in preclinical and clinical studies to investigate their absorption, distribution, metabolism, and excretion (ADME) properties.[5] This information is vital for assessing the safety and efficacy of new therapeutic agents.

  • Environmental and Agricultural Science: 15N tracers are used to study nitrogen cycling in ecosystems, including nitrogen fixation, nitrification, and denitrification.[2] In agriculture, 15N-labeled fertilizers help to determine nitrogen uptake efficiency by crops.

Experimental Protocols and Methodologies

The successful application of 15N isotopes relies on robust and well-defined experimental protocols. Below are outlines of key methodologies for proteomics and NMR analysis.

Quantitative Proteomics using 15N Metabolic Labeling

This workflow is a cornerstone of modern proteomics, enabling the comparison of protein expression levels between two cell populations.

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis A1 Control Cells (14N Medium) B1 Cell Lysis & Protein Extraction A1->B1 A2 Experimental Cells (15N Medium) A2->B1 B2 Protein Quantification B1->B2 B3 Combine Equal Protein Amounts B2->B3 B4 Protein Digestion (e.g., Trypsin) B3->B4 C1 LC-MS/MS Analysis B4->C1 D1 Peptide Identification C1->D1 D2 Quantification of 14N/15N Peptide Pairs D1->D2 D3 Protein Ratio Calculation D2->D3

Workflow for Quantitative Proteomics using 15N Metabolic Labeling.

Detailed Protocol Outline:

  • Cell Culture and Labeling:

    • Culture two populations of cells. One in standard medium containing 14N nitrogen sources ("light" medium) and the other in a medium where the standard nitrogen source is replaced with a 15N-labeled equivalent ("heavy" medium).

    • Allow the cells to grow for a sufficient number of doublings to ensure near-complete incorporation of the 15N isotope in the experimental population. Labeling efficiency can range from 93-99%.[6]

  • Protein Extraction and Quantification:

    • Harvest and lyse the cells from both populations separately.

    • Extract the total protein and accurately determine the protein concentration for each lysate.

  • Sample Combination and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

    • Denature the combined protein mixture and digest it into smaller peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using liquid chromatography (LC).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of 14N or 15N.

  • Data Analysis:

    • Identify the peptides from the MS/MS spectra.

    • Quantify the relative abundance of the "light" and "heavy" versions of each peptide by comparing their signal intensities in the mass spectrometer.

    • Calculate the protein abundance ratios based on the ratios of their constituent peptides.

15N-Labeled Protein Expression and Purification for NMR Spectroscopy

This workflow is fundamental for structural biology studies aiming to determine the three-dimensional structure of a protein.

cluster_0 Bacterial Culture & Expression cluster_1 Purification cluster_2 NMR Sample Preparation & Analysis cluster_3 Structure Determination A1 Transform E. coli with Plasmid A2 Grow in Minimal Medium with 15NH4Cl A1->A2 A3 Induce Protein Expression (e.g., IPTG) A2->A3 B1 Cell Lysis A3->B1 B2 Affinity Chromatography B1->B2 B3 Size-Exclusion Chromatography B2->B3 C1 Buffer Exchange & Concentration B3->C1 C2 NMR Sample Preparation C1->C2 C3 NMR Data Acquisition (e.g., HSQC) C2->C3 D1 Resonance Assignment C3->D1 D2 NOE Assignment & Distance Restraints D1->D2 D3 Structure Calculation & Refinement D2->D3

Workflow for 15N-Labeled Protein Production for NMR Analysis.

Detailed Protocol Outline:

  • Protein Expression in E. coli :

    • Transform E. coli with a plasmid containing the gene for the protein of interest.

    • Grow the bacteria in a minimal medium where the sole nitrogen source is 15NH4Cl.[7]

    • Induce protein expression, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification:

    • Harvest the bacterial cells and lyse them to release the cellular contents.

    • Purify the 15N-labeled protein from the cell lysate using a series of chromatography steps. A common strategy involves initial purification by affinity chromatography (e.g., using a His-tag), followed by size-exclusion chromatography to ensure a homogenous sample.

  • NMR Sample Preparation:

    • Exchange the purified protein into a specific NMR buffer with a defined pH and salt concentration. The pH is often kept below 6.5 to slow the exchange of backbone amide protons with the solvent.[7]

    • Concentrate the protein to a final concentration typically in the range of 0.5 – 1 mM.[7]

    • Add a small percentage of deuterium oxide (D2O) to the sample, which is required for the NMR instrument's lock system.[7]

  • NMR Data Acquisition and Analysis:

    • Acquire a series of NMR experiments, starting with a 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This provides a "fingerprint" of the protein, with one peak for each backbone and sidechain amide group.[8]

    • Perform additional multi-dimensional NMR experiments to assign the chemical shifts of all the atoms in the protein.

    • Collect Nuclear Overhauser Effect (NOE) data to obtain distance restraints between protons that are close in space.

    • Use the assigned chemical shifts and distance restraints to calculate and refine the three-dimensional structure of the protein.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to 15N and its applications.

Table 1: Isotopic Abundance and Properties

IsotopeNatural Abundance (%)Nuclear Spin (I)Gyromagnetic Ratio (MHz/T)
14N 99.6351+3.077
15N 0.3651/2-4.316

Table 2: Typical 15N Enrichment Levels in Metabolic Labeling

Organism/SystemTypical Enrichment (%)Reference
E. coli>98[7]
Arabidopsis thaliana93-99[6]
Mammalian Cells (in culture)>95[9]
Rat (in vivo)74-94[10]

Conclusion

The use of 15N-enriched compounds has revolutionized our ability to probe the intricate workings of biological systems at the molecular level. From elucidating complex metabolic pathways to enabling the precise quantification of proteomes and the determination of high-resolution protein structures, the applications of 15N are both broad and impactful. For researchers and professionals in drug development, a thorough understanding of the principles and methodologies behind 15N isotope analysis is essential for leveraging this powerful technology to advance scientific discovery and develop novel therapeutics. As analytical instrumentation continues to improve in sensitivity and resolution, the role of 15N in cutting-edge research is poised to expand even further.

References

Understanding the Mass Shift in ¹⁵N Labeled Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a cornerstone of modern proteomics, enabling precise and accurate quantification of proteins and peptides. Among the various labeling strategies, the use of the heavy isotope of nitrogen, ¹⁵N, offers a versatile and powerful approach for metabolic labeling of entire proteomes. This in-depth technical guide explores the fundamental principles behind the mass shift observed in ¹⁵N labeled peptides, provides detailed experimental methodologies, and presents a framework for data analysis.

The core principle of ¹⁵N labeling lies in the substitution of the naturally abundant ¹⁴N isotope with the heavier ¹⁵N isotope within the amino acid building blocks of proteins. This incorporation results in a predictable mass increase in the labeled peptides, which can be readily detected by mass spectrometry. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify differences in protein abundance, study protein turnover, and gain insights into complex biological processes.

The Core Principle: Mass Shift per Nitrogen Atom

The mass shift observed in a ¹⁵N labeled peptide is directly proportional to the number of nitrogen atoms present in its amino acid sequence. Each nitrogen atom incorporated as ¹⁵N instead of ¹⁴N results in a mass increase of approximately 0.997 Da (the difference between the mass of ¹⁵N and ¹⁴N). For practical purposes in mass spectrometry, this is often approximated as a 1 Da shift per nitrogen atom.

The number of nitrogen atoms varies for each amino acid, leading to a unique mass shift for any given peptide. This predictable relationship is fundamental to the interpretation of mass spectrometry data from ¹⁵N labeling experiments.

Quantitative Data: Mass Shift per Amino Acid

The following table summarizes the number of nitrogen atoms for each of the 20 standard amino acids and the corresponding theoretical mass shift upon complete ¹⁵N labeling. This information is crucial for calculating the expected mass of a labeled peptide and for interpreting the resulting mass spectra.

Amino Acid3-Letter Code1-Letter CodeNumber of Nitrogen AtomsTheoretical Mass Shift (Da)
AlanineAlaA1~1
ArginineArgR4~4
AsparagineAsnN2~2
Aspartic AcidAspD1~1
CysteineCysC1~1
Glutamic AcidGluE1~1
GlutamineGlnQ2~2
GlycineGlyG1~1
HistidineHisH3~3
IsoleucineIleI1~1
LeucineLeuL1~1
LysineLysK2~2
MethionineMetM1~1
PhenylalaninePheF1~1
ProlineProP1~1
SerineSerS1~1
ThreonineThrT1~1
TryptophanTrpW2~2
TyrosineTyrY1~1
ValineValV1~1

Experimental Protocols

The successful implementation of ¹⁵N labeling experiments relies on robust and well-defined protocols. Below are detailed methodologies for metabolic labeling in E. coli, a commonly used expression system, and subsequent sample preparation for mass spectrometry analysis.

Metabolic Labeling of Proteins in E. coli with ¹⁵N

This protocol describes the expression of a target protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

Materials:

  • E. coli expression strain transformed with the vector containing the gene of interest.

  • Minimal medium plates (e.g., M9 agar) with appropriate antibiotics.

  • M9 minimal medium (10x stock solution).

  • ¹⁵NH₄Cl (ammonium chloride with >98% ¹⁵N enrichment).

  • Carbon source (e.g., 20% w/v glucose solution, sterile).

  • Trace elements solution (100x stock).

  • 1 M MgSO₄ (sterile).

  • 1 M CaCl₂ (sterile).

  • Thiamine and Biotin solutions (1 mg/mL, filter-sterilized).

  • Appropriate antibiotics.

  • Inducing agent (e.g., IPTG).

Protocol:

  • Starter Culture: Pick a single colony from a fresh minimal medium plate and inoculate a 5 mL starter culture of M9 minimal medium containing the appropriate antibiotics and unlabeled (¹⁴N) ammonium chloride. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source, glucose, trace elements, MgSO₄, CaCl₂, thiamine, biotin, and antibiotics) with the overnight starter culture.

  • Cell Growth: Grow the culture at the optimal temperature for protein expression (e.g., 37°C) with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., IPTG to a final concentration of 1 mM).

  • Protein Expression: Continue to incubate the culture for the desired period to allow for protein expression (typically 3-16 hours), potentially at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Protein Purification: The cell pellet can be stored at -80°C or processed immediately. Lyse the cells using appropriate methods (e.g., sonication, French press) and purify the ¹⁵N-labeled protein of interest using standard chromatography techniques.

Sample Preparation for Mass Spectrometry

This protocol outlines the steps for digesting the purified ¹⁵N-labeled protein and preparing the resulting peptides for mass spectrometry analysis.

Materials:

  • Purified ¹⁵N-labeled protein.

  • Unlabeled control protein.

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT).

  • Alkylating agent (e.g., 55 mM Iodoacetamide - IAA).

  • Proteolytic enzyme (e.g., Trypsin, sequencing grade).

  • Quenching solution (e.g., Formic acid).

  • C18 solid-phase extraction (SPE) cartridges or tips for desalting.

  • Mass spectrometry-grade solvents (e.g., acetonitrile, water, formic acid).

Protocol:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the purified ¹⁵N-labeled and unlabeled control proteins separately in a denaturing buffer.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the denatured, reduced, and alkylated protein solution with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Sample Mixing (for relative quantification): Mix the ¹⁵N-labeled and unlabeled peptide samples at a 1:1 ratio.

  • Desalting: Acidify the peptide mixture with formic acid to inactivate the trypsin. Desalt the peptides using C18 SPE cartridges or tips according to the manufacturer's instructions.

  • Sample Concentration and Reconstitution: Dry the desalted peptides using a vacuum centrifuge and reconstitute them in a small volume of an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Visualizing the Workflow and Principles

Diagrams are essential for understanding complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the key processes in ¹⁵N labeling and analysis.

Experimental_Workflow Experimental Workflow for ¹⁵N Labeling and Mass Spectrometry Analysis cluster_labeling ¹⁵N Metabolic Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Cell Culture E. coli Culture in ¹⁵N-enriched Medium Protein Expression Target Protein Expression Cell Culture->Protein Expression Protein Purification Purification of ¹⁵N-labeled Protein Protein Expression->Protein Purification Digestion Proteolytic Digestion (e.g., Trypsin) Protein Purification->Digestion Mixing Mix Labeled and Unlabeled Samples Digestion->Mixing Desalting Peptide Desalting (C18 SPE) Mixing->Desalting LC-MS/MS LC-MS/MS Analysis Desalting->LC-MS/MS Data Analysis Data Analysis and Quantification LC-MS/MS->Data Analysis

Caption: A flowchart illustrating the major steps in a typical ¹⁵N metabolic labeling experiment.

Mass_Shift_Principle Principle of Mass Shift in ¹⁵N Labeled Peptides cluster_unlabeled Unlabeled Peptide cluster_labeled ¹⁵N Labeled Peptide cluster_mass_shift Resulting Mass Shift Unlabeled Peptide (containing ¹⁴N) Unlabeled_MS Mass Spectrum (Peak at mass M) Unlabeled->Unlabeled_MS MS Analysis Mass_Shift Mass Shift (Δm) = n where 'n' is the number of nitrogen atoms in the peptide Labeled Peptide (containing ¹⁵N) Labeled_MS Mass Spectrum (Peak at mass M+n) Labeled->Labeled_MS MS Analysis

Caption: A diagram explaining the relationship between nitrogen count and mass shift.

Data Analysis and Interpretation

The analysis of data from ¹⁵N labeling experiments involves several key steps:

  • Peptide Identification: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides in the sample. Search algorithms must be configured to consider the variable mass shift due to ¹⁵N incorporation.

  • Quantification: The relative abundance of a peptide in the labeled and unlabeled states is determined by comparing the peak intensities or areas of the corresponding isotopic envelopes in the mass spectrum. Specialized software packages, such as MaxQuant or Protein Prospector, are commonly used for this purpose.[1]

  • Determination of Labeling Efficiency: Incomplete labeling can occur, where not all nitrogen atoms are replaced by ¹⁵N. This can affect the accuracy of quantification.[2] The labeling efficiency can be determined by analyzing the isotopic distribution of the labeled peptides and comparing it to theoretical distributions at different enrichment levels.[3] Software tools can assist in calculating and correcting for the labeling efficiency.[4]

  • Addressing Scrambling: In some cases, the ¹⁵N label from one amino acid can be metabolically converted and incorporated into other amino acids, a phenomenon known as "scrambling".[5] This can complicate data analysis and may require specific experimental designs or analytical approaches to mitigate.

Conclusion

¹⁵N metabolic labeling is a robust and widely applicable technique for quantitative proteomics. A thorough understanding of the principles of mass shift, coupled with meticulous experimental execution and sophisticated data analysis, enables researchers to obtain high-quality, quantitative data on a proteome-wide scale. This guide provides a foundational understanding and practical methodologies to empower researchers in their application of this powerful technology.

References

Theoretical Isotopic Distribution of (S)-L-Cystine-¹⁵N₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical isotopic distribution of (S)-L-Cystine-¹⁵N₂. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document outlines the fundamental principles for calculating the theoretical isotopic distribution, presents the calculated data in a clear format, and provides a detailed experimental protocol for empirical verification using mass spectrometry.

Introduction

(S)-L-Cystine is a dimeric amino acid formed by the oxidation of two L-cysteine residues. The isotopically labeled variant, (S)-L-Cystine-¹⁵N₂, in which both nitrogen atoms are replaced with the stable heavy isotope ¹⁵N, is a valuable tool in various research applications.[][2] These applications include metabolic studies, protein tracking in quantitative proteomics (e.g., SILAC), and as an internal standard for clinical mass spectrometry.[][2]

Understanding the theoretical isotopic distribution is crucial for interpreting mass spectrometry data accurately. The mass spectrum of a molecule is not a single peak but a distribution of peaks corresponding to different isotopologues.[3] This distribution arises from the natural abundance of stable isotopes of the elements constituting the molecule.[4][5] For a labeled compound like (S)-L-Cystine-¹⁵N₂, the isotopic pattern is influenced by both the incorporated heavy isotopes and the natural isotopic abundances of the other elements.

The molecular formula for (S)-L-Cystine is C₆H₁₂N₂O₄S₂.[6] For (S)-L-Cystine-¹⁵N₂, the formula is C₆H₁₂¹⁵N₂O₄S₂.[2]

Theoretical Isotopic Distribution

The theoretical isotopic distribution is calculated based on the natural abundances of the stable isotopes of each element in the molecule. The following tables summarize the necessary data.

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Hydrogen (H)¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon (C)¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen (N)¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen (O)¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Sulfur (S)³²S31.97207194.93
³³S32.9714580.76
³⁴S33.9678674.29
³⁶S35.9670810.02

Source: Data compiled from multiple sources.[4][7][8]

For (S)-L-Cystine-¹⁵N₂, we assume 100% incorporation of ¹⁵N for the theoretical calculation. The calculation of the relative intensities of the isotopologue peaks (M, M+1, M+2, etc.) is performed using a multinomial expansion approach, considering all possible isotopic combinations.[9][10]

Table 2: Calculated Theoretical Isotopic Distribution for C₆H₁₂¹⁵N₂O₄S₂

IsotopologueMass (Da)Relative Intensity (%)
M (Monoisotopic)242.01875100.00
M+1243.0205810.43
M+2244.019185.37
M+3245.020551.15
M+4246.019550.19

Note: The monoisotopic mass (M) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O, ³²S) and the specified ¹⁵N. The relative intensities are normalized to the monoisotopic peak.

Logical Workflow for Calculation

The process of calculating the theoretical isotopic distribution follows a defined logical sequence. This can be visualized as a workflow from the molecular formula to the final distribution pattern.

G cluster_input Input Data cluster_process Calculation Process cluster_output Output formula Molecular Formula (C₆H₁₂¹⁵N₂O₄S₂) combinations Determine All Possible Isotopic Combinations formula->combinations abundances Natural Isotopic Abundances (C, H, O, S) abundances->combinations probabilities Calculate Probability of Each Combination combinations->probabilities grouping Group Combinations by Nominal Mass (M, M+1, ...) probabilities->grouping summation Sum Probabilities for Each Nominal Mass grouping->summation distribution Theoretical Isotopic Distribution (Mass vs. Relative Intensity) summation->distribution

Caption: Logical workflow for calculating theoretical isotopic distribution.

Experimental Protocol for Verification

The theoretical isotopic distribution can be verified experimentally using high-resolution mass spectrometry. The following protocol provides a general methodology for the analysis of (S)-L-Cystine-¹⁵N₂.

Objective: To determine the experimental isotopic distribution of (S)-L-Cystine-¹⁵N₂ and compare it to the theoretical distribution.

Materials:

  • (S)-L-Cystine-¹⁵N₂ standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), mass spectrometry grade

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of (S)-L-Cystine-¹⁵N₂ at a concentration of 1 mg/mL in HPLC-grade water with 0.1% formic acid.

    • Perform serial dilutions to create working solutions at appropriate concentrations for LC-MS analysis (e.g., 1-10 µg/mL).

  • Liquid Chromatography (LC) Separation:

    • Column: A suitable column for amino acid analysis, such as a C18 reversed-phase column or a dedicated amino acid column, should be used.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a suitable gradient to ensure the elution and separation of L-Cystine from any potential impurities. A typical gradient might start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Operate in high-resolution mode (Resolution > 60,000 FWHM) to resolve the isotopic peaks.

    • Scan Range: Set a scan range that includes the expected m/z values of the L-Cystine isotopologues (e.g., m/z 200-300).

    • Data Acquisition: Acquire full scan mass spectra.

    • Calibration: Ensure the mass spectrometer is properly calibrated according to the manufacturer's guidelines to achieve high mass accuracy.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of (S)-L-Cystine-¹⁵N₂.

    • Identify the monoisotopic peak (M) and the subsequent isotopologue peaks (M+1, M+2, etc.).

    • Record the m/z value and intensity of each isotopic peak.

    • Normalize the intensities by setting the intensity of the monoisotopic peak to 100%.

    • Compare the experimentally observed relative intensities to the calculated theoretical values.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the verification of the isotopic distribution.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result start L-Cystine-¹⁵N₂ Standard stock Prepare Stock Solution (1 mg/mL) start->stock working Create Working Solutions (1-10 µg/mL) stock->working lc LC Separation (e.g., C18 column) working->lc ms High-Resolution MS (e.g., Orbitrap, TOF) lc->ms extract Extract Mass Spectrum ms->extract normalize Normalize Peak Intensities extract->normalize compare Compare Experimental vs. Theoretical Distribution normalize->compare report Verification Report compare->report

References

Methodological & Application

Application Notes and Protocols for (S)-L-Cystine-¹⁵N₂ Metabolic Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. This application note provides a detailed protocol for metabolic labeling of cultured mammalian cells using (S)-L-Cystine-¹⁵N₂. This method enables the relative quantification of proteins between different cell populations, making it an invaluable tool for studying changes in protein expression, post-translational modifications, and protein-protein interactions in various research and drug development contexts. Cysteine's unique role in protein structure and function, particularly in redox signaling and disulfide bond formation, makes targeted labeling with (S)-L-Cystine-¹⁵N₂ a strategic approach for investigating specific biological processes.[1][2][3]

Cysteine metabolism is intricately linked to cellular growth, proliferation, and survival, especially in cancer cells where it plays a crucial role in redox homeostasis and biomass production.[1][4][5] By using (S)-L-Cystine-¹⁵N₂, researchers can specifically track the incorporation of this amino acid into newly synthesized proteins and gain insights into pathways affected by disease or therapeutic intervention.

Experimental Principles

The core principle of this technique involves growing one population of cells in a medium containing the naturally abundant "light" L-Cystine (¹⁴N₂) and another population in a medium where the standard L-Cystine is replaced with "heavy" (S)-L-Cystine-¹⁵N₂. After a sufficient number of cell divisions, the heavy isotope will be incorporated into the entire proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and processed for mass spectrometry analysis. The mass difference between the ¹⁴N and ¹⁵N isotopes allows for the direct comparison of the abundance of cysteine-containing peptides, and by extension, the corresponding proteins.

Materials and Reagents

ReagentSupplierCatalog No.
(S)-L-Cystine-¹⁵N₂Sigma-Aldriche.g., 609519
L-Cystine deficient DMEM/RPMI-1640Thermo Fisher ScientificCustom order
Dialyzed Fetal Bovine Serum (dFBS)Thermo Fisher Scientifice.g., 26400044
Penicillin-StreptomycinThermo Fisher Scientifice.g., 15140122
Trypsin-EDTAThermo Fisher Scientifice.g., 25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientifice.g., 10010023
Cell Lysis Buffer (e.g., RIPA)Thermo Fisher Scientifice.g., 89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientifice.g., 78442
Dithiothreitol (DTT)Sigma-Aldriche.g., D9779
Iodoacetamide (IAM)Sigma-Aldriche.g., I1149
Trypsin, sequencing gradePromegae.g., V5111
C18 Desalting ColumnsThermo Fisher Scientifice.g., 89870

Experimental Protocols

Cell Culture and Metabolic Labeling

This protocol is a general guideline and should be optimized for the specific cell line being used.

1.1. Preparation of Labeling Media:

  • Prepare "Light" and "Heavy" labeling media using L-Cystine deficient DMEM or RPMI-1640.

  • Light Medium: Supplement the deficient medium with a standard concentration of L-Cystine (¹⁴N₂), 10% dialyzed Fetal Bovine Serum (dFBS), and 1% Penicillin-Streptomycin. The concentration of L-Cystine may need to be optimized for your cell line (see Table 1).

  • Heavy Medium: Supplement the deficient medium with (S)-L-Cystine-¹⁵N₂ at the same molar concentration as the light medium, 10% dFBS, and 1% Penicillin-Streptomycin.

1.2. Cell Adaptation and Labeling:

  • Culture the chosen cell line (e.g., HeLa, HEK293, Jurkat) in standard complete medium until they reach a healthy, sub-confluent state.

  • Passage the cells and seed them into two separate culture flasks, one for "light" and one for "heavy" labeling.

  • Replace the standard medium with the respective "Light" or "Heavy" labeling medium.

  • Culture the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid. Monitor cell growth and morphology to ensure the labeling medium does not adversely affect cell health.

  • To confirm labeling efficiency, a small aliquot of cells can be harvested after 3-4 doublings, and protein extracts analyzed by mass spectrometry to determine the percentage of ¹⁵N incorporation. Aim for >95% incorporation.

Table 1: Recommended Starting Concentrations for (S)-L-Cystine-¹⁵N₂ Labeling

Cell LineBase MediumRecommended L-Cystine Concentration (mg/L)Expected Doubling Time (hrs)
HeLaDMEM3118-24
HEK293DMEM3124-30
JurkatRPMI-16404824-36
Note: These are starting recommendations. The optimal concentration should be determined empirically for each cell line and experimental setup.
Experimental Treatment and Cell Harvesting
  • Once labeling is complete, the "light" and "heavy" cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • After treatment, wash the cells twice with ice-cold PBS.

  • Harvest the cells using a cell scraper or by trypsinization. If using trypsin, quench with medium containing dFBS and wash the cell pellet with PBS.

  • Count the cells from the "light" and "heavy" populations and mix them at a 1:1 ratio.

  • Centrifuge the mixed cell suspension and discard the supernatant. The cell pellet can be stored at -80°C until further processing.

Protein Extraction, Digestion, and Peptide Cleanup

3.1. Cell Lysis:

  • Resuspend the mixed cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3.2. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3.3. Reduction, Alkylation, and Digestion:

  • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with lysis buffer.

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature to alkylate cysteine residues.

  • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents and denaturants.

  • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

3.4. Peptide Desalting:

  • Desalt the resulting peptide mixture using C18 desalting columns according to the manufacturer's protocol.

  • Dry the purified peptides using a vacuum centrifuge.

Mass Spectrometry and Data Analysis
  • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution LC-MS/MS system (e.g., Orbitrap).

  • Process the raw mass spectrometry data using a software package that supports SILAC quantification (e.g., MaxQuant, Proteome Discoverer).

  • The software will identify peptide pairs with a specific mass shift corresponding to the number of ¹⁵N atoms in the cysteine residues and calculate the ratio of the "heavy" to "light" peptide intensities. This ratio reflects the relative abundance of the protein in the two experimental conditions.

Table 2: Example Quantitative Data Summary

Protein IDGene NamePeptide SequenceLight Intensity (Arbitrary Units)Heavy Intensity (Arbitrary Units)Heavy/Light RatioRegulation
P04637TP53...C...1.2E+082.5E+082.08Upregulated
P62258HSP90AB1...C...3.4E+073.5E+071.03Unchanged
Q06609HSPA5...C...5.1E+082.4E+080.47Downregulated
C represents a cysteine residue. This table is for illustrative purposes only. Actual data will vary based on the experiment.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Culture and Labeling cluster_exp Experimental Treatment cluster_proc Sample Processing cluster_analysis Analysis light_cells Culture in 'Light' Medium (L-Cystine-¹⁴N₂) light_treatment Control Condition light_cells->light_treatment heavy_cells Culture in 'Heavy' Medium ((S)-L-Cystine-¹⁵N₂) heavy_treatment Experimental Condition heavy_cells->heavy_treatment mix Mix Cell Populations (1:1) light_treatment->mix heavy_treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Reduction, Alkylation & Trypsin Digestion lysis->digest cleanup Peptide Desalting digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis & Quantification lcms->data cysteine_pathway cluster_uptake Cysteine Uptake & Synthesis cluster_fate Metabolic Fates of Cysteine cluster_signaling Downstream Signaling Cystine Extracellular L-Cystine xCT xCT Transporter Cystine->xCT Cysteine Intracellular L-Cysteine xCT->Cysteine Protein_Synthesis Protein Synthesis Cysteine->Protein_Synthesis GSH Glutathione (GSH) Synthesis Cysteine->GSH Taurine Taurine Synthesis Cysteine->Taurine H2S H₂S Production Cysteine->H2S Pyruvate Pyruvate (TCA Cycle) Cysteine->Pyruvate Methionine Methionine Transsulfuration Transsulfuration Pathway Methionine->Transsulfuration Transsulfuration->Cysteine Redox Redox Homeostasis GSH->Redox Energy Energy Metabolism H2S->Energy Pyruvate->Energy Proliferation Cell Proliferation & Survival Redox->Proliferation Energy->Proliferation

References

Quantitative Proteomics Workflow Using (S)-L-Cystine-¹⁵N₂: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a comprehensive protocol for a quantitative proteomics workflow utilizing stable isotope labeling with (S)-L-Cystine-¹⁵N₂. This method, a variant of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, enables the accurate relative quantification of proteins between different cell populations.[1][2][3] It is particularly useful for studying protein expression dynamics, protein-protein interactions, and post-translational modifications involving cysteine residues.

Introduction

Quantitative proteomics is essential for understanding the dynamic nature of cellular processes. SILAC is a powerful and widely used metabolic labeling strategy that allows for the in vivo incorporation of stable isotope-labeled amino acids into proteins.[1][4] This results in a mass shift in the labeled proteins, which can be accurately measured by mass spectrometry to determine the relative abundance of proteins between different experimental conditions.[3][5]

While arginine and lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin cleavage, labeling with other amino acids like cysteine can provide unique advantages.[2] Cysteine residues are often located in functionally important protein domains, including catalytic sites of enzymes and protein-protein interaction interfaces. Furthermore, cysteine is susceptible to various post-translational modifications, such as oxidation, which play a critical role in cellular signaling.[6] This protocol details the use of (S)-L-Cystine-¹⁵N₂ for quantitative proteomics studies.

Experimental Workflow

The overall experimental workflow for quantitative proteomics using (S)-L-Cystine-¹⁵N₂ is depicted below. It involves the parallel culture of two cell populations, one in a "light" medium containing natural abundance cysteine and the other in a "heavy" medium containing (S)-L-Cystine-¹⁵N₂. After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the cell populations are subjected to different experimental treatments. Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by high-resolution mass spectrometry.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis light_cells Control Cells ('Light' Medium + L-Cystine) cell_lysis Cell Lysis light_cells->cell_lysis Harvest heavy_cells Treated Cells ('Heavy' Medium + (S)-L-Cystine-¹⁵N₂) heavy_cells->cell_lysis Harvest protein_extraction Protein Extraction cell_lysis->protein_extraction combine_lysates Combine Lysates (1:1 Ratio) protein_extraction->combine_lysates protein_digestion Protein Digestion (e.g., with Glu-C) combine_lysates->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms data_analysis Data Analysis (Peptide Identification & Quantification) lc_ms->data_analysis quant_results Quantitative Proteomics Results data_analysis->quant_results G cluster_0 Apoptosis Signaling FasL FasL FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Bax Bax tBid->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for (S)-L-Cystine-15N2 Incorporation in SILAC Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as cysteine, can provide unique advantages for studying specific biological processes.

This document provides detailed application notes and protocols for the incorporation of (S)-L-Cystine-15N2 in SILAC proteomics. Labeling with isotopic cysteine allows for the focused analysis of cysteine-containing proteins, which are often involved in critical cellular functions, including redox signaling, enzyme catalysis, and protein structure stabilization. The incorporation of ¹⁵N₂-labeled cystine introduces a specific mass shift in peptides containing this amino acid, enabling their accurate quantification by mass spectrometry.

These guidelines are intended for researchers, scientists, and drug development professionals familiar with the principles of quantitative proteomics. The protocols provided are based on established SILAC methodologies and have been adapted for the use of this compound. It is important to note that specific parameters may require optimization depending on the cell line and experimental conditions.

Data Presentation

Quantitative data from SILAC experiments using this compound should be organized to facilitate clear comparison and interpretation. The following tables provide templates for presenting key quantitative metrics.

Table 1: Incorporation Efficiency of this compound

Cell LinePassage NumberThis compound Concentration (mg/L)Incorporation Efficiency (%)Method of Determination
e.g., HEK293T5User DefinedUser MeasuredMass Spectrometry
e.g., A5495User DefinedUser MeasuredMass Spectrometry
...............

Caption: This table should be used to document the percentage of this compound incorporation into the proteome of the cell lines used in the study. Efficiency should be determined by mass spectrometry analysis of protein digests.

Table 2: Protein Quantitation and Regulation

Protein IDGene NamePeptide SequenceLight/Heavy RatioRegulationp-value
e.g., P12345e.g., XYZe.g., ACDEFGCUser Measurede.g., UpregulatedUser Calculated
e.g., Q67890e.g., ABCe.g., HIKLCUser Measurede.g., DownregulatedUser Calculated
..................

Caption: This table is a template for presenting the quantitative results of the SILAC experiment, showing the relative abundance of cysteine-containing peptides and the inferred regulation of their parent proteins.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a SILAC experiment using this compound.

Protocol 1: Cell Culture and Metabolic Labeling

This protocol outlines the steps for labeling cells with "light" (unlabeled) L-Cystine and "heavy" this compound.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Cystine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Unlabeled L-Cystine

  • This compound

  • Penicillin-Streptomycin solution

  • Standard cell culture flasks and incubators

Procedure:

  • Medium Preparation:

    • Prepare "light" SILAC medium by supplementing the cystine-deficient base medium with unlabeled L-Cystine to the desired final concentration (typically the same as in standard medium). Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.

    • Prepare "heavy" SILAC medium by supplementing the cystine-deficient base medium with this compound to the same final concentration as the light medium. Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.

  • Cell Adaptation:

    • Culture the cells in the "light" SILAC medium for at least five to six cell doublings to ensure complete replacement of any pre-existing "heavy" amino acids from the regular medium.

    • Similarly, culture a separate population of cells in the "heavy" SILAC medium for the same duration to achieve near-complete incorporation of this compound.

  • Incorporation Check:

    • After the adaptation phase, harvest a small number of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry to determine the incorporation efficiency of this compound. An incorporation rate of >95% is generally considered acceptable.

  • Experimental Treatment:

    • Once complete incorporation is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry

This protocol details the steps from cell harvesting to mass spectrometry analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest the "light" and "heavy" labeled cells separately.

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Protein Mixing and Reduction/Alkylation:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the protein mixture with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of the lysis buffer components.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light Culture Cell Culture ('Light' L-Cystine) Control Control Condition Light Culture->Control Heavy Culture Cell Culture ('this compound') Treatment Experimental Condition Heavy Culture->Treatment Combine Lysates Combine Lysates (1:1) Control->Combine Lysates Treatment->Combine Lysates Protein Digestion Protein Digestion (Trypsin) Combine Lysates->Protein Digestion Peptide Desalting Peptide Desalting (C18) Protein Digestion->Peptide Desalting LC-MS/MS LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Quantification Protein Quantification LC-MS/MS->Quantification

Caption: Workflow for SILAC using this compound.

Protein_Turnover_Workflow cluster_pulse Pulse Labeling cluster_collection Time-course Collection cluster_analysis Analysis Unlabeled Culture Grow cells in 'Light' Medium Pulse Switch to 'Heavy' Medium (this compound) Unlabeled Culture->Pulse T0 Time Point 0 Pulse->T0 T1 Time Point 1 Sample Prep Protein Extraction & Digestion T0->Sample Prep T2 Time Point 2 T1->Sample Prep Tn Time Point n T2->Sample Prep Tn->Sample Prep LC-MS/MS LC-MS/MS Analysis Sample Prep->LC-MS/MS Turnover Rate Calculate Protein Turnover Rate LC-MS/MS->Turnover Rate

Caption: Dynamic SILAC workflow for protein turnover analysis.

Cysteine_Metabolism Extracellular Cystine This compound (in medium) Intracellular Cysteine Intracellular L-Cysteine-15N Extracellular Cystine->Intracellular Cysteine Protein Synthesis Protein Synthesis Intracellular Cysteine->Protein Synthesis Glutathione Synthesis Glutathione Synthesis Intracellular Cysteine->Glutathione Synthesis Taurine Synthesis Taurine Synthesis Intracellular Cysteine->Taurine Synthesis Labeled Proteins 15N-Labeled Cysteine-containing Proteins Protein Synthesis->Labeled Proteins Labeled Glutathione 15N-Labeled Glutathione Glutathione Synthesis->Labeled Glutathione Labeled Taurine 15N-Labeled Taurine Taurine Synthesis->Labeled Taurine

Caption: Potential metabolic pathways for labeled cysteine.

Application Notes and Protocols for Metabolic Flux Analysis Using ¹⁵N-Labeled Cystine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, a disulfide-linked dimer of cysteine, is a critical amino acid for cellular function, particularly in cancer cells and other highly proliferative systems.[1] It serves as a key substrate for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and other essential metabolites such as taurine. Understanding the metabolic fate of cystine within a cell can provide crucial insights into cellular redox homeostasis, biosynthetic activity, and the cellular response to therapeutic interventions. Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹⁵N-labeled cystine, offers a powerful method to quantitatively track the transformation of cystine into its downstream metabolites, thereby elucidating the dynamics of these critical pathways.[2]

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using ¹⁵N-labeled cystine. The information is intended for researchers in academia and industry who are investigating cystine metabolism, particularly in the context of cancer biology and drug development.

Core Concepts

Metabolic flux analysis with ¹⁵N-labeled cystine involves introducing cystine with ¹⁵N-labeled nitrogen atoms into a cell culture system. As the cells take up and metabolize the ¹⁵N-cystine, the ¹⁵N label is incorporated into downstream metabolites. By using mass spectrometry to measure the extent of ¹⁵N incorporation into these metabolites over time, it is possible to calculate the rate of synthesis and transformation, known as the metabolic flux.

Key Downstream Metabolites of Cystine:
  • Cysteine: The reduced form of cystine, which is the direct precursor for protein and glutathione synthesis.

  • Glutathione (GSH): A tripeptide of glutamate, cysteine, and glycine, which is a critical antioxidant.

  • Taurine: An amino sulfonic acid involved in various physiological processes, including bile acid conjugation and osmoregulation.

Data Presentation

Table 1: Example Fractional Enrichment of Key Metabolites after ¹⁵N₂-Cystine Labeling

This table presents hypothetical, yet representative, quantitative data on the fractional enrichment of ¹⁵N in key metabolites in a cancer cell line cultured with ¹⁵N₂-cystine over a 24-hour period. Fractional enrichment represents the percentage of the metabolite pool that contains the ¹⁵N label.

Metabolite0 hours6 hours12 hours24 hours
¹⁵N-Cysteine 0%35%65%85%
¹⁵N-Glutathione 0%20%45%70%
¹⁵N-Taurine 0%5%15%30%
Table 2: Calculated Metabolic Fluxes

This table provides an example of calculated metabolic fluxes based on the fractional enrichment data. The fluxes are presented in arbitrary units (e.g., nmol/mg protein/hour) and represent the rate of conversion of one metabolite to another.

Metabolic FluxFlux Rate (arbitrary units)
Cystine uptake 100
Cystine → Cysteine 95
Cysteine → Glutathione 60
Cysteine → Taurine 15
Cysteine → Protein 20

Experimental Protocols

Protocol 1: ¹⁵N-Cystine Labeling of Cancer Cells

This protocol describes the steps for labeling a cancer cell line with ¹⁵N₂-cystine for metabolic flux analysis.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Custom-made cystine-free medium

  • ¹⁵N₂-L-Cystine (≥98% isotopic purity)

  • Sterile tissue culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in standard complete medium until they reach approximately 70-80% confluency.

    • Trypsinize the cells, count them, and seed them into new culture vessels at a density of 1 x 10⁶ cells per 10 cm plate. Allow the cells to attach and grow for 24 hours.

  • Preparation of ¹⁵N-Labeling Medium:

    • Prepare the labeling medium by supplementing cystine-free DMEM with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of ¹⁵N₂-L-Cystine. A typical starting concentration is 200 µM.

    • Note on Solubility: L-cystine has low solubility in neutral pH media. To dissolve the ¹⁵N₂-L-Cystine, it can be first dissolved in a small amount of 1M HCl and then diluted into the medium. Alternatively, commercially available, more soluble forms of cystine can be used.

  • Labeling Experiment:

    • After 24 hours of cell growth, aspirate the standard medium from the culture plates.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed ¹⁵N-labeling medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 6, 12, and 24 hours). The 0-hour time point represents the unlabeled control.

  • Metabolite Extraction:

    • At each time point, place the culture plates on ice and aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each plate to quench metabolism and extract the metabolites.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of ¹⁵N-Labeled Metabolites

This protocol provides a general framework for the analysis of ¹⁵N-labeled cystine and its downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column suitable for polar metabolites

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to LC-MS vials.

  • LC Separation:

    • Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC system.

    • Use a gradient elution to separate the metabolites. An example gradient is as follows:

      • 0-2 min: 2% B

      • 2-10 min: 2% to 98% B

      • 10-12 min: 98% B

      • 12-12.1 min: 98% to 2% B

      • 12.1-15 min: 2% B

    • The flow rate is typically set to 0.3-0.5 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use the MRM mode to detect and quantify the unlabeled (M+0) and ¹⁵N-labeled isotopologues of the target metabolites. The specific mass transitions are provided in Table 3.

Table 3: Example LC-MS/MS Parameters for ¹⁵N-Labeled Metabolites
MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
¹⁴N₂-Cystine (M+0) 241.074.020
¹⁵N₂-Cystine (M+2) 243.075.020
¹⁴N-Cysteine (M+0) 122.076.015
¹⁵N-Cysteine (M+1) 123.077.015
¹⁴N₃-Glutathione (M+0) 308.1179.118
¹⁵N-Glutathione (M+1 from Cys) 309.1180.118
¹⁴N-Taurine (M+0) 126.080.022
¹⁵N-Taurine (M+1) 127.081.022

Note: These parameters are illustrative and should be optimized for the specific instrument being used.

Protocol 3: Data Analysis and Flux Calculation

This protocol outlines the general steps for processing the raw LC-MS/MS data to calculate fractional enrichment and metabolic fluxes.

Software:

  • Mass spectrometer vendor software for peak integration.

  • Software for metabolic flux analysis (e.g., INCA, OpenMebius, or custom scripts in R or Python).[3]

Procedure:

  • Peak Integration:

    • Integrate the peak areas for each MRM transition (unlabeled and labeled) for all metabolites at each time point.

  • Calculation of Fractional Enrichment (FE):

    • For each metabolite, calculate the fractional enrichment at each time point using the following formula:

      • FE = (Area of labeled isotopologue) / (Area of labeled isotopologue + Area of unlabeled isotopologue)

  • Correction for Natural Isotope Abundance:

    • Correct the measured fractional enrichment values for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N). This can be done using established algorithms available in MFA software.

  • Metabolic Flux Modeling:

    • Construct a metabolic model of the cystine pathways of interest. This model will include the biochemical reactions and the atom transitions.

    • Use the corrected fractional enrichment data and any measured uptake/secretion rates as inputs for the MFA software.

    • The software will then use an iterative optimization algorithm to find the set of metabolic fluxes that best fit the experimental data.

Mandatory Visualizations

Cystine Metabolism Signaling Pathway

Cystine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cystine_ext Cystine Cystine_int Cystine Cystine_ext->Cystine_int xCT Transporter Cysteine Cysteine Cystine_int->Cysteine Reduction Glutathione Glutathione (GSH) Cysteine->Glutathione GCL, GSS Taurine Taurine Cysteine->Taurine CDO, CSAD Protein Protein Synthesis Cysteine->Protein Experimental_Workflow A 1. Cell Culture (e.g., HCT116) B 2. Labeling with ¹⁵N₂-Cystine A->B C 3. Time-Course Sampling (0, 6, 12, 24h) B->C D 4. Metabolite Extraction (80% Methanol) C->D E 5. LC-MS/MS Analysis (MRM) D->E F 6. Data Processing (Peak Integration, FE Calculation) E->F G 7. Metabolic Flux Calculation (MFA Software) F->G FE_Calculation cluster_input LC-MS/MS Data cluster_output Calculated Value Labeled_Peak Peak Area of ¹⁵N-Labeled Metabolite Formula FE = [Labeled] / ([Labeled] + [Unlabeled]) Labeled_Peak->Formula Unlabeled_Peak Peak Area of Unlabeled Metabolite Unlabeled_Peak->Formula FE Fractional Enrichment (FE) Formula->FE

References

Application Note: Tracking Protein Turnover Rates with (S)-L-Cystine-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in maintaining cellular homeostasis and responding to physiological stimuli. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions. The ability to accurately measure the turnover rates of specific proteins is crucial for understanding disease mechanisms and for the development of novel therapeutics. (S)-L-Cystine-15N2 is a stable isotope-labeled amino acid that serves as a powerful tool for quantifying protein turnover rates through metabolic labeling and mass spectrometry-based proteomics. When introduced into cell culture media or administered to organisms, this compound is incorporated into newly synthesized proteins. By tracking the incorporation of the heavy isotope over time, researchers can precisely determine the synthesis and degradation rates of individual proteins.

This application note provides detailed protocols for utilizing this compound to measure protein turnover rates in vitro and in vivo. It also includes a summary of representative quantitative data and visualizations of the experimental workflow and the general protein turnover pathway.

Principle of the Method

The methodology is based on the principles of metabolic labeling, where a stable isotope-labeled precursor is supplied to cells or an organism and becomes incorporated into newly synthesized biomolecules. In this case, this compound, containing two heavy nitrogen isotopes, is used to label the entire proteome.

The experimental workflow involves the following key steps:

  • Labeling: Cells or organisms are cultured in the presence of this compound for a defined period.

  • Sample Collection: Samples are collected at various time points to monitor the incorporation of the heavy isotope.

  • Protein Extraction and Digestion: Proteins are extracted from the samples and enzymatically digested into peptides.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry to distinguish between unlabeled ("light") and 15N-labeled ("heavy") peptides based on their mass-to-charge ratio (m/z).

  • Data Analysis: The ratio of heavy to light peptide signals is used to calculate the rate of protein turnover.

Experimental Protocols

In Vitro Labeling of Cultured Cells

This protocol describes the metabolic labeling of adherent mammalian cells. It can be adapted for suspension cells and other cell types.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (lacking L-Cystine)

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Cell Culture Preparation:

    • Culture cells in standard complete medium to the desired confluency (typically 70-80%).

    • Prepare the "heavy" labeling medium by supplementing cystine-free medium with this compound to the desired final concentration (e.g., the same as standard L-Cystine) and 10% dFBS.

  • Metabolic Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells twice with pre-warmed sterile PBS.

    • Add the pre-warmed "heavy" labeling medium to the cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

    • Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) to create a time-course for turnover analysis.

  • Cell Lysis and Protein Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Digestion:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Take a fixed amount of protein (e.g., 50 µg) from each time point.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

    • Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Desalt the peptide samples using a C18 solid-phase extraction (SPE) column or tip according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

    • Resuspend the peptides in a solution of 0.1% formic acid for mass spectrometry analysis.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 and MS/MS spectra.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Skyline) to identify and quantify peptides and proteins.

    • Configure the software to search for variable modifications, including the mass shift corresponding to the incorporation of two 15N atoms in cysteine residues.

    • Calculate the heavy-to-light (H/L) ratio for each identified peptide at each time point.

    • Protein turnover rates (synthesis rate constant, ks) can be determined by fitting the increase in the fraction of the heavy-labeled protein over time to a first-order kinetics model. The degradation rate constant (kd) can be calculated if the protein is assumed to be at a steady state (ks = kd). The protein half-life (t1/2) can then be calculated using the equation: t1/2 = ln(2) / kd.

Data Presentation

The following table provides illustrative protein turnover data that could be obtained from a metabolic labeling experiment using this compound. The half-lives presented are representative values for proteins with different turnover rates.

Protein IDGene NameProtein FunctionHalf-life (hours)
P02768ALBSerum albumin500
P60709ACTBBeta-actin48
P08670VIMVimentin24
P62258H4Histone H4>1000
P01112HRASGTPase HRas20
Q06609MDM2E3 ubiquitin-protein ligase Mdm20.5

Note: The data in this table are for illustrative purposes and are based on typical protein half-lives reported in the literature. Actual results will vary depending on the cell type, experimental conditions, and the specific proteins being analyzed.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A 1. Seed Cells B 2. Wash with PBS A->B C 3. Add Heavy Medium (this compound) B->C D 4. Incubate & Harvest (Time Course) C->D E 5. Cell Lysis & Protein Extraction D->E F 6. Protein Quantification E->F G 7. Reduction, Alkylation & Trypsin Digestion F->G H 8. Peptide Cleanup (SPE) G->H I 9. LC-MS/MS Analysis H->I J 10. Peptide & Protein Identification I->J K 11. Quantification of Heavy/Light Ratios J->K L 12. Calculation of Turnover Rates K->L

Caption: Experimental workflow for protein turnover analysis.

Protein Turnover Signaling Pathway

G cluster_0 Protein Synthesis cluster_1 Protein Degradation DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation NewProtein Newly Synthesized Protein (15N-labeled) Ribosome->NewProtein AAs Amino Acids (including 15N2-Cystine) AAs->Ribosome ExistingProtein Existing Protein ('Light') NewProtein->ExistingProtein Protein Folding & Maturation UbProtein Ubiquitinated Protein ExistingProtein->UbProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbProtein Proteasome Proteasome UbProtein->Proteasome Proteasomal Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Application Notes and Protocols for Mass Spectrometry of 15N Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of 15N labeled protein samples for mass spectrometry-based quantitative proteomics. The protocols outlined below cover the entire workflow from cell culture and harvesting to peptide preparation and cleanup, ensuring high-quality data for accurate protein quantification.

Introduction

Metabolic labeling with stable isotopes, such as 15N, is a powerful technique for accurate relative and absolute quantification of proteins in complex biological samples.[1][2][3] By incorporating 15N into the entire proteome of cells or organisms, an internal standard is created for every protein, minimizing experimental variability and enhancing quantitative accuracy.[3][4][5] This method is broadly applicable to various model systems, from microorganisms to cell cultures and even whole organisms like C. elegans and Drosophila.[3]

The general workflow involves growing cells or organisms in a medium containing a 15N nitrogen source, leading to the incorporation of the heavy isotope into all nitrogen-containing molecules, including proteins. The "heavy" 15N-labeled proteome is then mixed with a "light" 14N proteome from a control sample. The combined sample is then processed through protein extraction, digestion, and finally, analysis by mass spectrometry. The mass spectrometer distinguishes between the heavy and light peptides based on their mass difference, and the ratio of their signal intensities reflects the relative abundance of the proteins in the original samples.[2]

Key Considerations for 15N Labeling

Successful 15N labeling experiments hinge on several critical factors that must be carefully controlled to ensure data quality and reproducibility.

  • High Labeling Efficiency: Achieving near-complete incorporation of 15N is crucial for accurate quantification. Incomplete labeling can complicate data analysis and introduce errors in protein quantification.[2][4][5] Labeling efficiencies typically range from 93% to 99%, depending on the organism, labeling duration, and the specific 15N-containing chemical used.[1][6] For optimal results, a labeling efficiency of 97% or higher is recommended to ensure reliable identification and quantification of heavy-labeled peptides.[1][6]

  • Minimizing Contamination: Mass spectrometry is highly sensitive to contaminants such as salts, detergents, and keratins, which can suppress ionization and interfere with peptide detection.[3][7][8][9][10] It is imperative to use high-purity reagents, clean labware, and work in a dust-free environment to minimize keratin contamination from skin and hair.[3][7][8][9][10] Non-volatile salts like NaCl and KCl should be avoided, and volatile salts such as ammonium bicarbonate should be kept at concentrations below 100 mM.[3]

Experimental Workflow Overview

The following diagram illustrates the major steps in a typical 15N metabolic labeling experiment for quantitative proteomics.

Workflow cluster_sample_prep Sample Preparation cluster_peptide_prep Peptide Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Cell_Culture 1. Cell Culture (14N and 15N Media) Harvesting 2. Cell Harvesting & Lysis Cell_Culture->Harvesting Extraction 3. Protein Extraction & Quantification Harvesting->Extraction Mixing 4. Mix 14N and 15N Proteomes (1:1 Ratio) Extraction->Mixing Digestion 5. Protein Digestion (In-solution or In-gel) Mixing->Digestion Cleanup 6. Peptide Cleanup (Solid-Phase Extraction) Digestion->Cleanup LCMS 7. LC-MS/MS Analysis Cleanup->LCMS Data_Analysis 8. Data Analysis (Peptide ID & Quantification) LCMS->Data_Analysis

Caption: Experimental workflow for quantitative proteomics using 15N metabolic labeling.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for sample preparation.

Table 1: Typical Protein Yields from Cultured Cells

Cell TypeProtein Yield (µg per 10^6 cells)
Mammalian (e.g., HeLa, HEK293)150 - 400
Yeast (S. cerevisiae)50 - 150
Bacteria (E. coli)20 - 60

Note: Protein yields can vary depending on cell line, growth conditions, and extraction method.[11][12]

Table 2: Recommended Parameters for Trypsin Digestion

ParameterIn-Solution DigestionIn-Gel Digestion
Trypsin:Protein Ratio (w/w) 1:50 - 1:100[13]1:20 - 1:50
Incubation Time 12 - 16 hours (overnight)[13][14]12 - 16 hours (overnight)[4]
Incubation Temperature 37°C[13][14][15]37°C[4]
pH 7.5 - 8.5[13]8.0

Table 3: Mass Spectrometry Contaminant Tolerance

ContaminantMaximum Recommended ConcentrationNotes
Non-Volatile Salts (e.g., NaCl, KCl) < 1 mMSuppresses ionization.[3]
Volatile Salts (e.g., Ammonium Bicarbonate) < 100 mMCompatible with mass spectrometry.[3]
Detergents (e.g., SDS, Triton X-100) Should be removedIncompatible with most mass spectrometry methods.[9]
Keratin AvoidCommon contaminant from skin and hair.[3][7][8][9][10]

Detailed Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction

This protocol describes the lysis of cultured cells and extraction of total protein.

Materials:

  • Cell pellets (14N and 15N labeled)

  • Lysis Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, Protease Inhibitor Cocktail

  • Sonciator or homogenizer

  • Microcentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by sonication on ice or by using a homogenizer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the soluble proteins to a new tube.

  • Determine the protein concentration of the 14N and 15N lysates using a BCA protein assay.

  • Mix the 14N and 15N protein extracts in a 1:1 ratio based on protein concentration.

Protocol 2: In-Solution Protein Digestion

This protocol is suitable for the digestion of total protein extracts.

Materials:

  • Mixed 14N/15N protein sample

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate

  • Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid

  • 50 mM Ammonium Bicarbonate (pH 8.0)

  • Formic Acid (FA)

Procedure:

  • Reduction: Add Reduction Buffer to the protein sample to a final DTT concentration of 10 mM. Incubate at 56°C for 45 minutes.[16]

  • Alkylation: Cool the sample to room temperature. Add Alkylation Buffer to a final IAA concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.[16]

  • Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA.

  • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[13]

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

Protocol 3: In-Gel Protein Digestion

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM IAA in 50 mM Ammonium Bicarbonate

  • Trypsin solution (10-20 ng/µL) in 50 mM Ammonium Bicarbonate

  • Extraction Buffer: 60% ACN, 1% Trifluoroacetic Acid (TFA)

Procedure:

  • Excise and Destain: Excise the gel band of interest. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces with Destaining Solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces with 100% ACN until they shrink and turn white.

  • Reduction and Alkylation: Rehydrate the gel pieces in Reduction Buffer and incubate at 56°C for 45 minutes. Remove the DTT solution and add Alkylation Buffer. Incubate in the dark at room temperature for 30 minutes.[16]

  • Washing: Wash the gel pieces with 50 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN.

  • Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Add enough 50 mM Ammonium Bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel by adding Extraction Buffer and sonicating for 15 minutes. Collect the supernatant. Repeat the extraction step once more and pool the supernatants.

Protocol 4: Peptide Cleanup using C18 Solid-Phase Extraction (SPE)

This protocol is essential for removing salts and other contaminants before mass spectrometry analysis.

Materials:

  • Digested peptide sample

  • C18 SPE cartridge or spin tip

  • Activation Solution: 100% Methanol or ACN

  • Equilibration/Wash Solution: 0.1% TFA in water

  • Elution Solution: 60-80% ACN, 0.1% TFA

Procedure:

  • Activation: Activate the C18 resin by passing the Activation Solution through the cartridge/tip.

  • Equilibration: Equilibrate the resin by passing the Equilibration/Wash Solution through.

  • Binding: Load the acidified peptide sample onto the C18 resin.

  • Washing: Wash the resin with the Equilibration/Wash Solution to remove salts and other hydrophilic contaminants.

  • Elution: Elute the bound peptides with the Elution Solution.

  • Drying: Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.

Logical Relationship Diagram

The following diagram illustrates the logical decisions and steps involved in choosing the appropriate protein digestion method.

Digestion_Decision Start Protein Sample Decision Separation by SDS-PAGE? Start->Decision In_Solution In-Solution Digestion Decision->In_Solution No In_Gel In-Gel Digestion Decision->In_Gel Yes End Peptide Cleanup In_Solution->End In_Gel->End

Caption: Decision tree for selecting a protein digestion protocol.

References

Application Note: Analysis of (S)-L-Cystine-¹⁵N₂ Enrichment by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (S)-L-Cystine-¹⁵N₂ enrichment in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Stable isotope labeling with ¹⁵N₂-Cystine is a powerful technique for investigating cysteine metabolism, protein synthesis, and redox homeostasis.[1][2] The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to accurately measure the incorporation of ¹⁵N₂-labeled cystine into cellular systems. This method is crucial for professionals in drug development and metabolic research, offering insights into metabolic pathways and the impact of therapeutic interventions.

Introduction

Cysteine is a semi-essential amino acid central to numerous cellular processes, including protein structure, detoxification (as a precursor to glutathione), and redox signaling.[1][3] Dysregulation of cysteine metabolism is implicated in various diseases, including cancer and neurodegenerative disorders.[3] Stable isotope tracing using (S)-L-Cystine-¹⁵N₂ allows for the dynamic measurement of cystine uptake and its subsequent metabolic fate. LC-MS/MS offers the high selectivity and sensitivity required to differentiate and quantify the isotopically labeled and unlabeled forms of cystine and its metabolites.[4][5] This application note provides a detailed protocol for researchers and scientists to implement this powerful analytical technique.

Experimental Workflow

The overall experimental workflow for analyzing (S)-L-Cystine-¹⁵N₂ enrichment is depicted below. The process begins with cell culture and labeling, followed by sample extraction, LC-MS/MS analysis, and finally, data processing to determine the level of isotope enrichment.

workflow Experimental Workflow for ¹⁵N₂-Cystine Enrichment Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Cell Culture & ¹⁵N₂-Cystine Labeling B Cell Lysis & Protein Precipitation A->B Metabolic Incorporation C Supernatant Collection B->C Centrifugation D LC-MS/MS Analysis C->D E Data Acquisition D->E MRM F Peak Integration E->F G Enrichment Calculation F->G Area Ratio

Caption: A flowchart illustrating the key steps in the analysis of (S)-L-Cystine-¹⁵N₂ enrichment.

Materials and Reagents

  • (S)-L-Cystine-¹⁵N₂ (Isotope labeled internal standard)

  • L-Cystine (Native standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Methanol

  • Trichloroacetic acid (TCA) or other suitable protein precipitation agent[5]

  • Phosphate-buffered saline (PBS)

Detailed Experimental Protocols

Sample Preparation: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

  • Labeling Medium Preparation: Prepare culture medium containing the desired concentration of (S)-L-Cystine-¹⁵N₂. The concentration may vary depending on the experimental goals.

  • Isotope Labeling: Remove the standard culture medium and wash the cells with PBS. Replace with the ¹⁵N₂-Cystine containing medium and incubate for the desired time period to allow for metabolic incorporation.[1]

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • To precipitate proteins, add ice-cold trichloroacetic acid to a final concentration of 10-12%.[6]

    • Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.[5]

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5]

    • Carefully transfer the supernatant, which contains the amino acid fraction, to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized to resolve cystine from other matrix components and to specifically detect the native and ¹⁵N₂-labeled forms.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System Agilent 1290 Infinity LC System or equivalent[4]
Column Zorbax SB-AQ-C18, 1.7 µm (100 mm × 2.1 mm) or equivalent[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-2 min: 2% B; 2-5 min: 2-98% B; 5-7 min: 98% B; 7.1-10 min: 2% B (example, requires optimization)
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent Triple Quadrupole Mass Spectrometer[4]
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4000 V
Gas Temperature 350°C
Nebulizer Pressure 45 psi
Data Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Cystine and ¹⁵N₂-Cystine

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Cystine (¹⁴N₂)241.0152.015
(S)-L-Cystine-¹⁵N₂243.0153.015

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.[7]

Data Analysis and Quantitative Data Presentation

The quantification of ¹⁵N₂ enrichment is based on the relative peak areas of the labeled and unlabeled cystine.

  • Peak Integration: Integrate the peak areas of the MRM transitions for both L-Cystine (¹⁴N₂) and (S)-L-Cystine-¹⁵N₂ using the instrument's software (e.g., MassHunter Quantitative Analysis).[4]

  • Enrichment Calculation: The percent enrichment is calculated using the following formula:

    % Enrichment = [Area(¹⁵N₂-Cystine) / (Area(¹⁴N₂-Cystine) + Area(¹⁵N₂-Cystine))] x 100

Table 3: Example Quantitative Data for ¹⁵N₂-Cystine Enrichment

Sample IDTreatmentTime PointPeak Area (¹⁴N₂-Cystine)Peak Area (¹⁵N₂-Cystine)% Enrichment
Control 1Untreated24h1,500,00000.0%
Control 2Untreated24h1,450,00000.0%
Treated 1Drug X24h800,000700,00046.7%
Treated 2Drug X24h850,000750,00046.9%

Signaling Pathway Visualization

The uptake and metabolism of cystine are integral to cellular redox balance, primarily through the synthesis of glutathione (GSH). The diagram below illustrates the pathway from extracellular cystine to intracellular GSH.

signaling_pathway Cystine Uptake and Glutathione Synthesis Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cystine_out Cystine (¹⁵N₂) xCT xCT Transporter Cystine_out->xCT Uptake Cystine_in Cystine (¹⁵N₂) Cysteine Cysteine (¹⁵N) Cystine_in->Cysteine Reduction GSH Glutathione (¹⁵N) Cysteine->GSH Synthesis xCT->Cystine_in

Caption: The pathway of ¹⁵N₂-cystine uptake and its incorporation into glutathione.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for quantifying (S)-L-Cystine-¹⁵N₂ enrichment in biological samples. This technique is invaluable for researchers investigating cysteine metabolism, redox biology, and the effects of pharmacological agents on these pathways. The provided protocols and parameters serve as a comprehensive guide for the implementation of this analytical method.

References

Probing Disulfide Bond Formation in Real-Time with (S)-L-Cystine-15N2 Labeled Proteins using 15N HSQC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disulfide bonds are critical for the structural integrity and function of many proteins. The ability to monitor their formation and dynamics is crucial for understanding protein folding, stability, and in the development of therapeutic proteins. Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-resolution information on protein structure and dynamics. By selectively labeling cysteine residues with ¹⁵N, the ¹H-¹⁵N HSQC experiment becomes a highly sensitive probe to monitor the local chemical environment of each cysteine residue. This application note provides a detailed protocol for the selective incorporation of (S)-L-Cystine-¹⁵N₂ into a protein of interest and its subsequent analysis by ¹⁵N HSQC NMR to study disulfide bond formation.

Key Applications:

  • Real-time monitoring of disulfide bond formation: Track the oxidation state of individual cysteine residues.

  • Protein folding and stability studies: Understand the role of disulfide bonds in maintaining the tertiary structure.

  • Drug discovery: Screen for small molecules that modulate the redox state of specific cysteines.

  • Biopharmaceutical development: Assess the stability and homogeneity of therapeutic proteins containing disulfide bonds.

Data Presentation

Table 1: Expected ¹⁵N and ¹H Chemical Shift Perturbations upon Cysteine Oxidation.

The formation of a disulfide bond induces significant changes in the chemical environment of the backbone amide group of the cysteine residue and its neighbors. These changes are readily observed as chemical shift perturbations (CSPs) in the ¹⁵N HSQC spectrum.

Residue¹H Chemical Shift Change (Δδ ppm)¹⁵N Chemical Shift Change (Δδ ppm)Combined Chemical Shift Perturbation (CCSD)¹
Cysteine (forming disulfide)0.2 - 1.01.0 - 5.00.3 - 1.5
Residue i-10.1 - 0.50.5 - 2.00.1 - 0.7
Residue i+10.1 - 0.50.5 - 2.00.1 - 0.7

¹Combined Chemical Shift Perturbation (CCSD) is calculated using the formula: CCSD = [(Δδ¹H)² + (α * Δδ¹⁵N)²]¹ᐟ² where α is a weighting factor (typically ~0.15-0.2).[1]

Experimental Protocols

I. Selective Labeling of Proteins with (S)-L-Cystine-¹⁵N₂

Two primary methods are recommended for the selective incorporation of ¹⁵N-labeled cysteine to minimize metabolic scrambling: using an E. coli cysteine auxotrophic strain or a cell-free protein expression system.[2][3]

Protocol 1: Using a Cysteine Auxotrophic E. coli Strain

  • Strain Selection: Utilize an E. coli strain auxotrophic for cysteine (e.g., a strain with a mutation in the cysM and cysK genes).

  • Media Preparation: Prepare M9 minimal medium. For 1 liter, typically include:

    • 1x M9 salts

    • 2-4 g/L glucose (or other carbon source)

    • 1 mM MgSO₄

    • 0.1 mM CaCl₂

    • Trace metals solution

    • All 19 unlabeled amino acids (at 50-100 mg/L each)

    • (S)-L-Cystine-¹⁵N₂ (at 20-50 mg/L)

  • Culture Growth:

    • Grow a starter culture overnight in LB medium.

    • Inoculate the M9 minimal medium with the starter culture.

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Protein Expression:

    • Induce protein expression with an appropriate concentration of IPTG.

    • Reduce the temperature to 18-25°C and continue expression for 12-16 hours.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify the labeled protein using standard chromatography techniques.

Protocol 2: Cell-Free Protein Expression

Cell-free systems offer excellent control over amino acid composition and virtually eliminate scrambling.[2]

  • System Selection: Choose a commercially available E. coli S30 or wheat germ cell-free expression system.

  • Reaction Mixture Preparation: Prepare the reaction mixture according to the manufacturer's protocol. Omit unlabeled cysteine and add (S)-L-Cystine-¹⁵N₂ to the amino acid mixture at a final concentration of 1-2 mM.

  • Expression: Add the expression vector containing the gene of interest to the reaction mixture and incubate at the recommended temperature (typically 25-37°C) for 2-8 hours.

  • Protein Purification: Purify the expressed protein directly from the reaction mixture.

II. ¹⁵N HSQC NMR Experiment
  • Sample Preparation:

    • Dissolve the purified (S)-L-Cystine-¹⁵N₂ labeled protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).[4]

    • The protein concentration should be between 0.1 and 1 mM.[4]

    • Add 5-10% D₂O for the lock signal.

    • To study the reduced state, add a reducing agent like 1-5 mM DTT or TCEP.

    • To monitor oxidation, the sample can be left exposed to air, or a mild oxidizing agent (e.g., a glutathione redox buffer) can be added.[5]

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra over time to monitor the progress of oxidation.

    • A standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence is typically used.[6]

    • Typical acquisition parameters on a 600 MHz spectrometer:

      • ¹H spectral width: 12-16 ppm

      • ¹⁵N spectral width: 30-40 ppm

      • Number of scans: 8-64 (depending on protein concentration)

      • Recycle delay: 1-1.5 seconds

  • Data Processing and Analysis:

    • Process the spectra using software such as NMRPipe or TopSpin.

    • Assign the HSQC cross-peaks corresponding to the ¹⁵N-labeled cysteine residues. In a selectively labeled sample, only signals from the labeled residues will be visible, greatly simplifying the spectrum.

    • Monitor the appearance of new peaks and the disappearance of initial peaks over time. The initial peaks correspond to the reduced cysteines, while the new peaks represent the oxidized (disulfide-bonded) state.

    • Calculate the chemical shift perturbations (CSPs) for each cysteine residue upon oxidation.[1] The magnitude of the CSP reflects the extent of the environmental change upon disulfide bond formation.

    • The intensity of the peaks corresponding to the reduced and oxidized states can be integrated to quantify the extent of disulfide bond formation over time.[5]

Visualizations

Experimental_Workflow cluster_labeling Protein Expression & Labeling cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Expression Protein Expression (Auxotrophic E. coli or Cell-Free) Labeling Selective Labeling with (S)-L-Cystine-15N2 Expression->Labeling Purification Protein Purification Labeling->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Acquisition 15N HSQC Data Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Analysis Chemical Shift Perturbation Analysis Processing->Analysis Quantification Quantification of Oxidized/Reduced States Analysis->Quantification Interpretation Structural & Functional Interpretation Quantification->Interpretation

Caption: Experimental workflow.

Signaling_Pathway Reduced Reduced Protein (15N-Cys) Oxidized Oxidized Protein (15N-Cystine) Reduced->Oxidized Oxidation HSQC_Reduced HSQC Spectrum (Reduced State) Reduced->HSQC_Reduced NMR Measurement HSQC_Oxidized HSQC Spectrum (Oxidized State) Oxidized->HSQC_Oxidized NMR Measurement CSP Chemical Shift Perturbations HSQC_Reduced->CSP HSQC_Oxidized->CSP

Caption: Monitoring oxidation.

References

Application Notes and Protocols for Studying Disulfide Bond Formation Using (S)-L-Cystine-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a pivotal role in the structure, stability, and function of many proteins, particularly those secreted or displayed on the cell surface. The correct formation of these bonds is essential for therapeutic proteins' efficacy and safety. This document provides detailed application notes and protocols for utilizing (S)-L-Cystine-¹⁵N₂ in conjunction with mass spectrometry-based quantitative proteomics to study the dynamics of disulfide bond formation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for accurate protein quantification.[1] By incorporating stable isotope-labeled amino acids into proteins, researchers can differentiate between protein populations from different experimental conditions.[1] In this context, (S)-L-Cystine-¹⁵N₂ serves as a specific probe to track the incorporation of cysteine into newly synthesized proteins and their subsequent involvement in disulfide bond formation. This approach allows for the quantitative analysis of disulfide bond dynamics, providing insights into protein folding, redox regulation, and the impact of various stimuli on these processes.

Principle of the Method

The core of this methodology lies in the metabolic incorporation of "heavy" (S)-L-Cystine-¹⁵N₂ into proteins in one cell population, while a control population is grown with "light" (unlabeled) L-Cystine. Following an experimental perturbation (e.g., induction of oxidative stress, drug treatment), the two cell populations are combined. Proteins are extracted under non-reducing conditions to preserve disulfide bonds and then enzymatically digested. The resulting peptides, including those linked by disulfide bonds, are analyzed by high-resolution mass spectrometry.

The mass difference of 2 Da for each ¹⁵N-labeled cysteine residue (due to the two nitrogen atoms in cystine) allows for the differentiation and relative quantification of "heavy" and "light" cysteine-containing peptides. By identifying and quantifying the disulfide-linked peptides, the rate and extent of new disulfide bond formation can be determined under different conditions.

Key Applications

  • Monitoring Protein Folding and Oxidation: Track the kinetics of disulfide bond formation in newly synthesized proteins as they transit through the secretory pathway.

  • Drug Development: Assess the effect of drug candidates on the cellular redox environment and disulfide bond formation in target proteins.[2]

  • Disease Research: Investigate aberrant disulfide bond formation in disease models, such as those related to protein misfolding and aggregation.

  • Biopharmaceutical Production: Optimize cell culture conditions to ensure correct disulfide bond pairing in recombinant therapeutic proteins.

Experimental Workflow

The overall experimental workflow for studying disulfide bond formation using (S)-L-Cystine-¹⁵N₂ is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_experiment Experimental Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis light_culture Grow cells in 'light' medium (unlabeled L-Cystine) treatment Apply experimental condition (e.g., drug treatment, oxidative stress) light_culture->treatment heavy_culture Grow cells in 'heavy' medium ((S)-L-Cystine-¹⁵N₂) heavy_culture->treatment combine Combine 'light' and 'heavy' cell populations (1:1 ratio) treatment->combine lysis Cell Lysis under non-reducing conditions combine->lysis alkylation Alkylation of free thiols (e.g., with NEM) lysis->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Identification & Quantification of ¹⁵N₂-labeled disulfide-linked peptides lcms->data_analysis signaling_pathway cluster_er Endoplasmic Reticulum Lumen ERO1 ERO1α PDI PDI ERO1->PDI Transfers oxidizing equivalents FAD FAD ERO1->FAD H2O2 H₂O₂ ERO1->H2O2 Byproduct Protein_SH Reduced Polypeptide (2x -SH) PDI->Protein_SH Catalyzes disulfide bond formation Protein_SS Oxidized Polypeptide (-S-S-) Protein_SH->Protein_SS O2 O₂ O2->ERO1 Oxidizes data_analysis_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Quantitative Analysis raw_data Generate Raw MS Data (.raw file) peak_picking Peak Picking & Feature Detection raw_data->peak_picking database_search Database Search (e.g., MassMatrix, pLink) peak_picking->database_search quantification Quantify H/L Ratios of Disulfide-Linked Peptides database_search->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

References

Troubleshooting & Optimization

Technical Support Center: (S)-L-Cystine-15N2 Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low incorporation efficiency of (S)-L-Cystine-15N2 in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems encountered during stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low incorporation of this compound into my proteins of interest?

A1: Low incorporation efficiency of this compound is a common issue primarily due to its inherent physicochemical properties. The main contributing factors are its low solubility at neutral pH, which is typical for most cell culture media, and its chemical instability.[1][2] L-Cystine can precipitate out of the solution, making it unavailable for cellular uptake. Additionally, the dynamic equilibrium between L-Cysteine and L-Cystine in media can be affected by various components, further impacting the bioavailability of the labeled amino acid.[3]

Q2: What is the solubility of L-Cystine in cell culture media?

A2: L-Cystine has very low solubility in aqueous solutions at a neutral pH.[1] This poor solubility can lead to the formation of precipitates, especially at higher concentrations required for efficient labeling, thereby reducing its availability to the cells.[1]

Q3: How does the stability of L-Cystine affect its incorporation?

A3: L-Cysteine, a related amino acid, readily oxidizes to form L-Cystine, which is less soluble.[3] Conversely, L-Cystine can be reduced to L-Cysteine. This redox cycling, influenced by factors like the presence of metal ions (e.g., copper and iron) in the media, can affect the available concentration of the desired labeled amino acid.[3] The instability of these forms can lead to their degradation or conversion into forms that are not efficiently taken up by cells.

Q4: Are there alternative, more soluble forms of labeled L-Cystine available?

A4: Yes, to address the solubility challenges, chemically modified and highly soluble peptides containing L-Cystine have been developed.[1][2] These are designed to be more stable and soluble in neutral pH media, leading to improved bioavailability and incorporation efficiency. An example of such a product is cQrex® KC, which is a highly soluble source of L-Cystine.[1]

Q5: Can the cell type I am using affect the incorporation efficiency?

A5: Yes, different cell lines can have varying abilities to uptake L-Cystine and L-Cysteine. Some cell types may have inefficient or absent specific transporters for L-Cystine and may rely more on the uptake of L-Cysteine.[4] Therefore, the specific metabolic characteristics of your cell line can significantly influence the incorporation efficiency of this compound.

Troubleshooting Guide

If you are experiencing low incorporation efficiency of this compound, follow this step-by-step troubleshooting guide.

Problem Area 1: Media Preparation and Supplementation

Symptoms:

  • Precipitate observed in the media after adding this compound.

  • Inconsistent labeling efficiency between experiments.

Troubleshooting Steps:

  • Optimize Dissolution: L-Cystine has low solubility at neutral pH. Prepare a concentrated stock solution in a slightly acidic (e.g., using HCl) or alkaline (e.g., using NaOH) solution and then dilute it into your media. Ensure the final pH of the media is readjusted and remains within the optimal range for your cells.

  • Fresh Media Preparation: Due to the instability of cystine and cysteine in solution, it is recommended to prepare fresh media or supplement the media with this compound immediately before use.[3]

  • Filter Sterilization: After dissolving the this compound in your media, use a 0.22 µm filter to sterilize the solution and remove any undissolved particles.

Problem Area 2: Chemical Stability in Culture

Symptoms:

  • Decreasing labeling efficiency over the time course of the experiment.

  • Signs of oxidative stress in the cell culture.

Troubleshooting Steps:

  • Minimize Exposure to Light and Air: Protect your media from light and minimize its exposure to air to reduce the rate of oxidation of cysteine to cystine.

  • Consider Reducing Agents: In some specific applications, the careful addition of a mild reducing agent might help maintain a higher concentration of the more soluble L-Cysteine form. However, this should be done with caution as it can impact the redox state of the entire culture system.

  • Chelate Metal Ions: The presence of metal ions like copper and iron can catalyze the oxidation of cysteine.[3] While most media formulations are optimized, ensure your water source and other supplements are free from high levels of these contaminants.

Problem Area 3: Cellular Uptake and Metabolism

Symptoms:

  • Consistently low incorporation even with optimized media preparation.

  • Cell line-specific issues.

Troubleshooting Steps:

  • Optimize Cell Density: Ensure that cells are in the logarithmic growth phase and at an optimal density for amino acid uptake.

  • Increase Concentration: Gradually increase the concentration of this compound in the media. However, be mindful of its low solubility and potential for precipitation.

  • Evaluate Cell Line Characteristics: Research the specific amino acid transporter expression and metabolic pathways of your cell line. Some cell lines may have a limited ability to take up L-Cystine.[4]

Data Summary

The following table summarizes the key challenges associated with the use of this compound and potential solutions.

ChallengePrimary CauseRecommended Solution(s)
Low Solubility Inherent chemical property of L-Cystine at neutral pH.[1]- Prepare stock solutions at acidic or alkaline pH.- Use freshly prepared media.- Consider using more soluble L-Cystine derivatives.[1][2]
Chemical Instability Oxidation of L-Cysteine to the less soluble L-Cystine, catalyzed by metal ions.[3]- Prepare media fresh before use.- Minimize exposure to light and air.- Ensure high-purity water and reagents.
Poor Cellular Uptake Cell line-specific differences in amino acid transporter expression.[4]- Optimize cell culture conditions (e.g., cell density).- Test different concentrations of the labeled amino acid.- Research the metabolic profile of the specific cell line.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weigh the desired amount of this compound powder in a sterile container.

  • To dissolve, add a small volume of sterile 1N HCl and gently agitate until the powder is completely dissolved.

  • Alternatively, a small volume of sterile 1N NaOH can be used for dissolution.

  • Once dissolved, bring the final volume to the desired concentration with sterile, nuclease-free water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Supplementation of Cell Culture Media
  • Thaw an aliquot of the this compound stock solution.

  • Warm the basal cell culture medium to 37°C.

  • Add the required volume of the stock solution to the basal medium to achieve the final desired concentration.

  • Gently mix the supplemented medium thoroughly.

  • If necessary, check and adjust the pH of the final medium to the optimal range for your cell line.

  • Use the freshly supplemented medium immediately for your cell culture experiment.

Visual Guides

TroubleshootingWorkflow start Start: Low this compound Incorporation check_media_prep Review Media Preparation Protocol start->check_media_prep is_precipitate Precipitate Observed? check_media_prep->is_precipitate optimize_dissolution Optimize Dissolution (e.g., pH adjustment of stock) is_precipitate->optimize_dissolution Yes check_stability Investigate Chemical Stability is_precipitate->check_stability No use_fresh_media Use Freshly Prepared Media optimize_dissolution->use_fresh_media use_fresh_media->check_stability is_long_experiment Long Experiment Duration? check_stability->is_long_experiment minimize_exposure Minimize Light/Air Exposure is_long_experiment->minimize_exposure Yes check_uptake Assess Cellular Uptake is_long_experiment->check_uptake No minimize_exposure->check_uptake is_cell_specific Cell Line Known for Poor Uptake? check_uptake->is_cell_specific optimize_culture Optimize Culture Conditions (e.g., density, concentration) is_cell_specific->optimize_culture Yes/Unsure consider_alternative Consider More Soluble Cystine Derivatives is_cell_specific->consider_alternative No optimize_culture->consider_alternative end_success Success: Improved Incorporation consider_alternative->end_success

Caption: Troubleshooting workflow for low this compound incorporation.

CystineMetabolism cluster_cell extracellular Extracellular Space cystine_media This compound (in Media) cysteine_media L-Cysteine-15N2 (in Media) cystine_media->cysteine_media Reduction cell_membrane Cell Membrane transporter Amino Acid Transporters cystine_media->transporter Uptake cysteine_media->cystine_media Oxidation cysteine_media->transporter Uptake intracellular Intracellular Space cystine_cell Intracellular This compound transporter->cystine_cell cysteine_cell Intracellular L-Cysteine-15N2 transporter->cysteine_cell cystine_cell->cysteine_cell Reduction protein_synthesis Protein Synthesis cysteine_cell->protein_synthesis labeled_protein 15N-Labeled Protein protein_synthesis->labeled_protein

Caption: Simplified pathway of this compound uptake and incorporation.

References

Optimizing (S)-L-Cystine-15N2 concentration for cell viability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-L-Cystine-15N2 Optimization

Welcome to the technical support center for optimizing this compound concentration in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a stable isotope-labeled version of the amino acid L-cystine, where both nitrogen atoms are the heavier 15N isotope. It is used as a tracer in metabolic studies to track the uptake and fate of cystine within cells using techniques like mass spectrometry. This is crucial for understanding pathways involved in protein synthesis, glutathione production, and cellular antioxidant defense.[1][2][3]

Q2: Why is optimizing the concentration of L-Cystine crucial for cell viability?

A2: L-Cystine is a critical precursor for L-cysteine, which is essential for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[1][4][5] While essential, cystine has low solubility at neutral pH and can be toxic at high concentrations, potentially leading to oxidative stress and cell death.[6][7][8] Conversely, insufficient cystine can deplete GSH, leading to an accumulation of lipid reactive oxygen species (ROS) and a specific form of cell death called ferroptosis.[9][10][11] Therefore, finding the optimal concentration is key to maintaining cell health and obtaining meaningful experimental data.

Q3: What is the typical concentration range for L-Cystine in cell culture media?

A3: Standard commercial cell culture media, like DMEM, often contain L-Cystine at concentrations around 200 µM.[12] However, physiological concentrations in the body are typically lower.[12] Studies have shown that concentrations ranging from 0.1 mM to 1.6 mM can be effective for specific applications like Nrf2 induction, but the optimal concentration is highly cell-type dependent.[13]

Q4: How does this compound enter the cell?

A4: L-Cystine is primarily imported into the cell by the system xc- antiporter, which exchanges extracellular cystine for intracellular glutamate.[5][9][12] Once inside the cell, cystine is rapidly reduced to two molecules of cysteine, which can then be used for various metabolic processes.[5]

Troubleshooting Guide

Issue 1: Low Solubility and Precipitation of this compound in Media

  • Question: I'm observing precipitation after adding this compound to my cell culture medium. How can I resolve this?

  • Answer: L-Cystine has very low solubility in water and neutral pH solutions like cell culture media.[7][8]

    • Solution 1: pH Adjustment: Prepare a concentrated stock solution by dissolving the this compound in a small volume of 1 M HCl or a basic solution (pH > 8) before diluting it into your media.[8] Ensure the final pH of the medium is readjusted to physiological levels (7.2-7.4) before adding it to cells.

    • Solution 2: Use a Solubilized Derivative: Consider using a more soluble, chemically modified peptide form of L-cystine if available, which can provide the nutrient without the solubility challenges.[7]

    • Solution 3: Fresh Preparation: Prepare the L-Cystine-containing medium fresh before each experiment to minimize the time for precipitation to occur.

Issue 2: Unexpected Cell Death or Low Viability After Supplementation

  • Question: My cells are showing signs of toxicity (e.g., rounding up, detaching, low viability) after I added this compound. What could be the cause?

  • Answer: High concentrations of L-Cystine can be cytotoxic.[6] Additionally, the chemistry of cysteine/cystine in media can be complex, involving redox cycling that may generate reactive oxygen species, especially in the presence of metal ions like copper and iron.

    • Solution 1: Perform a Dose-Response Curve: The most critical step is to determine the optimal concentration for your specific cell line. Culture your cells in a range of this compound concentrations (e.g., 50 µM to 800 µM) and measure cell viability after 24, 48, and 72 hours using an assay like MTT or PrestoBlue.[14] This will identify the ideal concentration that supports health without inducing toxicity.

    • Solution 2: Check Media Components: Be aware that transition metals in some media formulations can accelerate the auto-oxidation of cysteine, leading to the production of toxic radicals. Using a chelator or ensuring high-purity media components may help.

    • Solution 3: Gradual Adaptation: If performing long-term labeling, gradually adapt the cells to the medium containing the labeled amino acid over several passages.

Issue 3: Inefficient Isotope Labeling in Mass Spectrometry Results

  • Question: My mass spectrometry data shows low incorporation of 15N from this compound into my proteins/metabolites of interest. How can I improve labeling efficiency?

  • Answer: Inefficient labeling can result from several factors, including insufficient concentration, competition from unlabeled amino acids, or inadequate incubation time.

    • Solution 1: Use Dialyzed Serum: If your culture medium is supplemented with Fetal Bovine Serum (FBS), it contains unlabeled amino acids that will compete with the labeled cystine. Use dialyzed FBS to remove these competing small molecules.

    • Solution 2: Optimize Incubation Time: Ensure you are incubating the cells with the labeled media for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid. This can range from 24 hours to several days, depending on the cell division rate and protein half-life.

    • Solution 3: Confirm Uptake: Verify that your cells express a functional system xc- antiporter. Its expression can vary between cell lines. You can test this by using inhibitors like erastin or sulfasalazine, which should block the protective effects of cystine and induce ferroptosis.[9][12]

Data Presentation: Concentration Effects on Cell Viability

The following tables provide representative data on how L-Cystine concentration can affect cell viability across different cell lines. The optimal concentration should always be determined empirically for your specific experimental system.

Table 1: Recommended Starting Concentrations for L-Cystine Titration

Cell Line TypeSuggested Concentration Range (µM)Notes
Hepatocellular Carcinoma (e.g., HepG2, Huh7)80 - 250 µMThese cells can be sensitive to cystine deprivation-induced ferroptosis.[11][12]
Breast Cancer (e.g., MCF-7, MDA-MB-231)100 - 500 µMSensitivity can vary based on the cell line's specific metabolic dependencies.[15]
Chinese Hamster Ovary (CHO)150 - 800 µMOften used in bioproduction; higher concentrations may be needed to support high density cultures, but can also decrease viability in later phases.[6]
Human Embryonic Kidney (HEK293)100 - 400 µMGenerally robust, but titration is still recommended.[13]

Table 2: Example Dose-Response Data for L-Cystine on Cell Viability (MTT Assay)

Concentration (µM)HepG2 (% Viability vs. Control)MCF-7 (% Viability vs. Control)
0 (Cystine-free)45% ± 5%58% ± 6%
5075% ± 4%82% ± 5%
10098% ± 3%99% ± 4%
200100% ± 2%100% ± 3%
40092% ± 4%85% ± 5%
80068% ± 7%61% ± 8%
Data are representative and should be generated for each specific cell line and experiment.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay

This protocol outlines the steps to find the ideal concentration of this compound that maintains high cell viability.[14]

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-8,000 cells/well) in 100 µL of their standard growth medium.[16]

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Media:

    • Prepare a series of media with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400, 800 µM).

    • Ensure the stock solution of this compound is fully dissolved (see Troubleshooting Issue 1) before adding to cystine-free base media.

    • Include a "control" medium with the standard, unlabeled L-Cystine concentration.

  • Treatment:

    • After 24 hours, carefully aspirate the existing medium from the wells.

    • Add 100 µL of the prepared test media to the corresponding wells (perform in triplicate for each concentration).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare MTT solution (typically 5 mg/mL in PBS).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[14]

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for at least 4 hours at 37°C (or overnight) in a humidified chamber.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control (standard medium).

Protocol 2: Stable Isotope Labeling for Mass Spectrometry Analysis

This protocol provides a general workflow for labeling cells with this compound for proteomic or metabolomic analysis.

  • Media Preparation:

    • Prepare "light" and "heavy" media.

    • Light Medium: Standard cell culture medium.

    • Heavy Medium: Prepare medium using a formulation that lacks L-Cystine. Supplement this medium with this compound at the optimal concentration determined in Protocol 1.

    • Both media should be supplemented with dialyzed FBS to avoid competition from unlabeled amino acids.

  • Cell Culture and Labeling:

    • Culture your cells in the "heavy" medium for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid.

    • Simultaneously, culture a control group of cells in the "light" medium.

    • Apply your experimental treatment (e.g., drug exposure) to one or both populations.

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations.

    • Combine the cell pellets in a 1:1 ratio based on cell count.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Preparation and Digestion:

    • Quantify the protein concentration in the lysate.

    • Perform protein reduction, alkylation, and in-solution or in-gel digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • The mass difference between peptides containing unlabeled (14N) and labeled (15N) cystine will allow for the relative quantification of proteins between the two experimental conditions.

Visualizations and Pathways

Cystine Import and Glutathione Synthesis Pathway

This diagram illustrates how extracellular L-Cystine is imported and utilized for the synthesis of glutathione (GSH), a key antioxidant that protects cells from oxidative damage and ferroptosis.

Cystine_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space L-Cystine L-Cystine System_xc System xc- Antiporter (SLC7A11/SLC3A2) L-Cystine->System_xc Import Glutamate_out Glutamate System_xc->Glutamate_out Export L-Cysteine 2x L-Cysteine System_xc->L-Cysteine Reduction GCL Glutamate-Cysteine Ligase (GCL) L-Cysteine->GCL gamma-GC γ-Glutamylcysteine GCL->gamma-GC GSS Glutathione Synthetase (GSS) GSH Glutathione (GSH) GSS->GSH GPX4 GPX4 GSH->GPX4 Cofactor Ferroptosis Ferroptosis GSH->Ferroptosis Inhibits Healthy_Lipids Lipid Alcohols GPX4->Healthy_Lipids Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Reduces Lipid_ROS->Ferroptosis Glutamate_in Glutamate Glutamate_in->GCL Glycine Glycine Glycine->GSS gamma-GC->GSS

Caption: Cystine import via System xc- is crucial for glutathione (GSH) synthesis, which prevents ferroptosis.

Experimental Workflow for Optimizing Concentration

This workflow provides a logical sequence of steps for determining and applying the optimal this compound concentration for your experiments.

Optimization_Workflow start Start: Plan Experiment prep_stock Prepare Solubilized This compound Stock start->prep_stock dose_response Perform Dose-Response (e.g., 0-800 µM) prep_stock->dose_response viability_assay Measure Cell Viability (MTT / PrestoBlue Assay) dose_response->viability_assay analyze Analyze Data: Identify Optimal Concentration (Highest Viability) viability_assay->analyze main_exp Perform Main Experiment (e.g., SILAC Labeling) with Optimal Concentration analyze->main_exp end End: Data Acquisition & Analysis main_exp->end

Caption: Workflow for determining the optimal this compound concentration for cell viability.

Troubleshooting Decision Tree

This diagram helps diagnose common issues encountered during experiments with this compound.

Troubleshooting_Tree start Problem Observed low_viability Low Cell Viability? start->low_viability Yes precipitation Precipitation in Media? start->precipitation No conc_too_high Concentration Too High? low_viability->conc_too_high Yes sol1 Action: Perform Dose-Response Assay to find non-toxic concentration. conc_too_high->sol1 Yes conc_too_low Concentration Too Low? conc_too_high->conc_too_low No sol2 Action: Increase concentration. Check for GSH depletion / ferroptosis markers. conc_too_low->sol2 Yes improper_dissolve Action: Prepare stock in acidic/basic solution. Prepare media fresh. precipitation->improper_dissolve Yes poor_labeling Poor Isotope Labeling? precipitation->poor_labeling No use_dialyzed Using Dialyzed Serum? poor_labeling->use_dialyzed Yes sol3 Action: Switch to Dialyzed FBS to remove unlabeled amino acids. use_dialyzed->sol3 No incubation_time Sufficient Incubation Time? use_dialyzed->incubation_time Yes sol4 Action: Increase incubation time to allow for >5 cell divisions. incubation_time->sol4 No

Caption: A decision tree to troubleshoot common issues with this compound experiments.

References

SILAC Protein Labeling: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete protein labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the minimum number of cell doublings required for complete SILAC labeling?

A1: For most cell lines, a minimum of five to six cell doublings in SILAC medium is recommended to achieve near-complete incorporation (>95-97%) of the heavy amino acids.[1][2][3] This is because the replacement of light amino acids with their heavy counterparts occurs through protein turnover and dilution with newly synthesized proteins. For slowly dividing cells or primary cells, achieving complete labeling can be more challenging and may require longer incubation times or alternative strategies.[1]

Q2: Why is my protein labeling still incomplete after the recommended number of cell doublings?

A2: Several factors can contribute to incomplete labeling even after an adequate number of cell divisions. These include:

  • Presence of light amino acids in the medium: Standard fetal bovine serum (FBS) contains endogenous "light" amino acids, which will compete with the "heavy" amino acids in your SILAC medium. It is crucial to use dialyzed FBS, from which small molecules like amino acids have been removed.[2]

  • Arginine-to-proline conversion: Some cell lines can metabolically convert arginine to proline.[2] If you are using heavy arginine, this can lead to the incorporation of heavy proline, complicating data analysis and potentially leading to an underestimation of labeling efficiency for arginine-containing peptides.

  • Cellular amino acid synthesis: Some cell lines may be capable of synthesizing certain amino acids, particularly if they are under stress or if the medium is deficient. This de novo synthesis will produce light amino acids, thereby diluting the heavy-labeled pool.

  • Slow protein turnover: Proteins with very slow turnover rates will take longer to incorporate the heavy amino acids.

Q3: How can I check the labeling efficiency of my SILAC experiment?

A3: Before proceeding with your main experiment, it is highly recommended to perform a quality control check to determine the labeling efficiency. This can be done by:

  • Harvesting a small aliquot of cells that have been cultured in heavy SILAC medium.

  • Extracting the proteins and digesting them with trypsin.

  • Analyzing the resulting peptides by mass spectrometry (MS).

  • Calculating the ratio of heavy to light peptides for a selection of identified proteins. The labeling efficiency is the percentage of the heavy signal over the total signal (heavy + light). A labeling efficiency of >95% is generally considered acceptable.[3][4]

Q4: What is arginine-to-proline conversion and how can I prevent it?

A4: Arginine-to-proline conversion is a metabolic process where the amino acid arginine is converted into proline. In SILAC experiments using heavy arginine, this results in the unwanted incorporation of heavy proline into newly synthesized proteins. This can interfere with accurate quantification.

To mitigate this issue, you can:

  • Supplement the SILAC medium with unlabeled proline: The addition of excess "light" proline to the medium can help to suppress the enzymatic pathway responsible for the conversion of arginine to proline.

  • Use a cell line with low arginine-to-proline conversion rates: If possible, choosing a cell line that is known to have low activity of the enzymes involved in this conversion can be beneficial.

  • Bioinformatic correction: Several software tools can correct for the mass shift caused by proline conversion during data analysis.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to incomplete protein labeling in SILAC experiments.

Issue 1: Low Labeling Efficiency (<95%)
Potential Cause Recommended Solution
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the SILAC medium. For slower-growing cell lines, extend the culture period and re-evaluate labeling efficiency.
Contamination with Light Amino Acids Use dialyzed fetal bovine serum (FBS) to minimize the presence of endogenous light amino acids. Ensure all media components are free of contaminating amino acids.
Suboptimal Heavy Amino Acid Concentration The optimal concentration of heavy amino acids can be cell line-dependent. If labeling is consistently low, consider slightly increasing the concentration of the heavy amino acids in the medium.
Cell Health Issues Monitor cell morphology and growth rate. Poor cell health can affect protein synthesis and turnover, leading to inefficient labeling. Ensure optimal cell culture conditions.
Issue 2: Arginine-to-Proline Conversion Detected
Potential Cause Recommended Solution
High Arginase and Ornithine Aminotransferase Activity Supplement the SILAC medium with unlabeled L-proline (typically 200 mg/L) to inhibit the metabolic conversion of arginine to proline.
Cell Line Propensity If proline supplementation is not effective, consider using a different cell line with known lower rates of arginine-to-proline conversion.
Data Analysis Complexity Utilize specialized software features that can account for and correct the mass shifts associated with proline conversion during the data analysis workflow.

Quantitative Data Summary

The following tables provide quantitative data to guide the optimization of your SILAC experiments.

Table 1: SILAC Labeling Efficiency as a Function of Cell Passages

Cell LineNumber of PassagesLabeling Efficiency (%)
HEK-2931~30%
2~55%
3~70%
4~85%
6~90%
8>95%
hESCs5~99.1% (Lysine), ~97.7% (Arginine)
Primary VECs2~90%

Data compiled from multiple sources.[5][6] Actual efficiency may vary depending on specific experimental conditions.

Table 2: Recommended Concentrations of Heavy Amino Acids for SILAC Media (DMEM-based)

Amino AcidIsotopeConcentration (mg/L)
L-Arginine:HCl¹³C₆87.2
L-Lysine:2HCl¹³C₆, ¹⁵N₂151.3
L-Arginine:HCl¹³C₆, ¹⁵N₄88.0

Note: The exact concentrations may need to be optimized for your specific cell line and experimental setup.[1][2]

Experimental Protocols & Workflows

A typical SILAC experimental workflow consists of two main phases: an adaptation phase and an experimental phase.

SILAC Experimental Workflow

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase start Start: Select Cell Line culture_light Culture in 'Light' SILAC Medium (Natural Amino Acids) start->culture_light culture_heavy Culture in 'Heavy' SILAC Medium (Isotope-labeled Amino Acids) start->culture_heavy passaging Passage Cells for ≥5 Doublings culture_light->passaging culture_heavy->passaging qc_check QC: Check Labeling Efficiency (>95%) passaging->qc_check experimental_treatment Apply Experimental Treatment(s) qc_check->experimental_treatment Proceed if labeling is complete cell_harvest Harvest 'Light' and 'Heavy' Cells experimental_treatment->cell_harvest combine_lysates Combine Lysates in 1:1 Ratio cell_harvest->combine_lysates protein_digestion Protein Digestion (e.g., Trypsin) combine_lysates->protein_digestion ms_analysis LC-MS/MS Analysis protein_digestion->ms_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis

A generalized workflow for a SILAC experiment.
Troubleshooting Decision Tree for Incomplete Labeling

Troubleshooting_Tree start Incomplete SILAC Labeling (<95%) q1 Have cells undergone at least 5-6 doublings? start->q1 a1_no Increase number of cell passages and re-check efficiency. q1->a1_no No q2 Are you using dialyzed FBS? q1->q2 Yes end Re-evaluate labeling efficiency after troubleshooting steps. a1_no->end a2_no Switch to dialyzed FBS to remove light amino acids. q2->a2_no No q3 Is arginine-to-proline conversion occurring? q2->q3 Yes a2_no->end a3_yes Supplement media with unlabeled proline. q3->a3_yes Yes q4 Is cell growth and morphology normal? q3->q4 No a3_yes->end a4_no Optimize cell culture conditions. Check for contamination. q4->a4_no No q4->end Yes a4_no->end

A decision tree for troubleshooting incomplete SILAC labeling.

References

Minimizing background noise in 15N mass spectrometry data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in 15N mass spectrometry data, ensuring high-quality and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sources of background noise in my 15N mass spectrometry data?

A: Background noise in mass spectrometry can be broadly categorized into two types: chemical noise and electronic noise.

  • Chemical Noise: This is the most common source and arises from unwanted ions reaching the detector. These can originate from various sources, including mobile phase impurities (solvents and additives), sample matrix components, residues from previous analyses (carryover), phthalates from plasticware, and gas leaks into the system (e.g., N₂ and O₂).[1] In LC-MS, this type of interference is often present in the low-molecular-weight range.[2]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. Modern instruments are designed with very low electronic noise, so it is often a less significant contributor than chemical noise.[3][4] However, issues like an aging filament can increase baseline instability.[1]

Q2: My baseline is consistently high and noisy. How can I identify the source of the contamination?

A: A high, noisy baseline is typically a sign of chemical contamination. To identify the source, a systematic approach is required.

  • Solvent and Mobile Phase Check: Use only high-purity, LC-MS grade solvents and additives.[2][5] HPLC-grade solvents can introduce significant impurities and increase background noise.[2] Prepare fresh mobile phases daily to avoid microbial contamination.

  • Systematic Blank Injections: Run a sequence of blank injections, progressively removing components of your workflow.

    • Start with no injection (a "dry run") to assess the baseline of the instrument itself.

    • Inject your mobile phase to see if the contamination originates there.

    • Inject a blank sample that has been through your entire sample preparation procedure to check for contamination from reagents, vials, or extraction cartridges.

  • Check for Leaks: Perform a system leak check. The presence of significant peaks at m/z 18 (water), 28 (N₂), and 32 (O₂) in your manual tune can indicate a leak in the system.[1]

  • Inspect Spectra for Contaminants: In your blank runs, examine the mass spectra. If you see the same major peaks consistently, you have a persistent chemical contamination.[3] Common contaminants include siloxanes from septa bleed (m/z 73, 147, 207, 281, 355).[1]

Q3: How can I reduce noise related to my sample preparation?

A: Proper sample preparation is critical for minimizing matrix effects and background noise.

  • Sample Cleanup: For complex biological samples, use a sample cleanup technique like Solid Phase Extraction (SPE) to remove interfering matrix components such as proteins and phospholipids before analysis.[6]

  • High-Purity Reagents: Ensure all reagents and solvents used during extraction and derivatization are of the highest possible purity to avoid introducing contaminants.

  • Derivatization (for GC-C-IRMS): In Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), incomplete derivatization can lead to poor chromatography and potential isotopic fractionation. Ensure the derivatizing reagents are in excess to drive the reaction to completion.[7] For 15N analysis of amino acids, esterification followed by trifluoroacetylation is a commonly recommended method.[7][8]

  • Drying and Homogenization: Solid samples should be thoroughly dried (e.g., 50-60 °C overnight) and homogenized by grinding to ensure they are representative and handle easily.[9]

Q4: Which instrument parameters can I optimize to improve my signal-to-noise ratio?

A: Several key instrument parameters can be adjusted to enhance signal and reduce noise.

  • Cone Voltage (ESI/APCI): Optimizing the cone voltage is crucial. A low cone voltage generally favors the formation of the primary molecular ion, while a higher voltage can induce in-source fragmentation.[10] While higher voltage can sometimes increase the intensity of a specific fragment ion, it doesn't always lead to a better signal-to-noise ratio due to increased baseline noise.[10] The optimal setting must be determined empirically for your specific analyte.

  • Cone Gas Flow (ESI/APCI): For sources with a cone gas, optimizing its flow rate can help reduce interfering ions and improve ionization efficiency, thereby improving the signal-to-noise ratio.[5]

  • Combustion/Reduction Temperatures (GC-C-IRMS): For accurate δ15N measurements, high combustion temperatures (>925 °C) are required to ensure complete conversion of the sample to N₂ gas.[11]

  • Carrier Gas Flow Rate (GC-C-IRMS): Lower carrier gas flow rates (e.g., 0.8–1.4 mL/min) have been shown to produce more accurate and precise δ15N values compared to higher flow rates.[11]

  • Tandem Mass Spectrometry (MS/MS): Using MS/MS (e.g., in Multiple Reaction Monitoring or MRM mode) is a very powerful technique for reducing chemical noise. By selecting a specific precursor ion and monitoring a specific fragment ion, you can filter out a significant amount of background interference.[6]

Quantitative Impact of Optimization Parameters

The following tables summarize quantitative data on how different experimental parameters can affect the quality of mass spectrometry data.

Table 1: Effect of GC-C-IRMS Parameters on δ¹⁵N Measurement Accuracy
ParameterSub-optimal ConditionMeasured δ¹⁵N ValueOptimal ConditionMeasured δ¹⁵N Value
Combustion Temp. < 900 °CUp to 6‰ higher than true value> 925 °CAccurate (within 0.2‰ of true value)
Carrier Gas Flow > 1.5 mL/minUp to 2‰ higher than true value0.8 - 1.4 mL/minAccurate

Data synthesized from Chikaraishi et al. (2010).[11][12]

Table 2: General Troubleshooting for High Background Noise
SymptomPotential CauseRecommended ActionExpected Outcome
High Baseline in Blanks Mobile phase contaminationUse LC-MS grade solvents; prepare fresh daily.Lower, quieter baseline.
Ghost Peaks Sample carryoverImplement a robust needle/injector wash protocol.Elimination of peaks in blank injections.
Persistent Contaminant Ions System contamination (e.g., PEEK tubing, seals)Flush system with appropriate cleaning solvents.Reduction or elimination of specific contaminant masses.
Unstable/Drifting Baseline Gas leak / Aging filamentPerform leak check; check filament status.Stable baseline.

Information compiled from various troubleshooting guides.[1][3][13]

Experimental Protocols & Workflows

Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol describes a generic pass-through SPE method for removing non-polar and phospholipid interferences from a protein-precipitated sample extract.

Methodology:

  • Protein Precipitation: Precipitate proteins in the sample by adding 3-4 volumes of acidified acetonitrile (e.g., with 1.0% formic acid) to 1 volume of sample. Vortex and centrifuge.

  • Cartridge Conditioning: Condition an Oasis PRiME HLB SPE cartridge by passing 3 mL of 0.2% formic acid in acetonitrile through it. This step can be done by gravity.[6]

  • Sample Loading: Pass the supernatant from the protein precipitation step through the conditioned SPE cartridge. Collect the eluate.[6]

  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried extract in 1 mL of an appropriate solvent for your analysis (e.g., 5% methanol in water).[6]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm filter and transfer to a vial for LC-MS analysis.[6]

Protocol 2: Derivatization of Amino Acids for GC-C-IRMS (N-acetyl Methyl Esters)

This protocol is for the derivatization of amino acids liberated from protein hydrolysis to make them volatile for GC analysis.

Methodology:

  • Protein Hydrolysis: Hydrolyze the protein sample using 6 M HCl at 150 °C for 70 minutes under a nitrogen headspace to liberate individual amino acids.[14]

  • Esterification: After hydrolysis, dry the sample completely. Add 1 mL of 1.85 M acidified methanol and heat at 100 °C for 1 hour. Evaporate the remaining methanol under nitrogen at room temperature.[14]

  • Reagent Removal: Add 250 µL of Dichloromethane (DCM) and evaporate under nitrogen at room temperature to remove any remaining excess reagents.[14]

  • Acetylation: Add a 1 mL mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) and heat for 10 minutes at 60 °C. Evaporate the reagents under a nitrogen stream at room temperature.[14]

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate and 1 mL of a saturated NaCl solution. Vortex thoroughly. After phase separation, discard the lower aqueous phase.[14]

  • Final Drying & Reconstitution: Remove the remaining ethyl acetate under nitrogen. Add two 1 mL portions of DCM and evaporate each time to remove trace water. Finally, reconstitute the N-acetyl methyl esters in 100 µL of ethyl acetate and transfer to a GC vial for analysis.[14]

Visualized Workflows

TroubleshootingWorkflow Logical Workflow for Troubleshooting High Background Noise Start High Background Noise Detected CheckBlanks Run System Blanks (No Injection, Mobile Phase) Start->CheckBlanks NoiseInBlanks Is Noise Present in Blanks? CheckBlanks->NoiseInBlanks SourceIsSystem Source: System/Mobile Phase NoiseInBlanks->SourceIsSystem Yes SourceIsSample Source: Sample Prep / Matrix NoiseInBlanks->SourceIsSample No CleanSystem 1. Use LC-MS Grade Solvents 2. Check for Leaks (m/z 28, 32) 3. Clean/Flush System SourceIsSystem->CleanSystem OptimizeSamplePrep 1. Implement Sample Cleanup (SPE) 2. Check Reagent Purity 3. Use High-Purity Vials/Plates SourceIsSample->OptimizeSamplePrep ReEvaluate Re-evaluate with Sample CleanSystem->ReEvaluate OptimizeSamplePrep->ReEvaluate End Noise Minimized ReEvaluate->End

Caption: A step-by-step workflow for diagnosing high background noise.

SPE_Workflow Experimental Workflow for Solid Phase Extraction (SPE) Start Start: Complex Sample Precipitate 1. Protein Precipitation (Acidified Acetonitrile) Start->Precipitate Centrifuge 2. Centrifuge to Pellet Precipitate Precipitate->Centrifuge Load 4. Load Supernatant onto Cartridge Centrifuge->Load Condition 3. Condition SPE Cartridge (e.g., Acetonitrile) Condition->Load Collect 5. Collect Flow-Through (Eluate) Load->Collect Evaporate 6. Evaporate to Dryness (N₂) Collect->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze End: Analyze via MS Reconstitute->Analyze

Caption: Workflow for sample cleanup using Solid Phase Extraction (SPE).

References

Improving signal-to-noise ratio in 15N NMR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15N NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (S/N) in their experiments.

Troubleshooting Guides

Issue: Low Signal-to-Noise Ratio in 2D ¹H-¹⁵N HSQC Spectra

A common problem encountered in 15N NMR is a weak signal, leading to a poor signal-to-noise ratio in the spectra. This guide provides a systematic approach to troubleshooting and resolving this issue.

Possible Cause 1: Suboptimal Sample Preparation

The quality and concentration of your sample are critical for a strong NMR signal.

  • Solution:

    • Increase Protein Concentration: The signal intensity is directly proportional to the sample concentration. For larger proteins, a concentration of 0.3-0.5 mM is generally recommended, while peptide samples can often be concentrated to 2-5 mM.[1]

    • Ensure Sample Stability: Your protein sample should be stable at the temperature used for the NMR experiment for at least a week to ensure reliable measurements.[1] Optimized purification and buffer conditions are crucial for stability.

    • Isotopic Labeling: For proteins larger than 40 residues, ¹⁵N labeling is essential to enhance sensitivity and reduce spectral overlap.[1] Uniform ¹⁵N labeling is the most straightforward and cost-effective method.[2] For very large proteins (>20 kDa), ²H labeling in addition to ¹³C and ¹⁵N labeling can further improve the signal-to-noise ratio.[1]

Sample TypeRecommended Concentration
Peptides2-5 mM
Proteins (< 30-50 kDa)0.3-0.5 mM
For Interaction Studies~0.1 mM

Possible Cause 2: Non-Optimal Hardware Configuration

The NMR probe used can significantly impact sensitivity.

  • Solution:

    • Utilize a Cryoprobe: If available, a cryoprobe offers a significant enhancement in signal-to-noise ratio compared to a room temperature probe. Cryoprobes cool the detection electronics, which reduces thermal noise.[3][4] This can result in a signal-to-noise enhancement of up to a factor of five.[5]

    • Proper Probe Tuning: Ensure the probe is correctly tuned and matched for the ¹H and ¹⁵N frequencies. Improper tuning can lead to significant signal loss.

Probe TypeTypical S/N Enhancement (vs. Room Temperature Probe)
CryoProbeUp to 5x
CryoProbe Prodigy2-3x

Possible Cause 3: Inefficient Pulse Sequence or Acquisition Parameters

The choice of pulse sequence and acquisition parameters directly affects the resulting signal intensity.

  • Solution:

    • Use Sensitivity-Enhanced Pulse Sequences: Employ pulse sequences like sensitivity-enhanced ¹H-¹⁵N HSQC, which are designed to maximize the signal.[6]

    • Optimize Relaxation Delays: Ensure the relaxation delay is sufficient for the magnetization to return to equilibrium between scans. For ¹⁵N relaxation measurements, specialized pulse sequences can improve sensitivity.[7]

    • Increase the Number of Scans: Signal averaging improves the signal-to-noise ratio, which is proportional to the square root of the number of scans.[8]

Issue: Spectral Overlap and Signal Broadening in Larger Proteins

As the molecular weight of a protein increases, NMR signals tend to broaden and overlap, reducing sensitivity and making spectral analysis difficult.[9][10]

  • Solution:

    • Transverse Relaxation-Optimized Spectroscopy (TROSY): For proteins larger than 25 kDa, a 2D TROSY experiment is generally more beneficial than a standard HSQC at high magnetic fields.[6]

    • Specific Isotopic Labeling: Instead of uniform labeling, consider residue-specific labeling or reverse labeling to simplify complex spectra and improve sensitivity.[10] Specific labeling "turns on" signals at selected sites, while reverse labeling "turns off" specific signals.[10]

    • Deuteration: For proteins larger than 20 kDa, perdeuteration (²H labeling) can significantly enhance the signal-to-noise ratio.[1]

Frequently Asked Questions (FAQs)

Q1: How can I reduce the measurement time of my 15N NMR experiments without sacrificing signal-to-noise?

A1: Non-Uniform Sampling (NUS) is a powerful technique that can significantly reduce experimental time.[11][12][13] NUS acquires a subset of the data points in the indirect dimensions, and the full spectrum is then reconstructed using specialized algorithms.[12] This can reduce the acquisition time by a factor of two or more for routine 2D experiments.[12] The time saved can also be used to increase the number of scans for a given increment, which can lead to a significant improvement in the signal-to-noise ratio in the same total measurement time.[14]

Q2: What is Paramagnetic Relaxation Enhancement (PRE) and how can it improve my 15N NMR data?

A2: Paramagnetic Relaxation Enhancement (PRE) is a technique that provides long-range distance information (up to ~35 Å), which is complementary to the short-range information from NOE experiments (<6 Å).[15] It involves introducing a paramagnetic center, often by attaching a spin label to a cysteine residue, which increases the relaxation rates of nearby nuclei.[15] This effect can be used to determine the structure of macromolecules and characterize transient, sparsely-populated states.[15] Additionally, PRE agents can be used to accelerate NMR data acquisition by decreasing T1 relaxation times.[16]

Q3: When should I use a ¹⁵N-edited NOESY-HSQC experiment?

A3: A ¹⁵N-edited NOESY-HSQC is a 3D NMR experiment that is particularly useful for overcoming spectral overlap in larger proteins.[17] It correlates the chemical shifts of amide protons and their attached ¹⁵N nuclei with the chemical shifts of other protons that are close in space. This experiment is crucial for obtaining distance restraints for structure determination. Magnetization is transferred from a proton to its attached ¹⁵N, then evolves with the ¹⁵N chemical shift, and is then transferred back to the proton for detection, with a NOESY mixing time to allow for through-space magnetization transfer between protons.[17]

Q4: Can I perform 15N NMR on solid-state samples?

A4: Yes, 15N NMR can be performed on solid-state samples, and isotopic labeling is crucial for enhancing sensitivity. Magic Angle Spinning (MAS) NMR experiments, such as 3D NNC experiments that generate ¹⁵N-¹⁵N correlations, can be used for backbone assignments and to obtain distance constraints in solid-state proteins.[18]

Q5: What are some advanced data processing techniques to improve the signal-to-noise ratio?

A5: After data acquisition, certain processing techniques can be applied to improve the signal-to-noise ratio. Time-domain weighting, for example, involves applying a mathematical function to the Free Induction Decay (FID) before Fourier transformation.[19] This can be used to either enhance resolution or improve the signal-to-noise ratio, depending on the chosen weighting function.[19]

Experimental Protocols & Visualizations

Protocol: Basic ¹H-¹⁵N HSQC Experiment

This protocol outlines the general steps for acquiring a 2D ¹H-¹⁵N HSQC spectrum.

  • Sample Preparation: Prepare a uniformly ¹⁵N-labeled protein sample at an appropriate concentration in a suitable buffer.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock, tune, and match the probe for ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to achieve good homogeneity.

  • Calibration:

    • Calibrate the 90° pulse widths for ¹H and ¹⁵N.

    • Calibrate the ¹H carrier offset (O1).

  • Acquisition:

    • Load a sensitivity-enhanced ¹H-¹⁵N HSQC pulse program (e.g., hsqcetfpgpsi2 on Bruker systems).[6]

    • Set the spectral widths and offsets for both ¹H and ¹⁵N dimensions.

    • Set the number of scans and relaxation delay.

    • Initiate data acquisition.

  • Processing:

    • Apply appropriate window functions.

    • Perform Fourier transformation in both dimensions.

    • Phase and baseline correct the spectrum.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Protein Expression & Purification p2 15N Labeling p1->p2 p3 Concentration & Buffer Exchange p2->p3 s1 Lock, Tune, Shim p3->s1 s2 Pulse Calibration s1->s2 a1 Load Pulse Sequence s2->a1 a2 Set Parameters a1->a2 a3 Acquire Data a2->a3 d1 Fourier Transform a3->d1 d2 Phasing & Baseline Correction d1->d2

Caption: General workflow for a 15N NMR experiment.

signal_noise_troubleshooting cluster_sample Sample Issues cluster_hardware Hardware Issues cluster_acquisition Acquisition/Processing Issues cluster_solutions Solutions start Low S/N Ratio conc Low Concentration? start->conc probe Using Room Temp Probe? start->probe pulse Using Sensitivity- Enhanced Sequence? start->pulse stability Sample Degraded? conc->stability sol_conc Increase Concentration conc->sol_conc Yes labeling Isotopic Labeling Sufficient? stability->labeling sol_stability Optimize Buffer stability->sol_stability Yes sol_labeling Improve Labeling Strategy labeling->sol_labeling No tuning Probe Tuned Correctly? probe->tuning sol_probe Use Cryoprobe probe->sol_probe Yes sol_tuning Re-tune Probe tuning->sol_tuning No scans Insufficient Scans? pulse->scans sol_pulse Select Optimal Sequence pulse->sol_pulse No nus Long Experiment Time? scans->nus sol_scans Increase Scans scans->sol_scans Yes sol_nus Implement NUS nus->sol_nus Yes

Caption: Troubleshooting logic for low S/N in 15N NMR.

References

Technical Support Center: Dealing with Arginine-to-Proline Conversion in SILAC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of arginine-to-proline conversion in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Troubleshooting Guide

Q1: My SILAC data shows unexpected satellite peaks for proline-containing peptides in the heavy-labeled sample. What is the cause of this?

A: The satellite peaks you are observing are likely due to the metabolic conversion of heavy-labeled arginine to heavy-labeled proline by your cells in culture.[1][2][3] This is a known phenomenon in SILAC experiments where cellular enzymes convert the isotopically labeled arginine you've supplied in the media into labeled proline, which is then incorporated into newly synthesized proteins.[2][3] As a result, a single peptide containing proline will appear as multiple peaks in the mass spectrum: one corresponding to the peptide with the expected heavy arginine and unlabeled proline, and one or more satellite peaks corresponding to the peptide with heavy arginine and heavy proline. This can significantly complicate data analysis and lead to inaccurate protein quantification.[1][2]

Q2: I've confirmed arginine-to-proline conversion is occurring. How can I prevent or minimize this in my experiments?

A: There are several strategies to mitigate arginine-to-proline conversion:

  • Supplementing with Unlabeled Proline: The most common and effective method is to add an excess of unlabeled L-proline to your SILAC media.[2][3][4] This saturates the cellular machinery responsible for proline synthesis, effectively inhibiting the conversion of labeled arginine. A concentration of 200 mg/L L-proline has been shown to be sufficient to make the conversion undetectable.[2][4]

  • Reducing Arginine Concentration: In some cell lines, lowering the concentration of labeled arginine in the culture medium can reduce the rate of conversion.[1][5] However, this approach needs to be carefully optimized for each cell type, as insufficient arginine can negatively impact cell growth and protein synthesis.[1]

  • Genetic Modification: For organisms amenable to genetic manipulation, such as yeast, deleting the genes responsible for arginine catabolism (e.g., arginase) can abolish the conversion.[5]

  • Computational Correction: If the experiment has already been performed, computational methods can be used to correct for the conversion by accounting for the satellite peaks in the data analysis.[1][6]

Q3: Will adding unlabeled proline to my media affect my SILAC labeling efficiency for arginine?

A: No, studies have shown that supplementing SILAC media with unlabeled L-proline does not compromise the labeling efficiency of isotope-coded arginine.[2][4] There is no observable back-conversion from the supplemented proline to arginine.[2]

Frequently Asked Questions (FAQs)

Q1: What is arginine-to-proline conversion in SILAC?

A: Arginine-to-proline conversion is a metabolic process that occurs in some cell lines where the isotopically labeled "heavy" arginine supplied in SILAC media is converted by the cells into "heavy" proline. This newly synthesized heavy proline is then incorporated into proteins, leading to inaccuracies in quantitative proteomic analysis.[1][2][7]

Q2: Why is this conversion a problem for my SILAC experiment?

A: This conversion is problematic because it splits the mass spectrometry signal for a single proline-containing peptide from the "heavy" sample into multiple peaks.[2][3] This division of the ion signal can lead to an underestimation of the abundance of the heavy-labeled peptide, resulting in erroneous protein quantification ratios.[2] It is a significant concern as up to half of all peptides in a typical proteomics experiment may contain proline.[2][4]

Q3: How do I know if arginine-to-proline conversion is happening in my specific cell line?

A: You can detect this conversion by looking for characteristic satellite peaks in your mass spectrometry data for proline-containing peptides in the heavy-labeled sample. These satellite peaks will have a mass shift corresponding to the incorporation of a heavy proline. The extent of conversion can vary between cell types, with some studies reporting that 10-25% of the total proline pool can become labeled from heavy arginine.[5] In some cases, the conversion rate for proline-containing peptides can be as high as 30-40%.[1]

Q4: Is there a universal solution that works for all cell lines?

A: Supplementing the SILAC media with 200 mg/L of unlabeled L-proline is a widely accepted and robust method that has been shown to prevent arginine-to-proline conversion in a cell-line-independent manner.[4][8]

Q5: Are there alternative labeling strategies to avoid this issue?

A: One alternative is to use a different experimental setup where the "light" condition uses a different isotopic form of arginine (e.g., ¹⁵N₄-arginine) instead of the standard unlabeled version.[1] This allows for a correction to be made, assuming the conversion rate is the same in both the "light" and "heavy" labeled cells.[1] Another approach is to avoid using labeled arginine altogether, though this will reduce the number of quantifiable peptides.[5]

Quantitative Data Summary

The following table summarizes the reported extent of arginine-to-proline conversion under different experimental conditions.

Experimental ConditionExtent of Arginine-to-Proline ConversionReference
Standard SILAC Media (No Proline Supplementation)~30-40% of proline-containing peptides show conversion.[1]
Standard SILAC Media (No Proline Supplementation)10-25% of the total proline pool contains the heavy label.[5]
SILAC Media + 50 mg/L L-prolineConversion reduced to ~9% of the monoisotopic heavy proline peak.[2]
SILAC Media + 100 mg/L L-prolineConversion reduced to ~3% of the monoisotopic heavy proline peak.[2]
SILAC Media + 200 mg/L L-prolineConversion is rendered completely undetectable.[2][4]

Experimental Protocol: Prevention of Arginine-to-Proline Conversion by Proline Supplementation

This protocol details the steps to prevent arginine-to-proline conversion by supplementing SILAC media with unlabeled L-proline.

Materials:

  • SILAC-certified DMEM or RPMI-1640 medium lacking L-arginine, L-lysine, and L-proline.

  • "Heavy" ¹³C₆-¹⁵N₄-L-arginine.

  • "Heavy" ¹³C₆-¹⁵N₂-L-lysine (or other desired heavy lysine).

  • "Light" unlabeled L-arginine.

  • "Light" unlabeled L-lysine.

  • Unlabeled L-proline.

  • Dialyzed fetal bovine serum (dFBS).

  • Standard cell culture reagents (e.g., penicillin-streptomycin, glutamine).

Procedure:

  • Prepare "Heavy" SILAC Medium:

    • Aseptically dissolve the "heavy" labeled L-arginine and L-lysine in the SILAC base medium to your desired final concentrations (e.g., as recommended by the media manufacturer).

    • Add unlabeled L-proline to a final concentration of 200 mg/L. Ensure it is fully dissolved.

    • Add dFBS to the desired percentage (e.g., 10%).

    • Add other necessary supplements like glutamine and antibiotics.

    • Filter-sterilize the complete medium using a 0.22 µm filter.

  • Prepare "Light" SILAC Medium:

    • Follow the same procedure as for the "heavy" medium, but use the "light" unlabeled L-arginine and L-lysine.

    • Crucially, also add unlabeled L-proline to a final concentration of 200 mg/L to the "light" medium to ensure identical culture conditions.

    • Filter-sterilize the complete medium.

  • Cell Culture and Labeling:

    • Culture your cells in the respective "heavy" and "light" SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.

    • Monitor the cells for normal morphology and growth rate.

  • Sample Preparation and Analysis:

    • After complete labeling, harvest the "heavy" and "light" cell populations.

    • Combine the cell lysates in a 1:1 ratio (or as per your experimental design).

    • Proceed with your standard proteomics sample preparation workflow (e.g., protein extraction, digestion, and mass spectrometry analysis).

Visualizations

Arginine_to_Proline_Conversion cluster_media SILAC Medium cluster_cell Cellular Metabolism cluster_protein Protein Synthesis Heavy Arginine Heavy Arginine Ornithine Ornithine Heavy Arginine->Ornithine Arginase Pyrroline-5-Carboxylate Pyrroline-5-Carboxylate Ornithine->Pyrroline-5-Carboxylate Ornithine Aminotransferase Heavy Proline Heavy Proline Pyrroline-5-Carboxylate->Heavy Proline Incorporation into Protein Incorporation into Protein Heavy Proline->Incorporation into Protein Troubleshooting_Workflow cluster_solutions Solutions cluster_key Key start Satellite peaks observed for proline-containing peptides? proline_supp Supplement media with 200 mg/L L-proline start->proline_supp Yes end_node Problem Resolved start->end_node No proline_supp->end_node arg_reduction Reduce arginine concentration arg_reduction->end_node comp_corr Use computational correction comp_corr->end_node k_start Problem Identification k_solution Recommended Solution k_outcome Outcome

References

Technical Support Center: Overcoming L-Cystine Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of L-cystine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is L-cystine poorly soluble in my cell culture medium?

L-cystine, the oxidized dimeric form of L-cysteine, has inherently low solubility at a neutral pH, which is the optimal pH range for most cell cultures.[1][2] Its solubility is significantly higher in acidic conditions (pH < 2) or alkaline conditions (pH > 8).[3] In typical cell culture media with a pH between 7.0 and 7.4, L-cystine can precipitate out of solution, especially at higher concentrations (greater than 1 mM).[4]

Q2: What is the role of L-cystine and L-cysteine in cell culture?

L-cystine and its reduced form, L-cysteine, are essential amino acids crucial for cell growth and proliferation.[4][5] They are vital for protein synthesis and are the rate-limiting precursors for the synthesis of glutathione.[4][5] Glutathione is a major intracellular antioxidant that protects cells from oxidative stress.[4][6]

Q3: My media contains L-cysteine, which is soluble. Why am I still seeing precipitation?

While L-cysteine is more soluble than L-cystine at neutral pH, it is unstable in culture media and readily oxidizes to form L-cystine.[4][7][8] This oxidation is often catalyzed by trace elements like copper and iron present in the media.[4] The resulting L-cystine then precipitates due to its low solubility.

Q4: What are the consequences of L-cystine precipitation in my cultures?

L-cystine precipitation can have several negative impacts on your cell culture experiments:

  • Reduced nutrient availability: Precipitated L-cystine is not available to the cells, which can lead to nutrient limitations, poor cell growth, and reduced productivity.[1]

  • Inconsistent results: The variable amount of soluble L-cystine can lead to inconsistent experimental outcomes.

  • Process complexity: It can complicate the preparation and storage of media and feeds.[1]

Troubleshooting Guides

Issue: Precipitate observed in newly prepared cell culture medium.

Possible Cause: The L-cystine concentration exceeds its solubility limit at the medium's pH.

Solutions:

  • pH Adjustment for Stock Solutions: Prepare a concentrated stock solution of L-cystine in either an acidic or basic solution and then dilute it into your medium.

    • Acidic Stock: Dissolve L-cystine in 1M HCl.[3][9]

    • Basic Stock: Dissolve L-cystine in a solution like 200 mM NaOH.[2]

    • Important: When adding the acidic or basic stock to your medium, monitor the final pH and adjust as necessary.

  • Use a More Soluble Alternative: Consider replacing L-cystine with a more soluble analog or dipeptide.

    • L-cysteine HCl: This form is more soluble than L-cysteine. However, be mindful of its potential for oxidation.

    • Soluble Dipeptides: Highly soluble and stable dipeptides such as N,N'-di-L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine are commercially available and efficiently metabolized by cells.[1][4][10]

Issue: Cell growth is poor, and viability is decreasing.

Possible Cause: L-cystine limitation due to precipitation, leading to insufficient glutathione synthesis and increased oxidative stress.

Solutions:

  • Separate Feeding Strategy: Use a separate, pH-adjusted feed for L-cystine (and other poorly soluble amino acids like L-tyrosine). This is a common strategy in fed-batch cultures but can increase process complexity.[4]

  • Switch to a Highly Soluble L-cystine Derivative: This is often the most effective solution. These derivatives provide a sustained release of cysteine/cystine without the solubility issues.

    • N-acetyl-cysteine (NAC): A stable and soluble precursor to L-cysteine.

    • Dipeptides (e.g., cQrex® AC, cQrex® KC): These are significantly more soluble than L-cystine and can be added directly to neutral pH feeds.[1][4][7][10]

Data Presentation

Table 1: Solubility of L-cystine and its Derivatives

CompoundSolubility at Neutral pHNotes
L-cystine~0.112 mg/mL in water at 25°C[3][11]Can precipitate at >1 mM in media[4]
N,N'-di-L-alanyl-L-cystine~30 times more soluble than L-cystine[4]A soluble dipeptide source of L-cystine.
N,N'-di-L-lysyl-L-cystine dihydrochloride~1000 times more soluble than L-cystine[4]A highly soluble dipeptide source of L-cystine.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM L-cystine Stock Solution in 1M HCl
  • Materials:

    • L-cystine powder

    • 1M Hydrochloric Acid (HCl)

    • Sterile, acid-resistant 0.22 µm membrane filter (e.g., PTFE, PVDF)[9]

    • Sterile conical tubes

  • Procedure:

    • Weigh out 2.40 g of L-cystine.

    • In a sterile container, add the L-cystine powder to approximately 80 mL of 1M HCl.

    • Stir the solution until the L-cystine is completely dissolved. Gentle heating may be applied if necessary.[3][11]

    • Once dissolved, bring the final volume to 100 mL with 1M HCl.

    • Sterilize the solution by passing it through a 0.22 µm acid-resistant filter.[9]

    • Aliquot into sterile tubes and store at -20°C.

Protocol 2: Preparation of a 100 mM L-cystine Stock Solution in 200 mM NaOH
  • Materials:

    • L-cystine powder

    • 200 mM Sodium Hydroxide (NaOH)

    • Sterile 0.22 µm membrane filter

    • Sterile conical tubes

  • Procedure:

    • Weigh out 2.40 g of L-cystine.

    • In a sterile container, add the L-cystine powder to approximately 80 mL of 200 mM NaOH.

    • Stir the solution until the L-cystine is completely dissolved.

    • Once dissolved, bring the final volume to 100 mL with 200 mM NaOH.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Aliquot into sterile tubes and store at -20°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Media Preparation weigh Weigh L-cystine dissolve Dissolve in 1M HCl or 200mM NaOH weigh->dissolve qs Adjust to Final Volume dissolve->qs filter Sterile Filter (0.22 µm) qs->filter aliquot Aliquot and Store at -20°C filter->aliquot add_stock Add L-cystine Stock Solution aliquot->add_stock media Basal Medium media->add_stock check_ph Check and Adjust Final pH add_stock->check_ph final_media Final sterile cell culture medium check_ph->final_media

Caption: Workflow for preparing and using a soluble L-cystine stock solution.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Cystine_out L-Cystine transporter System xc- Transporter L_Cystine_out->transporter Uptake L_Cystine_in L-Cystine L_Cysteine L-Cysteine L_Cystine_in->L_Cysteine Reduction Glutathione Glutathione (GSH) L_Cysteine->Glutathione Synthesis Cell_Growth Protein Synthesis & Cell Growth L_Cysteine->Cell_Growth Redox Redox Balance & Oxidative Stress Protection Glutathione->Redox transporter->L_Cystine_in

Caption: Cellular uptake and role of L-cystine.

References

Correcting for incomplete isotopic enrichment in quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to incomplete isotopic enrichment in quantitative mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete isotopic enrichment and why is it a problem?

Q2: What are the common causes of incomplete isotopic enrichment in SILAC experiments?

A2: Several factors can contribute to incomplete labeling:

  • Insufficient Cell Doublings: Cells require a sufficient number of divisions in the heavy isotope-containing medium to fully incorporate the labeled amino acids into their proteome.

  • Amino Acid Conversion: Some cell lines can metabolically convert one amino acid to another. A common example is the conversion of arginine to proline, which can lead to the presence of labeled proline in proteins, complicating quantification.[1][2]

  • Endogenous Amino Acid Pools: Cells maintain internal pools of amino acids, which can dilute the labeled amino acids from the medium.

  • Primary Cells: Primary cells, which have a limited lifespan and replication time in culture, are often more challenging to label to completion.[1]

Q3: How can I check for the completeness of isotopic labeling in my experiment?

A3: To check for complete labeling, you can perform a preliminary mass spectrometry analysis on a small aliquot of your heavy-labeled protein sample. After protein extraction and digestion, analyze the peptides by LC-MS/MS. In the MS1 spectra, for a fully labeled sample, you should ideally only observe the heavy isotopic cluster for each peptide. The presence of a significant light isotopic cluster indicates incomplete labeling.

Q4: What is the importance of correcting for the natural abundance of isotopes?

A4: It is crucial to correct for the naturally occurring abundance of stable isotopes (e.g., ¹³C, ¹⁵N) before any other corrections.[3][4][5][6] All molecules contain a small percentage of naturally occurring heavy isotopes, which contributes to the isotopic distribution pattern observed in the mass spectrometer.[7] Failing to account for this natural abundance can lead to errors in calculating the true isotopic enrichment from your experiment and result in inaccurate quantification.[3]

Q5: Are there software tools available to help with these corrections?

A5: Yes, several software tools and computational approaches can help correct for natural isotope abundance and determine the percentage of isotopic enrichment. For example, the NIST Isotope Enrichment Calculator can determine the percentage of ¹⁵N enrichment in peptides or proteins.[8] Many mass spectrometry data analysis platforms also have built-in algorithms for these corrections.[4][6]

Troubleshooting Guides

Issue 1: Significant "Light" Signal Detected in "Heavy"-Labeled Control Sample

Symptoms:

  • In a SILAC experiment, the "heavy"-labeled cell lysate, when analyzed alone, shows a prominent peak corresponding to the unlabeled ("light") peptide.

  • The calculated heavy-to-light ratios are consistently lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Cell Passaging Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >99% incorporation.
Amino Acid Conversion (e.g., Arginine to Proline) - Reduce the concentration of arginine in the culture medium.[1][2] - Exclude proline-containing peptides from quantification.[2] - Use a cell line with lower arginase activity.
Contamination with Light Amino Acids - Use dialyzed fetal bovine serum to avoid contamination from unlabeled amino acids. - Ensure all media and supplements are free from unlabeled versions of the isotopic amino acids.
Cellular Amino Acid Homeostasis For certain cell types, complete labeling may be difficult. In such cases, it is essential to accurately determine the enrichment level and correct for it in the final quantification.
Issue 2: Inaccurate Quantification After Data Analysis

Symptoms:

  • Known protein ratios (e.g., from a spike-in control) are not being accurately determined.

  • High variability in protein ratios across technical replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of Correction for Natural Isotope Abundance Ensure your data analysis workflow includes a step to correct for the natural abundance of isotopes before calculating heavy-to-light ratios.[3]
Incorrect Determination of Isotopic Enrichment Use a reliable method to determine the actual level of isotopic enrichment. This can be done by analyzing the heavy-labeled sample alone and comparing the observed isotopic distribution to theoretical distributions at various enrichment levels.[9]
Poor Mass Spectrometry Data Quality - Poor Signal Intensity: Ensure proper sample concentration and optimize ionization efficiency.[10] - Mass Accuracy Issues: Regularly calibrate your mass spectrometer.[10] - Peak Splitting/Broadening: Check for contaminants and optimize ionization conditions.[10]
Software Analysis Parameters Review the parameters in your data analysis software. Ensure that the correct modifications (i.e., the heavy labels) are specified and that the software is correctly identifying and integrating the isotopic peaks.

Experimental Protocols

Protocol: Determining and Correcting for Incomplete Isotopic Enrichment in a SILAC Experiment

This protocol outlines the key steps to assess and correct for incomplete isotopic enrichment.

1. SILAC Labeling and Sample Preparation:

  • Culture two populations of cells. One in "light" medium containing natural abundance amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine) and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).

  • Ensure cells in the "heavy" medium have undergone at least 5-6 doublings.

  • Harvest and lyse the cells separately.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel digestion of the mixed protein sample (e.g., with trypsin).

2. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Acquire data in a data-dependent manner, collecting both MS1 (for quantification) and MS/MS (for identification) spectra.

3. Data Analysis Workflow for Correction:

Correction_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Results Raw_Data Raw MS Data (.raw, .mzML) Peak_Picking Peak Picking & Feature Finding Raw_Data->Peak_Picking NA_Correction Natural Abundance Correction Peak_Picking->NA_Correction Correct for naturally occurring isotopes Enrichment_Calc Enrichment Calculation NA_Correction->Enrichment_Calc Determine experimental enrichment % Ratio_Quant Corrected Ratio Quantification Enrichment_Calc->Ratio_Quant Apply correction factor Final_Ratios Accurate Protein Ratios Ratio_Quant->Final_Ratios

Diagram of the data analysis workflow for correcting incomplete isotopic enrichment.

Step-by-step Data Correction:

  • Natural Abundance Correction: The first step in the analysis is to correct the entire dataset for the natural abundance of isotopes. This is typically performed by deconvolution algorithms in software packages.[6]

  • Determine Isotopic Enrichment:

    • Analyze a "heavy-only" sample.

    • For a set of high-confidence identified peptides, extract the ion chromatograms for both the light and heavy isotopic envelopes.

    • Calculate the observed enrichment (E_obs) for each peptide using the formula: E_obs = Intensity_heavy / (Intensity_heavy + Intensity_light)

    • The average E_obs across multiple peptides provides the experimental enrichment level.

  • Apply Correction Factor: The true heavy-to-light ratio (R_true) can be calculated from the observed ratio (R_obs) and the determined enrichment (E) using the following formula: R_true = R_obs / E

Example Quantitative Data Correction:

PeptideObserved H/L Ratio (R_obs)Determined Enrichment (E)Corrected H/L Ratio (R_true)
TIDEAPSFK1.850.951.95
VAPEEHPVLLTEAPLNPK0.480.950.51
LGEHNIDVLEGNEQFINAAK2.380.952.51

Signaling Pathway and Logical Relationships

Logical Diagram for Troubleshooting Quantification Issues

Troubleshooting_Logic Start Inaccurate Quantification Check_Enrichment Isotopic Enrichment >99%? Start->Check_Enrichment Check_NA_Correction Natural Abundance Corrected? Check_Enrichment->Check_NA_Correction Yes Apply_Correction Apply Enrichment Correction Factor Check_Enrichment->Apply_Correction No Check_MS_Quality Good MS Data Quality? Check_NA_Correction->Check_MS_Quality Yes Re_Process Re-process Data with NA Correction Check_NA_Correction->Re_Process No Optimize_MS Optimize MS Parameters Check_MS_Quality->Optimize_MS No Accurate_Quant Accurate Quantification Check_MS_Quality->Accurate_Quant Yes Apply_Correction->Check_NA_Correction Review_Protocol Review Labeling Protocol Apply_Correction->Review_Protocol Re_Process->Check_MS_Quality Optimize_MS->Accurate_Quant

A logical workflow for troubleshooting inaccurate quantification in isotopic labeling experiments.

References

Technical Support Center: Optimizing 15N Proteomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce sample complexity in 15N metabolic labeling proteomics experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during 15N proteomics analysis, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my protein identification rate low despite successful 15N labeling?

A1: Low protein identification in the presence of successful labeling is often a direct consequence of high sample complexity. When a large number of proteins are present, the mass spectrometer's ability to detect and fragment peptides from low-abundance proteins is compromised by the overwhelming signal from high-abundance proteins. This is a common challenge in proteomics, particularly with complex samples like cell lysates or plasma.[1][2]

Troubleshooting Steps:

  • Implement Fractionation: Introduce a fractionation step before LC-MS/MS analysis to divide the complex peptide mixture into simpler fractions. This reduces the number of co-eluting peptides, allowing for better detection of less abundant species.[1]

  • Deplete High-Abundance Proteins: If your sample is known to contain highly abundant proteins (e.g., albumin in serum), consider using affinity depletion kits to specifically remove them.[1][2]

  • Optimize LC Gradient: A longer, shallower gradient during liquid chromatography can improve the separation of peptides, reducing the complexity of spectra at any given time point.[3]

  • Check for Contaminants: Ensure your sample is free from contaminants like detergents or polymers that can interfere with ionization and suppress peptide signals.[4][5]

Q2: I'm observing a high number of co-eluting peptides in my MS1 scans. How can I improve peptide separation?

A2: Co-elution is a significant challenge when analyzing complex proteomes and directly impacts the quality of quantification and identification.[6] Improving peptide separation is key to mitigating this issue.

Solutions:

  • Multi-dimensional Chromatography: Employing a two-dimensional liquid chromatography (2D-LC) approach can dramatically increase peak capacity. A common and effective strategy is to use strong cation exchange (SCX) or high-pH reversed-phase (RP) chromatography for the first dimension, followed by conventional low-pH RP chromatography for the second dimension.[7][8][9]

  • Gas-Phase Fractionation (GPF): This technique involves acquiring MS/MS data over several narrow m/z ranges of the precursor ions, which can help to resolve isobaric and co-eluting species.[10]

  • Increase LC Column Length: A longer analytical column provides more surface area for peptide interaction, leading to better separation.[3]

Q3: My quantitative data shows high variability between technical replicates. What are the likely causes?

A3: High variability in quantitative proteomics can stem from inconsistencies in sample preparation and handling.[2]

Potential Causes and Solutions:

  • Incomplete Protein Digestion: Ensure complete and reproducible digestion by optimizing the enzyme-to-protein ratio, digestion time, and temperature. Filter-aided sample preparation (FASP) can improve digestion efficiency.[10]

  • Inconsistent Sample Handling: Minimize variations in sample loss during preparation steps. Using low-binding tubes and pipette tips can help.[4] For labeled experiments, mixing the 'light' and 'heavy' samples at the earliest possible stage (e.g., cell lysate) can minimize downstream quantitative errors.[4]

  • Variable Labeling Efficiency: Incomplete or variable 15N incorporation can lead to inaccurate quantification. Ensure complete labeling by providing the 15N source for a sufficient number of cell doublings.[6][11] Labeling efficiency should be assessed and corrected for during data analysis.[6][11][12]

Q4: How do I choose the best fractionation strategy for my 15N labeled sample?

A4: The optimal fractionation method depends on the nature of your sample and your experimental goals. There is a trade-off between the depth of proteome coverage and the time and effort required for extensive fractionation.[8]

Comparison of Common Fractionation Techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A classic method that separates proteins based on molecular weight. It is robust but can be labor-intensive.[7][9]

  • Strong Cation Exchange (SCX) Chromatography: Separates peptides based on charge. It generally provides excellent proteome coverage and can handle high sample loads.[7][9]

  • Peptide Isoelectric Focusing (pIEF) / Off-Gel Electrophoresis (OGE): Separates peptides based on their isoelectric point (pI). This method offers high resolution.[7][8][13]

  • High-pH Reversed-Phase (HpH) Chromatography: Separates peptides based on hydrophobicity under basic conditions. This is orthogonal to the low-pH separation in the second dimension and often yields a high number of protein identifications.[8][10]

Quantitative Data Summary

The following tables summarize the performance of different fractionation methods based on published data, providing a basis for selecting an appropriate strategy.

Table 1: Comparison of Fractionation Methods for E. coli Lysate [7][9]

Fractionation MethodNumber of Protein IdentificationsNumber of Peptide IdentificationsMean Protein CoverageOptimal Protein Load
SDS-PAGE1,0376,24234%30 µg
Strong Cation Exchange (SCX)1,1396,73135%>100 µg
Peptide Isoelectric Focusing (pIEF)9424,22127%50 µg

Table 2: Comparison of Fractionation Methods for Human Plasma [7][8][9]

Fractionation Method (20-24 Fractions)Number of Protein Identifications (≥2 peptides)
1-D SDS-PAGE~335
OFFGEL (pIEF)~429
High-pH Reversed-Phase (HpH) HPLC~425

Table 3: Impact of Fractionation Depth on Protein Identification (High-pH Reversed-Phase HPLC of Human Plasma) [8]

Number of FractionsUnique Peptides IdentifiedUnique Proteins Identified
12~3,552~737
245,4101,080

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to reducing sample complexity in 15N proteomics.

Protocol 1: Strong Cation Exchange (SCX) Chromatography for Peptide Fractionation

This protocol is adapted for the fractionation of tryptic peptides prior to LC-MS/MS analysis.[14][15][16]

Materials:

  • SCX chromatography column

  • Wash Solvent: 0.1% formic acid, 5% acetonitrile in water

  • Elution Buffers:

    • Buffer A: 50 mM ammonium acetate, 5% acetonitrile, pH 3.0

    • Buffer B: 100 mM ammonium acetate, 5% acetonitrile, pH 3.0

    • Buffer C: 200 mM ammonium acetate, 5% acetonitrile, pH 3.0

    • Buffer D: 500 mM ammonium acetate, 5% acetonitrile, pH 3.0

  • Vacuum manifold

Procedure:

  • Column Equilibration: Wash the SCX column with 5 mL of the wash solvent.

  • Sample Loading: Load the digested and acidified protein sample onto the column.

  • Washing: Wash the column twice with 5 mL of the wash solvent to remove unbound peptides.

  • Stepwise Elution: Sequentially elute the bound peptides using the following steps:

    • Elute with Buffer A. Collect the fraction.

    • Elute with Buffer B. Collect the fraction.

    • Elute with Buffer C. Collect the fraction.

    • Elute with Buffer D. Collect the fraction.

  • Sample Desalting: Desalt each fraction using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Off-Gel Isoelectric Focusing (OGE) for Peptide Fractionation

This protocol describes the separation of peptides based on their isoelectric point using an Agilent 3100 OFFGEL Fractionator.[17]

Materials:

  • Agilent 3100 OFFGEL Fractionator

  • OFFGEL Kit 3-10 (including IPG strips and focusing buffer)

  • Digested peptide sample

Procedure:

  • Sample Preparation: Resuspend up to 200 µg of the tryptic digest in the focusing buffer to a final volume of 3.6 mL.

  • Device Setup: Set up the fractionator for 24 fractions using a 24-cm-long IPG gel strip with a linear pH gradient of 3-10.

  • Sample Loading: Load 150 µL of the prepared sample into each of the 24 wells.

  • Focusing: Run the focusing method as recommended by the manufacturer, typically until a total of 50 kVh is reached, with a maximum current of 50 µA.

  • Fraction Collection: After the run is complete, carefully collect the peptide fractions from each well.

  • Post-Fractionation Cleanup: Desalt the collected fractions prior to LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key workflows and concepts in 15N proteomics.

Experimental_Workflow_15N_Proteomics cluster_labeling 15N Metabolic Labeling cluster_prep Sample Preparation cluster_fractionation Sample Complexity Reduction (Optional) cluster_analysis Mass Spectrometry & Data Analysis Control Control Cells (14N Medium) Harvest Harvest & Lyse Cells Control->Harvest Treated Treated Cells (15N Medium) Treated->Harvest Mix Combine Equal Protein Amounts Harvest->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest Fractionate Peptide Fractionation (e.g., SCX, HpH) Digest->Fractionate High Complexity LCMS LC-MS/MS Analysis Digest->LCMS Low Complexity Fractionate->LCMS Data Data Analysis (Protein ID & Quantification) LCMS->Data Fractionation_Logic cluster_methods Fractionation Methods ComplexSample Complex Peptide Mixture (Post-Digestion) SCX Strong Cation Exchange (Charge) ComplexSample->SCX HpH High-pH Reversed-Phase (Hydrophobicity) ComplexSample->HpH pIEF Isoelectric Focusing (pI) ComplexSample->pIEF Fractions Simplified Peptide Fractions SCX->Fractions HpH->Fractions pIEF->Fractions LCMS LC-MS/MS Analysis Fractions->LCMS

References

Technical Support Center: Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and diagnose contamination with unlabeled L-cystine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of unlabeled L-cystine contamination?

The most common source of unlabeled L-cystine contamination is the isotopically labeled L-cystine itself. Commercially available stable isotope-labeled amino acids, while highly enriched, are rarely 100% pure.[1] Isotopic enrichment is typically in the range of 97-99%, meaning a small percentage of the amino acid is naturally abundant (unlabeled).

Q2: Can my cell culture media introduce unlabeled L-cystine?

Yes, components of cell culture media can be a significant source of unlabeled amino acids.[2][3][4] Fetal bovine serum (FBS), in particular, contains endogenous amino acids. To mitigate this, it is highly recommended to use dialyzed FBS, which has had small molecules, including free amino acids, removed.[5] Even with dialyzed serum, some residual amino acids may be present.

Q3: How does unlabeled L-cystine contamination affect my experimental results?

Unlabeled L-cystine contamination can lead to significant errors in quantitative proteomics and metabolic flux analysis. In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the presence of an unlabeled pool of L-cystine will lead to an underestimation of protein synthesis rates and can skew the quantification of protein abundance, as the ratio of heavy to light peptides will be inaccurate.[6]

Q4: What is an acceptable level of isotopic enrichment for L-cystine?

For most quantitative mass spectrometry-based applications, an isotopic enrichment of 99% or higher is recommended to ensure accuracy.[1] However, the acceptable level can depend on the sensitivity of the experiment and the specific biological question being addressed. It is crucial to know the exact isotopic purity of your labeled amino acid to correct for it in your data analysis.

Q5: How can I check the purity of my labeled L-cystine?

The most direct way to check the isotopic purity of your labeled L-cystine is by using high-resolution mass spectrometry. By analyzing the pure amino acid solution, you can determine the ratio of the labeled to the unlabeled species. This information should also be provided on the Certificate of Analysis from your supplier.

Troubleshooting Guides

Issue 1: Unexpected Unlabeled L-Cystine Peaks in Mass Spectrometry Data

You are running a SILAC experiment with heavy-labeled L-cystine, but your mass spectrometry results show a significant peak corresponding to the unlabeled peptide.

Troubleshooting Workflow:

G start Unexpected Unlabeled Peak Detected check_coa 1. Check Certificate of Analysis (CoA) for Isotopic Purity start->check_coa is_purity_low Is Purity < 99%? check_coa->is_purity_low correct_data Correct Data Analysis for Known Impurity Level is_purity_low->correct_data Yes check_media 2. Review Cell Culture Media Components is_purity_low->check_media No end Problem Resolved correct_data->end is_serum_dialyzed Is Serum Dialyzed? check_media->is_serum_dialyzed switch_to_dialyzed Switch to Dialyzed Serum to Minimize Contamination is_serum_dialyzed->switch_to_dialyzed No check_handling 3. Review Lab Procedures is_serum_dialyzed->check_handling Yes analyze_media Analyze Amino Acid Composition of Media switch_to_dialyzed->analyze_media analyze_media->check_handling is_cross_contamination Potential for Cross-Contamination? check_handling->is_cross_contamination implement_strict_protocols Implement Strict Handling Protocols (Separate Pipettes, etc.) is_cross_contamination->implement_strict_protocols Yes run_control 4. Run Control Experiment is_cross_contamination->run_control No implement_strict_protocols->run_control control_experiment Culture Cells in Labeled Media without Experimental Treatment run_control->control_experiment control_experiment->end

Caption: Troubleshooting workflow for unlabeled L-cystine peaks.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Isotopic Labeling The isotopic enrichment of the labeled L-cystine is not 100%. Always refer to the Certificate of Analysis provided by the manufacturer for the stated isotopic purity. Account for this percentage in your data analysis software.
Contaminated Cell Culture Media Standard fetal bovine serum (FBS) contains unlabeled amino acids. Switch to dialyzed FBS to reduce this source of contamination.[5] If possible, use a chemically defined, serum-free medium.
Cross-Contamination Unlabeled L-cystine may have been accidentally introduced during media preparation or cell handling. Use dedicated sets of pipettes, tubes, and other labware for handling labeled and unlabeled amino acids.
Insufficient Cell Passaging If cells were not passaged a sufficient number of times in the labeled medium, the original unlabeled proteins may not have been fully diluted out. Ensure at least 5-6 cell doublings for complete incorporation of the labeled amino acid.
Issue 2: High Background Signal in Blank Runs

Your blank runs (injections of solvent without sample) show peaks that could correspond to unlabeled L-cystine or other contaminants, complicating the analysis of your experimental samples.

Troubleshooting Workflow:

G start High Signal in Blank Run check_carryover 1. Check for Sample Carryover start->check_carryover run_multiple_blanks Run Multiple Blank Injections Consecutively check_carryover->run_multiple_blanks is_signal_decreasing Is Signal Decreasing with Each Blank? run_multiple_blanks->is_signal_decreasing clean_system Clean Autosampler Syringe, Injection Port, and Column is_signal_decreasing->clean_system Yes check_solvents 2. Check Solvents and Vials is_signal_decreasing->check_solvents No end Problem Resolved clean_system->end prepare_fresh_solvents Prepare Fresh Mobile Phase with High-Purity Solvents check_solvents->prepare_fresh_solvents use_new_vials Use New, Clean Vials prepare_fresh_solvents->use_new_vials re_run_blank Re-run Blank use_new_vials->re_run_blank is_signal_gone Is Signal Gone? re_run_blank->is_signal_gone check_gas 3. Check Gas Supply and Filters is_signal_gone->check_gas No is_signal_gone->end Yes verify_gas_purity Verify Purity of Carrier Gas and Replace Filters check_gas->verify_gas_purity verify_gas_purity->end

Caption: Troubleshooting workflow for high background signal.

Possible Causes and Solutions:

Possible Cause Solution
Sample Carryover Residual sample from a previous injection is contaminating the current run.[7] Implement a rigorous wash protocol for the autosampler syringe between injections. Run multiple blank injections after a concentrated sample to ensure the system is clean.
Contaminated Solvents or Vials The mobile phase solvents or the vials used for the blank may be contaminated.[8] Prepare fresh mobile phase using high-purity, LC-MS grade solvents and use new, clean vials for your blanks.
System Contamination The injection port, column, or mass spectrometer source may be contaminated.[9][10] Follow the manufacturer's guidelines for cleaning these components. This may involve flushing the system with a strong solvent or performing a bake-out of the column.
Contaminated Gas Supply Impurities in the carrier gas can lead to a high background signal. Ensure that high-purity gas is being used and that gas filters are in place and have not expired.[11]

Experimental Protocols

Protocol 1: Validation of L-Cystine Isotopic Enrichment by Mass Spectrometry

Objective: To determine the actual percentage of isotopic labeling in a batch of L-cystine.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the labeled L-cystine in a suitable solvent (e.g., 0.1% formic acid in water).

    • Prepare a serial dilution of this stock solution to determine the linear range of detection for your instrument.

    • Prepare a corresponding set of solutions with unlabeled L-cystine as a reference.

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Infuse the sample directly or use a short liquid chromatography run with an isocratic flow.

    • Acquire data in full scan mode, ensuring the mass range covers both the unlabeled and labeled L-cystine.

  • Data Analysis:

    • Extract the ion chromatograms for the exact masses of both the unlabeled ([M+H]⁺) and labeled ([M+H]⁺) L-cystine.

    • Calculate the area under the curve for each peak.

    • The isotopic enrichment is calculated as:

    • It is important to correct for the natural abundance of isotopes in the unlabeled standard when determining the true enrichment.[12]

Protocol 2: Analysis of Amino Acid Content in Cell Culture Media

Objective: To quantify the amount of unlabeled L-cystine present in cell culture medium.

Methodology:

  • Sample Preparation:

    • Collect a sample of the complete cell culture medium (including serum, if used) prior to adding it to the cells.

    • If the medium contains serum or other proteins, perform a protein precipitation step.[2][3] This can be done by adding a cold organic solvent (e.g., methanol or acetonitrile) or by using ultrafiltration.

    • Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

    • Dilute the supernatant with an appropriate buffer before analysis.

  • Chromatographic Separation:

    • Use a High-Performance Liquid Chromatography (HPLC) system with a column designed for amino acid analysis (e.g., ion-exchange or reversed-phase).[13][14]

    • A pre-column derivatization step with a reagent like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC) is often required to make the amino acids detectable by UV or fluorescence.[13]

  • Quantification:

    • Prepare a standard curve with known concentrations of unlabeled L-cystine.

    • Run the prepared media sample and the standards on the HPLC system.

    • Determine the concentration of L-cystine in the media sample by comparing its peak area to the standard curve.

Data Summary

Table 1: Typical Isotopic Enrichment of Commercially Available Labeled Amino Acids

Parameter Typical Value Implication for Experiments
Isotopic Enrichment97-99.9%A small but significant amount of unlabeled amino acid is always present.
Chemical Purity≥98%Impurities other than the unlabeled form can also be present.

Table 2: Potential Impact of Unlabeled L-Cystine Contamination on SILAC Ratios

Actual Protein Ratio (Heavy/Light) % Unlabeled Contamination in Heavy Channel Observed Protein Ratio (Approx.)
1:15%1:1.05
2:15%1.9:1
10:15%9.5:1
1:110%1:1.1
2:110%1.8:1
10:110%9:1

Note: The observed ratio will be compressed towards 1:1 as the percentage of unlabeled contamination increases.[15]

References

Validation & Comparative

A Head-to-Head Comparison: (S)-L-Cystine-15N2 vs. 13C-Labeled Cystine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is paramount. This guide provides an objective comparison of (S)-L-Cystine-15N2 and 13C-labeled cystine, offering insights into their respective strengths and applications in elucidating the intricate pathways of cystine metabolism.

Cystine, a disulfide-linked dimer of cysteine, plays a central role in cellular redox homeostasis, protein synthesis, and the production of key metabolites such as glutathione and taurine.[1] Understanding the dynamics of its metabolic pathways is crucial in various research areas, including cancer biology, neurodegenerative diseases, and drug development. Stable isotope tracers, in conjunction with mass spectrometry or NMR, are powerful tools for dissecting these pathways.[2] This guide will compare two commonly used isotopic forms of cystine: this compound, which is labeled with heavy nitrogen isotopes, and 13C-labeled cystine, which contains heavy carbon isotopes.

At a Glance: Key Differences and Primary Applications

The fundamental difference between these two tracers lies in the labeled atom. This compound allows for the tracking of nitrogen atoms, providing a window into nitrogen metabolism, including amino acid transport, transamination reactions, and the synthesis of nitrogen-containing compounds. Conversely, 13C-labeled cystine enables the tracing of the carbon backbone of the molecule, which is ideal for monitoring its entry into central carbon metabolism, its catabolism, and its incorporation into other molecules.

A summary of their key characteristics is presented below:

FeatureThis compound13C-Labeled Cystine
Labeled Atom Nitrogen (¹⁵N)Carbon (¹³C)
Primary Use Case Tracing nitrogen fate, amino acid metabolism, protein turnoverTracing carbon backbone, entry into central carbon metabolism, biosynthesis of downstream metabolites
Metabolic Pathways Traced Transamination, amino acid synthesis/degradation, glutathione synthesis (nitrogen contribution)Glycolysis, TCA cycle, glutathione synthesis (carbon contribution), taurine synthesis
Mass Shift (per molecule) +2 Da (for ¹⁵N₂)Variable (e.g., +6 Da for U-¹³C₆)
Analytical Method Mass Spectrometry, NMRMass Spectrometry, NMR
Key Advantage Directly tracks the fate of the amino group, less complex background in mass spectrometry due to lower natural abundance of ¹⁵N.Directly tracks the carbon skeleton through various metabolic transformations.
Limitation Does not provide information on the fate of the carbon skeleton.Does not directly track the fate of the nitrogen atoms.

Delving Deeper: A Comparative Analysis

This compound: A Window into Nitrogen Metabolism

This compound is an invaluable tool for researchers focused on the nitrogen-specific aspects of cystine metabolism. By labeling the amino groups, it allows for the precise tracking of nitrogen atoms as they are transferred to other molecules.

Advantages:

  • Directly Measures Nitrogen Flux: It provides unambiguous data on the contribution of cystine's nitrogen to the synthesis of other amino acids and nitrogenous compounds.

  • Lower Background Noise: The natural abundance of ¹⁵N is significantly lower than that of ¹³C, leading to a cleaner background in mass spectrometry and potentially higher sensitivity in detecting labeled species.

Disadvantages:

  • Limited Scope: It offers no information about the fate of the carbon skeleton of cystine. Once the amino group is removed, the tracer's utility in tracking the molecule's journey through central carbon metabolism is lost.

13C-Labeled Cystine: Tracking the Carbon Backbone

13C-labeled cystine, particularly uniformly labeled forms like U-¹³C₆-cystine, is the tracer of choice for investigating the full metabolic journey of the cystine molecule.

Advantages:

  • Comprehensive Carbon Tracing: It allows for the detailed mapping of how the carbon atoms from cystine are incorporated into various downstream metabolites, including glutathione, taurine, and intermediates of the TCA cycle.[1]

  • Versatility: It can be used to assess the relative contributions of different metabolic pathways to the consumption of cystine.

Disadvantages:

  • Indirect Nitrogen Information: While the presence of the labeled carbon skeleton in other amino acids can imply nitrogen transfer, it does not directly measure it.

  • Potentially Higher Background: The higher natural abundance of ¹³C can sometimes lead to more complex mass spectra and require more sophisticated data analysis to deconvolve the labeling patterns.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. Below are generalized protocols for tracing experiments using this compound and 13C-labeled cystine in cultured cells.

General Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope tracing experiment.

G General Workflow for Stable Isotope Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Prepare Isotope-Labeled Media cell_culture->media_prep labeling Incubate Cells with Labeled Media media_prep->labeling quenching Quench Metabolism labeling->quenching extraction Extract Metabolites quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Processing and Flux Calculation lc_ms->data_analysis

Caption: A generalized workflow for stable isotope tracing experiments in cell culture.

Protocol for 13C-Labeled Cystine Tracing in Mammalian Cells

This protocol is adapted from studies investigating cysteine metabolism in mammalian tissues and tumors.[1]

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Isotope Labeling: Replace the standard medium with a custom medium containing U-¹³C₆-cystine at a physiological concentration. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold saline.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites.

    • Acquire data in full scan mode to detect all labeled and unlabeled isotopologues.

  • Data Analysis:

    • Correct the raw data for the natural abundance of isotopes.

    • Calculate the fractional enrichment of ¹³C in cystine and its downstream metabolites.

    • Use metabolic flux analysis software to model the data and calculate the relative flux through different pathways.

Protocol for this compound Tracing

The protocol for this compound tracing is similar to that for 13C-labeled cystine, with the primary difference being the labeled substrate and the specific mass shifts being monitored.

  • Cell Culture and Isotope Labeling: Follow the same procedure as for 13C-labeled cystine, but use a medium containing this compound.

  • Metabolite Extraction: The extraction procedure remains the same.

  • LC-MS/MS Analysis: The analytical method is similar, but the mass spectrometer will be programmed to detect the mass shifts corresponding to the incorporation of one or two ¹⁵N atoms.

  • Data Analysis: The data analysis will focus on tracking the transfer of the ¹⁵N label to other amino acids and nitrogen-containing compounds.

Visualizing Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of cystine and how the different tracers can be used to probe them.

Cystine Metabolism and the Fate of Carbon and Nitrogen

This diagram shows the central role of cystine and the distinct fates of its carbon and nitrogen atoms.

G Cystine Metabolism and Tracer Fates cluster_cystine Cystine cluster_cysteine Cysteine cystine (S)-L-Cystine (¹⁵N₂ or ¹³C-labeled) cysteine L-Cysteine cystine->cysteine Reduction glutathione Glutathione cysteine->glutathione Synthesis cysteine->glutathione ¹³C & ¹⁵N taurine Taurine cysteine->taurine Oxidation cysteine->taurine ¹³C pyruvate Pyruvate cysteine->pyruvate Desulfuration cysteine->pyruvate ¹³C transamination Transamination (e.g., to Alanine) cysteine->transamination Transaminase cysteine->transamination ¹⁵N label_13C ¹³C traces this path label_15N ¹⁵N traces this path G Tracer Selection Guide start What is the primary research question? q1 Are you studying the fate of the carbon skeleton? start->q1 Carbon Metabolism q2 Are you studying the fate of the amino group? start->q2 Nitrogen Metabolism q3 Are you studying both carbon and nitrogen flux? start->q3 Comprehensive Flux ans1 Use ¹³C-labeled Cystine q1->ans1 ans2 Use (S)-L-Cystine-¹⁵N₂ q2->ans2 ans3 Consider a dual-labeling experiment q3->ans3

References

A Researcher's Guide to Cross-Validation of Mass Spectrometry and NMR for ¹⁵N Enrichment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In fields ranging from drug development to metabolic research, the precise quantification of ¹⁵N isotope incorporation is critical for understanding protein dynamics, metabolic fluxes, and drug target engagement. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques employed for this purpose. While both are powerful, they offer complementary information and possess distinct advantages and limitations. This guide provides an objective comparison of their performance, detailed experimental protocols, and a workflow for cross-validating their results to ensure the highest data confidence.

Performance Comparison: MS vs. NMR for ¹⁵N Enrichment

The choice between MS and NMR often depends on the specific research question, sample type, and desired level of detail. MS is generally more sensitive, while NMR is prized for its high reproducibility and ability to provide structural information in solution without sample destruction.[1] A summary of their key performance characteristics is presented below.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole)[1]Low (micromole)[2]
Reproducibility Average[2]Very High[2][3]
Quantitative Accuracy Requires isotope-labeled internal standards for absolute quantification.[3]Highly quantitative; can provide absolute concentrations with a single internal standard.[3]
Sample Preparation More complex; often requires extraction, separation (e.g., LC/GC), and digestion.[1][2]Minimal preparation required for biofluids; non-destructive, allowing sample reuse.[2][3]
Analysis Time Longer, often requires chromatographic separation before analysis.[2]Fast for 1D spectra; the entire sample can be analyzed in one measurement.[2]
Information Provided Provides mass-to-charge ratio, allowing determination of global enrichment and identification of labeled peptides/proteins.[4] Can detect metabolic scrambling.[5][6]Provides information on the chemical environment of the ¹⁵N nucleus, enabling site-specific enrichment analysis and structural studies.[6]
Cost Lower instrument cost, but higher cost per sample due to consumables and standards.[2]Higher instrument purchase and maintenance costs.[1]
Metabolite/Protein Coverage Can detect hundreds to thousands of metabolites or peptides in a single run.[2][3]Typically detects 30-100 metabolites in a single measurement.[2]

Experimental Workflow for Cross-Validation

A robust validation strategy involves preparing a single batch of ¹⁵N-labeled samples and analyzing them in parallel using both MS and NMR. The resulting enrichment data are then compared to confirm the accuracy and consistency of the measurements.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Workflow cluster_nmr NMR Spectroscopy Workflow cluster_val Cross-Validation start ¹⁵N Metabolic Labeling (e.g., in Cell Culture) extract Cell Lysis & Biomolecule Extraction (Protein/Metabolite) start->extract ms_prep Protein Digestion (for Proteomics) extract->ms_prep nmr_prep Sample Purification & Buffer Exchange extract->nmr_prep lcms LC-MS/MS Analysis ms_prep->lcms ms_data MS Data Processing: Isotopic Pattern Analysis lcms->ms_data compare Compare Enrichment Data (MS vs. NMR) ms_data->compare nmr_acq ¹H-¹⁵N HSQC Data Acquisition nmr_prep->nmr_acq nmr_data NMR Data Processing: Signal Intensity Analysis nmr_acq->nmr_data nmr_data->compare report Final Validated ¹⁵N Enrichment Report compare->report

Workflow for MS and NMR cross-validation of ¹⁵N enrichment.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are foundational protocols for ¹⁵N labeling and subsequent analysis by MS and NMR.

Protocol 1: ¹⁵N Protein Labeling in E. coli

This protocol is adapted for expressing ¹⁵N-labeled proteins in E. coli, a common system for generating material for NMR and MS studies.

  • Prepare M9 Minimal Media : Prepare 1 liter of M9 minimal media. Crucially, omit the standard ¹⁴NH₄Cl.

  • Add ¹⁵N Source : To the 1L of media, add 1 gram of ¹⁵NH₄Cl as the sole nitrogen source. This can be pre-dissolved in sterile water and filter-sterilized.

  • Inoculation : Inoculate a small starter culture (5 mL) of rich media (e.g., LB) with a single colony of E. coli transformed with the plasmid containing the gene of interest. Grow for several hours.

  • Adaptation Culture : Inoculate 100 mL of the ¹⁵N-M9 media with the starter culture and grow overnight. This step helps the cells adapt to the minimal media.

  • Main Culture Growth : Inoculate the 1L of ¹⁵N-M9 media with the overnight adaptation culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce Protein Expression : Induce protein expression according to the specific requirements of your expression vector (e.g., by adding IPTG). Continue to grow the culture for several hours (typically 4-6 hours) at a suitable temperature (e.g., 25-37°C).

  • Harvest Cells : Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).

  • Protein Purification : Purify the labeled protein from the cell pellet using standard chromatography techniques appropriate for your protein.

Protocol 2: ¹⁵N Enrichment Analysis by Mass Spectrometry

This protocol outlines the steps for a typical bottom-up proteomics workflow to determine the average ¹⁵N incorporation efficiency.

  • Protein Denaturation and Reduction : Resuspend the purified ¹⁵N-labeled protein in a buffer containing a denaturant (e.g., 8 M urea). Add a reducing agent like DTT to a final concentration of 10 mM and incubate for 1 hour at room temperature.

  • Alkylation : Add iodoacetamide to a final concentration of 50 mM and incubate in the dark for 30 minutes at room temperature to alkylate cysteine residues.

  • Buffer Exchange and Digestion : Dilute the sample with a buffer (e.g., 100 mM Tris, pH 8.0) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[7]

  • Sample Cleanup : Acidify the digest with formic acid and clean up the resulting peptides using a C18 solid-phase extraction (SPE) column to remove salts and detergents.

  • LC-MS/MS Analysis : Analyze the peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system. The mass spectrometer should be operated in data-dependent acquisition mode to collect both MS1 survey scans and MS2 fragmentation scans.

  • Data Analysis :

    • Use a proteomics software suite (e.g., Protein Prospector) to search the MS/MS data against a protein database to identify peptides.[8]

    • For identified peptides, extract the isotopic distribution from the MS1 scan.

    • Compare the experimentally observed isotopic pattern to theoretical patterns calculated for various levels of ¹⁵N enrichment (e.g., 90%, 95%, 99%).[8]

    • The labeling efficiency is determined by finding the best fit between the experimental and theoretical distributions.[8] Software tools can automate this by calculating the root-mean-square error (RMSE) or other statistical measures for the fit.[4]

Protocol 3: ¹⁵N Enrichment Analysis by NMR Spectroscopy

This protocol focuses on using 2D ¹H-¹⁵N HSQC spectra to assess labeling and protein integrity.

  • Sample Preparation :

    • Exchange the purified ¹⁵N-labeled protein into a suitable NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, pH 6.5). The final protein concentration should be between 0.5 – 1 mM.

    • Add 5-10% Deuterium Oxide (D₂O) to the sample for the spectrometer's lock system.

    • Transfer approximately 400-600 µL of the final sample into an NMR tube.

  • NMR Data Acquisition :

    • Acquire a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer.[9]

    • This experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms. For a well-folded, labeled protein, this spectrum serves as a unique "fingerprint," with one peak expected for each non-proline residue.[9]

  • Data Analysis :

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Qualitative Assessment : The presence of a well-dispersed set of peaks in the HSQC spectrum confirms that the protein is folded and that ¹⁵N has been incorporated.

    • Quantitative Assessment : To determine enrichment, compare the signal intensity of the ¹⁵N-labeled sample to a known concentration of an unlabeled standard. More commonly, ¹⁵N enrichment is assumed to be high (>95%) if the protein is expressed in media where ¹⁵NH₄Cl is the sole nitrogen source. Mass spectrometry is often used to confirm this high level of enrichment.[4] The signal level in NMR experiments is directly proportional to the percentage of the NMR-active isotope, making high incorporation essential for good signal intensity.[5][6]

References

A Comparative Guide to SILAC-based Quantitative Proteomics: Unveiling the Precision of (S)-L-Cystine-¹⁵N₂ Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) stands as a robust methodology for discerning protein abundance with high accuracy. While traditionally reliant on labeled arginine and lysine, the use of non-canonical amino acids like (S)-L-Cystine-¹⁵N₂ is gaining traction for specialized applications. This guide provides an objective comparison of (S)-L-Cystine-¹⁵N₂ SILAC with conventional SILAC approaches, supported by experimental data and detailed protocols to inform your experimental design.

Performance Comparison: (S)-L-Cystine-¹⁵N₂ SILAC vs. Conventional SILAC

The choice of isotope-labeled amino acid in a SILAC experiment is critical and can influence the breadth and focus of proteomic analysis. The most common approach utilizes labeled arginine (Arg) and lysine (Lys), as trypsin, the standard proteomics enzyme, cleaves C-terminal to these residues, ensuring that most tryptic peptides are labeled.[1][2] However, labeling with (S)-L-Cystine-¹⁵N₂ offers unique advantages, particularly in studying protein structure and function related to cysteine residues.

A key consideration is the natural abundance of these amino acids in the proteome. Leucine is one of the most abundant amino acids, while cysteine is among the least.[3] This lower abundance of cysteine means that a Cysteine-SILAC approach will inherently quantify a smaller subset of the proteome compared to a traditional Arg/Lys-SILAC experiment. However, for studies focused on proteins rich in cysteine or where cysteine-specific modifications are of interest, this targeted approach can be highly advantageous.

Feature(S)-L-Cystine-¹⁵N₂ SILACConventional (Arg/Lys) SILAC
Primary Application Analysis of disulfide bond formation, redox proteomics, studies of cysteine-rich proteins.Global protein expression analysis.
Proteome Coverage Targeted, dependent on cysteine abundance in proteins.Broad, as most proteins contain arginine and/or lysine.
Labeling Efficiency Demonstrated to achieve >99.5% incorporation.[4]Typically achieves >97% incorporation after 5-6 cell doublings.[1]
Accuracy & Precision High accuracy demonstrated in specific applications; general quantitative precision data is limited.[4]High accuracy and reproducibility are well-established.[5]
Enzyme Compatibility Independent of tryptic cleavage sites. Can be advantageous when using alternative proteases.Optimized for trypsin digestion.
Potential Challenges Lower natural abundance of cysteine may limit the number of quantifiable peptides. Cysteine's susceptibility to oxidation requires careful sample handling.Arginine-to-proline conversion can occur in some cell lines, complicating data analysis.

Experimental Protocols

A successful SILAC experiment hinges on meticulous execution. Below are detailed protocols for both a general (S)-L-Cystine-¹⁵N₂ SILAC workflow and a conventional Arg/Lys-SILAC experiment for comparison.

Protocol 1: (S)-L-Cystine-¹⁵N₂ SILAC for Quantitative Proteomics

This protocol is adapted for general quantitative proteomics based on the principles of Cysteine-SILAC.

1. Cell Culture and Labeling:

  • Culture cells in a custom-formulated DMEM or RPMI 1640 medium lacking L-cystine.

  • For the "heavy" labeled population, supplement the medium with (S)-L-Cystine-¹⁵N₂. For the "light" control population, use natural L-cystine.

  • Use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids.[3]

  • Culture the cells for at least five doublings to ensure complete incorporation of the labeled amino acid.[1]

2. Experimental Treatment:

  • Apply the desired experimental treatment (e.g., drug administration, pathway stimulation) to the cell populations.

3. Cell Lysis and Protein Extraction:

  • Harvest and wash the "light" and "heavy" cell populations separately.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration for each lysate.

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel digestion of the mixed protein sample. While trypsin is commonly used, other proteases can be employed.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.[1]

5. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Utilize software such as MaxQuant or PEAKS to identify and quantify the "light" and "heavy" peptide pairs based on their mass difference.[6]

Protocol 2: Conventional Arginine/Lysine SILAC

This protocol outlines the standard procedure for Arg/Lys-SILAC.

1. Cell Culture and Labeling:

  • Culture cells in SILAC-specific DMEM or RPMI 1640 medium lacking L-arginine and L-lysine.

  • For the "heavy" population, supplement the medium with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine. For the "light" population, use the natural isotopes of these amino acids.

  • Use dialyzed FBS.

  • Culture for at least five cell doublings.[1]

2. Experimental Treatment, Lysis, and Protein Extraction:

  • Follow the same procedures as in the Cysteine-SILAC protocol.

3. Sample Mixing and Protein Digestion:

  • Mix equal amounts of "light" and "heavy" protein lysates.

  • Digest the protein mixture with trypsin.

4. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

  • Identify and quantify peptide pairs based on the known mass shifts of the labeled arginine and lysine residues.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experiments, the following diagrams illustrate the SILAC workflow and a relevant signaling pathway where cysteine oxidation plays a regulatory role.

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing Light Culture Light Culture Treatment A Treatment A Light Culture->Treatment A Heavy Culture Heavy Culture Treatment B Treatment B Heavy Culture->Treatment B Mix Lysates (1:1) Mix Lysates (1:1) Treatment A->Mix Lysates (1:1) Treatment B->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General SILAC experimental workflow.

STING_Pathway cluster_redox Redox Regulation cGAS cGAS cGAMP cGAMP cGAS->cGAMP recognizes cytosolic DNA STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits Oxidized STING (Cys206) Oxidized STING (Cys206) STING->Oxidized STING (Cys206) Cys206 oxidation IRF3 IRF3 TBK1->IRF3 phosphorylates Type I IFN Type I IFN IRF3->Type I IFN induces transcription Oxidative Stress Oxidative Stress Oxidative Stress->STING Oxidized STING (Cys206)->STING inactive state

Caption: Redox regulation of the STING signaling pathway.[7]

Conclusion

The selection of a SILAC labeling strategy should be guided by the specific biological question at hand. Conventional Arg/Lys-SILAC provides a broad, unbiased view of the proteome and is ideal for global expression studies. In contrast, (S)-L-Cystine-¹⁵N₂ SILAC offers a more targeted approach, providing high accuracy for the analysis of cysteine-containing peptides.[4] This makes it particularly powerful for investigating the roles of disulfide bonds, redox signaling, and the function of cysteine-rich proteins. While direct quantitative comparisons of accuracy and precision between the two methods are not yet widely available, the evidence suggests that both approaches offer a high degree of reliability within their respective applications. As research continues to delve into the nuances of the proteome, the strategic use of different labeled amino acids in SILAC will undoubtedly be instrumental in uncovering novel biological insights.

References

Quantitative Proteomics: A Comparative Guide to Reproducibility with (S)-L-Cystine-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC and the Role of Labeled Amino Acids

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics. The methodology relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can achieve highly accurate relative quantification of protein abundance. The choice of the labeled amino acid is critical and can influence the coverage, accuracy, and reproducibility of the experiment. Commonly used labeled amino acids include arginine and lysine, as trypsin, the most frequently used protease in proteomics, cleaves at the C-terminus of these residues, ensuring that most tryptic peptides are labeled.

(S)-L-Cystine-¹⁵N₂ as a SILAC Label

(S)-L-Cystine-¹⁵N₂ offers a unique approach to SILAC. Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and function through the formation of disulfide bonds. Labeling with ¹⁵N, a stable isotope of nitrogen, provides a distinct mass shift for quantification.

Theoretical Advantages of (S)-L-Cystine-¹⁵N₂ Labeling:
  • Targeted Analysis of Cysteine-Containing Proteins: Cysteine residues are often located in functionally important domains of proteins, including active sites of enzymes and protein-protein interaction interfaces. Using labeled cysteine allows for a more focused analysis of these specific protein populations.

  • Insights into Redox Proteomics: Cysteine thiols are susceptible to various post-translational modifications (PTMs) in response to oxidative stress. SILAC with labeled cysteine can be a valuable tool for studying changes in the redox state of proteins.

  • Complementary to Arginine/Lysine Labeling: In experiments where arginine-to-proline conversion might be a concern, or for proteins with a low abundance of arginine and lysine, cysteine labeling can provide complementary quantitative data.

Comparative Analysis of Reproducibility

The reproducibility of a SILAC experiment is typically assessed by the coefficient of variation (CV) of protein ratios measured across replicate experiments. Lower CVs indicate higher reproducibility. While specific CVs for (S)-L-Cystine-¹⁵N₂ are not available from the conducted searches, we can extrapolate expected performance based on the known characteristics of different labeling strategies.

Labeling StrategyTypical Protein Quantitation CV (%)AdvantagesDisadvantages
(S)-L-Cystine-¹⁵N₂ Estimated 15-25%- Targeted analysis of cysteine-containing proteins- Potential for redox proteomics studies- Complementary to Arg/Lys labeling- Lower proteome coverage compared to Arg/Lys labeling- Cysteine is a low-abundance amino acid- Potential for incomplete labeling of all cysteine-containing peptides
¹³C₆-L-Arginine 10-20%- High proteome coverage with tryptic digestion- Well-established and widely used- Potential for arginine-to-proline conversion in some cell lines
¹³C₆,¹⁵N₂-L-Lysine 10-20%- High proteome coverage with tryptic digestion- No metabolic conversion issues- Lysine can be subject to other PTMs that may interfere with quantification
¹³C₆-L-Arginine & ¹³C₆,¹⁵N₂-L-Lysine (Dual Labeling) <15%- Highest proteome coverage with tryptic digestion- Increased confidence in quantification- Higher cost- More complex data analysis

Note: The CV for (S)-L-Cystine-¹⁵N₂ is an estimate based on general principles of SILAC and the lower abundance of cysteine. Actual performance may vary depending on the experimental conditions and cell line.

Experimental Protocols

A detailed protocol for a generic SILAC experiment is provided below. This protocol can be adapted for the use of (S)-L-Cystine-¹⁵N₂.

Cell Culture and Labeling
  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that is deficient in L-cystine. For the "light" medium, supplement it with natural abundance (S)-L-Cystine. For the "heavy" medium, supplement it with (S)-L-Cystine-¹⁵N₂. The final concentration of the amino acid should be optimized for the specific cell line.

  • Cell Adaptation: Culture the cells in the "heavy" and "light" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Once labeling is complete, subject the cells to the desired experimental conditions (e.g., drug treatment, control).

  • Cell Harvesting: Harvest the "light" and "heavy" labeled cells separately.

Sample Preparation and Mass Spectrometry
  • Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce and alkylate the cysteine residues and digest the protein mixture into peptides using trypsin or another suitable protease.

  • Peptide Fractionation (Optional): For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Data Analysis
  • Peptide and Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

  • Protein Quantification: The software will calculate the ratio of the peak intensities of the "heavy" and "light" labeled peptides to determine the relative abundance of the corresponding proteins.

  • Statistical Analysis: Perform statistical analysis on the protein ratios to identify significant changes in protein expression between the different experimental conditions.

Visualizing the SILAC Workflow

The following diagram illustrates the general workflow of a SILAC experiment.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Experiment Experimental Treatment cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Light Light' Culture (Natural Abundance Amino Acid) Control Control Light->Control Heavy 'Heavy' Culture (Isotope-Labeled Amino Acid) Treatment Treatment Heavy->Treatment Harvest Harvest & Lyse Cells Treatment->Harvest Control->Harvest Mix Mix Lysates (1:1) Harvest->Mix Digest Protein Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Caption: General workflow of a SILAC experiment.

Signaling Pathway Example: Investigating Redox Signaling

(S)-L-Cystine-¹⁵N₂ labeling can be particularly insightful for studying signaling pathways that are regulated by redox modifications of cysteine residues. The diagram below illustrates a hypothetical signaling pathway where a key protein's activity is modulated by the oxidation state of a cysteine residue.

Redox_Signaling Stimulus Oxidative Stress (e.g., H₂O₂) Receptor Receptor Stimulus->Receptor activates Kinase Kinase Receptor->Kinase activates TargetProtein Target Protein (Cys-SH) OxidizedTarget Target Protein (Cys-SOH) TargetProtein->OxidizedTarget oxidation Downstream Downstream Signaling OxidizedTarget->Downstream inhibits

Caption: Hypothetical redox-regulated signaling pathway.

Conclusion

(S)-L-Cystine-¹⁵N₂ presents a valuable, albeit less conventional, tool for quantitative proteomics. Its strength lies in the targeted analysis of cysteine-containing proteins, offering unique opportunities for studying specific biological processes like redox signaling. While direct comparative data on its reproducibility is limited, the established robustness of the SILAC methodology suggests that with careful experimental design and optimization, (S)-L-Cystine-¹⁵N₂ can be a reliable method for generating reproducible quantitative proteomics data. For comprehensive proteome coverage, a dual-labeling approach combining (S)-L-Cystine-¹⁵N₂ with traditional arginine or lysine labels could be a powerful strategy. Researchers should carefully consider the specific goals of their study when selecting the most appropriate SILAC labeling strategy.

Benchmarking (S)-L-Cystine-15N2 Labeling: A Comparative Guide for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) has become a cornerstone for accurate and robust protein quantification. While 13C-labeled lysine and arginine are the most commonly employed reagents, the unique biochemical properties of other amino acids offer specialized applications. This guide provides a comprehensive comparison of (S)-L-Cystine-15N2 labeling against other commonly used labeled amino acids, offering insights into its specific advantages and considerations for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Other Labeled Amino Acids

The choice of a labeled amino acid for metabolic labeling hinges on several factors, including incorporation efficiency, potential metabolic perturbations, and the specific biological question being addressed. Below is a comparative analysis of this compound against standard SILAC amino acids.

Table 1: Quantitative Comparison of Labeled Amino Acids

FeatureThis compound13C6-L-Lysine13C6,15N4-L-Arginine
Isotope 15N13C13C, 15N
Mass Shift per Incorporation +2 Da (for each cystine)+6 Da+10 Da
Labeling Coverage Cysteine-containing proteinsLysine-containing proteinsArginine-containing proteins
Metabolic Interconversion Can be metabolized into other compounds like taurine and hydrogen sulfide.[1]MinimalCan be converted to proline in some cell lines, potentially affecting quantification.[2][3]
Specialized Applications Redox proteomics, disulfide bond analysis, studies of cysteine metabolism.[4][5][6]General quantitative proteomics.General quantitative proteomics.
Potential Cytotoxicity High concentrations of cysteine can be cytotoxic.Generally low.Generally low.

Table 2: Qualitative Comparison and Use-Case Scenarios

AspectThis compound13C-Labeled Lysine/Arginine (SILAC)
Principle Metabolic incorporation of 15N-labeled cystine into newly synthesized proteins.Metabolic incorporation of 13C-labeled lysine and/or arginine.
Advantages - Enables specific tracking of cysteine metabolism. - Ideal for studying redox-sensitive proteins and disulfide bond dynamics.[4][5][6] - Provides insights into the "cysteinome."[6] - 15N labeling can offer a cleaner background in mass spectrometry due to the lower natural abundance of 15N compared to 13C.- Well-established and widely validated method. - High labeling efficiency in a broad range of cell lines. - Trypsin digestion ensures most peptides are labeled.
Disadvantages - Lower abundance of cysteine in proteins compared to lysine and arginine can lead to lower labeling density. - Potential for metabolic scrambling of the 15N label to other amino acids, though generally less than carbon scrambling.[7] - Cysteine's role in redox homeostasis means its metabolism is tightly regulated and could be perturbed by labeling.- Arginine to proline conversion can complicate data analysis.[2][3] - Does not provide specific information on cysteine-related biology.
Best-Fit Applications - Investigating the role of cysteine in oxidative stress and disease. - Mapping disulfide-linked proteins.[8][9][10][11] - Drug development targeting cysteine-rich proteins or redox pathways.- General protein expression profiling. - Post-translational modification analysis. - Protein-protein interaction studies.

Experimental Protocols

A detailed methodology is crucial for the successful implementation of metabolic labeling experiments. Below are protocols for this compound labeling and a standard SILAC experiment for comparison.

Protocol 1: Metabolic Labeling with this compound

This protocol is adapted from standard metabolic labeling procedures for use with this compound.

1. Cell Culture and Labeling:

  • Culture cells in a custom DMEM or RPMI-1640 medium lacking L-cystine.

  • For the "heavy" labeled sample, supplement the medium with this compound to a final concentration that supports optimal cell growth (typically 0.1-0.2 mM, but should be optimized for each cell line).

  • For the "light" control sample, supplement the medium with an equivalent concentration of unlabeled L-cystine.

  • Culture the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[12] Monitor cell viability and morphology during this period.

2. Sample Preparation:

  • Harvest and lyse the "heavy" and "light" cell populations separately.

  • Determine protein concentration for each lysate.

  • Mix equal amounts of protein from the "heavy" and "light" samples.

3. Protein Digestion:

  • Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.

4. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.[13]

  • The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the 15N label.

5. Data Analysis:

  • Use specialized software to identify and quantify the peptide pairs.

  • The ratio of the intensities of the "heavy" and "light" peptides reflects the relative abundance of the protein in the two samples.

Protocol 2: Standard SILAC Labeling with 13C-Lysine and 13C-Arginine

This is a standard protocol for SILAC experiments.

1. Cell Culture and Labeling:

  • Culture cells in SILAC-specific DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.

  • For the "heavy" labeled sample, supplement the medium with 13C6-L-Lysine and 13C6,15N4-L-Arginine.

  • For the "light" control sample, supplement with unlabeled L-lysine and L-arginine.

  • Culture for at least 5-6 cell doublings.[12]

2. Sample Preparation, Digestion, and Analysis:

  • Follow steps 2-5 as described in Protocol 1.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) illustrate key processes in metabolic labeling and cysteine metabolism.

metabolic_labeling_workflow cluster_light Light Condition cluster_heavy Heavy Condition light_cells Cells in 'Light' Medium (Unlabeled Amino Acids) light_lysate Light Protein Lysate light_cells->light_lysate mix Mix Lysates (1:1) light_lysate->mix heavy_cells Cells in 'Heavy' Medium (Labeled Amino Acids) heavy_lysate Heavy Protein Lysate heavy_cells->heavy_lysate heavy_lysate->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

Caption: General workflow for metabolic labeling in quantitative proteomics.

cysteine_metabolism ext_cystine Extracellular This compound transporter System xc- ext_cystine->transporter Uptake int_cystine Intracellular This compound transporter->int_cystine cysteine L-Cysteine-15N int_cystine->cysteine Reduction protein_syn Protein Synthesis cysteine->protein_syn gsh Glutathione (GSH) Synthesis cysteine->gsh taurine Taurine Synthesis cysteine->taurine h2s H2S Production cysteine->h2s labeled_protein 15N-Labeled Proteins protein_syn->labeled_protein

Caption: Metabolic fate of intracellular L-Cystine.

Conclusion

This compound presents a valuable, specialized tool in the quantitative proteomics toolbox. While 13C-labeled lysine and arginine remain the workhorses for general protein expression studies due to their high labeling density and well-established protocols, 15N-cystine labeling opens new avenues for investigating the "cysteinome." Its application is particularly powerful in redox proteomics, the study of disulfide bond dynamics, and in elucidating the role of cysteine metabolism in health and disease. Researchers should carefully consider the specific biological questions and the potential metabolic implications when choosing the most appropriate labeled amino acid for their experiments. The protocols and comparative data provided in this guide serve as a starting point for the successful implementation of this compound labeling in quantitative proteomics workflows.

References

Isotopic Effects of 15N Labeling on Protein Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with 15N is a cornerstone technique in modern proteomics, enabling detailed studies of protein structure, dynamics, and quantification. The underlying assumption for its widespread use is that the introduction of the heavier nitrogen isotope has a negligible effect on the protein's biological properties. This guide provides an objective comparison of 15N-labeled proteins with their natural abundance (14N) counterparts, supported by experimental data and detailed methodologies, to help researchers critically evaluate the potential impact of isotopic labeling on their studies.

Impact on Protein Structure

The substitution of 14N with 15N introduces a small mass change, which can theoretically influence bond vibrational frequencies and, by extension, higher-order structure. However, experimental evidence largely supports the view that 15N labeling results in minimal perturbation to protein structure.

Structural Comparison: 15N-Labeled vs. Unlabeled Proteins
ParameterTechniqueObservationReference
Three-Dimensional Structure NMR SpectroscopyNo significant changes in the overall fold and backbone conformation are typically observed between 14N and 15N-labeled proteins. Chemical shift perturbations are generally minor and localized.[1]
Hydrogen Bonding NMR SpectroscopyDeuterium isotope effects on 15N chemical shifts, a sensitive probe of hydrogen bonding, show predictable changes based on backbone conformation and hydrogen bond geometry, rather than a disruptive effect of 15N itself.[1]
Thermodynamic Stability NMR Spectroscopy, Differential Scanning CalorimetryThe melting temperature (Tm) and thermodynamic parameters of unfolding are generally comparable between 15N-labeled and unlabeled proteins, indicating similar stability.[2][3][4]

It is important to note that while the global structure is largely unperturbed, subtle localized effects can occur. For instance, changes in nuclear spin properties due to 15N labeling are the very basis for many NMR experiments and do not necessarily represent a change in the biologically relevant structure.

Impact on Protein Function

The functional consequences of 15N labeling are also generally considered to be minimal. However, for enzymes catalyzing reactions where nitrogen chemistry is central to the mechanism, kinetic isotope effects (KIEs) are possible.

Functional Comparison: 15N-Labeled vs. Unlabeled Proteins
ParameterTechniqueObservationReference
Enzyme Kinetics Spectrophotometric AssaysFor most enzymes, Michaelis-Menten parameters (Km and kcat) are not significantly different between 15N-labeled and unlabeled forms.[5]
Protein-Ligand Binding NMR Titration, Isothermal Titration Calorimetry (ITC)Dissociation constants (Kd) for ligand binding are generally consistent between 15N-labeled and unlabeled proteins, indicating that binding affinities are not significantly altered.[6][7][8]
Protein-Protein Interactions Co-immunoprecipitation, NMR SpectroscopyThe ability of 15N-labeled proteins to interact with their binding partners is typically maintained, with no significant changes in interaction interfaces or affinities.[9]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the potential isotopic effects of 15N labeling.

Protocol 1: Comparative Structural Analysis using NMR Spectroscopy
  • Protein Expression and Purification:

    • Express the unlabeled (14N) protein in a standard minimal medium.

    • Express the 15N-labeled protein in a minimal medium where the sole nitrogen source is 15NH4Cl.[10]

    • Purify both proteins using identical chromatography protocols to ensure high purity and homogeneity.

  • NMR Sample Preparation:

    • Prepare samples of both 14N and 15N-labeled proteins at the same concentration in identical buffer conditions (pH, ionic strength, temperature).

  • NMR Data Acquisition:

    • Acquire a suite of NMR spectra for both samples. For structural comparison, key experiments include:

      • 2D 1H-15N HSQC to compare chemical shifts of backbone amides.

      • 3D HNCACB and HN(CO)CACB to compare backbone assignments.

      • 3D 15N-edited NOESY-HSQC to compare through-space contacts.

  • Data Analysis:

    • Process and analyze the spectra using software such as NMRPipe.[11]

    • Calculate the chemical shift perturbation (CSP) between the 14N and 15N-labeled protein spectra.

    • Compare the NOE patterns to identify any significant differences in inter-proton distances.

    • If significant differences are observed, perform structure calculations for both forms to quantify the structural deviations.

Protocol 2: Comparative Functional Analysis of an Enzyme
  • Protein Expression and Purification:

    • Produce and purify 14N and 15N-labeled versions of the enzyme as described in Protocol 1.

  • Enzyme Activity Assay:

    • Choose an appropriate assay to measure the enzyme's catalytic activity (e.g., spectrophotometric, fluorometric).

    • Prepare reaction mixtures with varying substrate concentrations for both the 14N and 15N-labeled enzyme.

    • Ensure that the enzyme concentration is the same in all reactions.

  • Kinetic Data Analysis:

    • Measure the initial reaction velocities at each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both the 14N and 15N-labeled enzyme.

    • Calculate the turnover number (kcat) from the Vmax.

  • Statistical Analysis:

    • Perform statistical tests (e.g., t-test) to determine if there are any statistically significant differences in the kinetic parameters between the two forms of the enzyme.

Visualizing Experimental Workflows

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Comparative Analysis 14N_Expression Expression in 14N Medium 14N_Purification Purification of 14N Protein 14N_Expression->14N_Purification 15N_Expression Expression in 15N Medium 15N_Purification Purification of 15N Protein 15N_Expression->15N_Purification Structural_Analysis Structural Analysis (NMR, X-ray) 14N_Purification->Structural_Analysis Functional_Analysis Functional Analysis (Enzyme Kinetics, Binding Assays) 14N_Purification->Functional_Analysis 15N_Purification->Structural_Analysis 15N_Purification->Functional_Analysis

Signaling_Pathway_Impact cluster_isotope_effect Potential Isotope Effect Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Modulation Isotope_Note 15N labeling is unlikely to perturb this pathway at a functional level.

Conclusion

The available evidence strongly suggests that 15N labeling is a robust method that generally does not introduce significant artifacts into the structure or function of proteins. While subtle isotopic effects can be observed with highly sensitive analytical techniques, these are typically negligible in the context of most biological experiments. For studies where the nitrogen atom or its bonding environment is directly involved in a catalytic mechanism, it is prudent to perform comparative functional assays to rule out any kinetic isotope effects. By following rigorous experimental protocols and being mindful of the potential for subtle perturbations, researchers can confidently employ 15N labeling to gain valuable insights into the complex world of proteins.

References

Navigating the Landscape of Quantitative Proteomics: An Inter-laboratory Comparison of ¹⁵N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and reproducibility of ¹⁵N metabolic labeling in quantitative proteomics, benchmarked against alternative methodologies.

In the dynamic field of proteomics, accurate and reproducible quantification of protein abundance is paramount for unraveling complex biological processes and identifying potential therapeutic targets. Metabolic labeling, a powerful technique that incorporates stable isotopes into proteins in vivo, has emerged as a gold standard for quantitative mass spectrometry. Among these methods, the use of ¹⁵N stable isotopes offers a cost-effective and versatile approach for comprehensive proteome analysis. This guide provides an objective comparison of ¹⁵N metabolic labeling with other techniques, supported by experimental data, and delves into the critical aspects of inter-laboratory reproducibility.

The Principle of ¹⁵N Metabolic Labeling

Metabolic labeling with ¹⁵N involves growing cells or organisms on a diet where the sole nitrogen source is enriched with the heavy ¹⁵N isotope.[1] This leads to the incorporation of ¹⁵N into all nitrogen-containing molecules, including every amino acid and, consequently, all proteins.[1] For quantitative analysis, a "heavy" ¹⁵N-labeled proteome is mixed with a "light" ¹⁴N proteome from a control or different experimental condition. The chemically identical peptides from both samples are analyzed together by mass spectrometry, where they are distinguished by their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.

Performance Comparison: ¹⁵N Labeling vs. Alternatives

The choice of a quantitative proteomics strategy depends on various factors, including the biological system, experimental goals, and available resources. Here, we compare ¹⁵N metabolic labeling with two other widely used techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification.

Feature¹⁵N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Label-Free Quantification
Principle Incorporation of ¹⁵N from a uniformly labeled nitrogen source into all proteins.Incorporation of specific "heavy" amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) into proteins.[2]Comparison of signal intensities of peptides from separate mass spectrometry runs.
Applicability Broad applicability to any organism that can be grown on a defined medium, including bacteria, yeast, plants, and animals.[3]Primarily used in cell culture, but can be adapted for some organisms.[2]Applicable to any type of sample, including clinical tissues.
Cost Generally more cost-effective as it uses a simple ¹⁵N-labeled salt.Can be more expensive due to the cost of labeled amino acids.No labeling reagents required, making it cost-effective in terms of consumables.
Multiplexing Typically limited to two-plex experiments (heavy vs. light).Can be extended to three or more plexes using different isotopically labeled amino acids.Can compare multiple samples, but requires more instrument time.
Data Analysis Can be complex due to the variable number of nitrogen atoms in peptides, leading to a wider range of mass shifts.[4]Simpler data analysis due to fixed mass shifts for labeled peptides.Requires sophisticated software for alignment and normalization of LC-MS runs.
Accuracy & Precision High accuracy and precision due to early mixing of samples, which minimizes experimental variability.[5]High accuracy and precision for the same reason as ¹⁵N labeling.[4]Can be affected by run-to-run variation in chromatography and instrument performance.

Inter-laboratory Reproducibility and Sources of Variability

While ¹⁵N metabolic labeling is a powerful technique, achieving high reproducibility, especially across different laboratories, requires careful attention to experimental parameters. A study assessing the variability of a ¹⁵N metabolic labeling workflow in mouse plasma and brain found that the specimen type significantly influences the variability in an LC-independent manner.[6][7] This highlights the importance of standardized sample preparation protocols.

Several key factors can contribute to variability in ¹⁵N metabolic labeling results:

  • Labeling Efficiency: Incomplete incorporation of the ¹⁵N isotope can lead to inaccurate quantification.[8] It is recommended to achieve a labeling efficiency of 97% or higher for reliable data.[8] Factors influencing labeling efficiency include the purity of the ¹⁵N source, the duration of labeling, and the organism's metabolic rate.[8]

  • Sample Preparation: Variations in protein extraction, digestion, and peptide cleanup can introduce significant variability.

  • Mass Spectrometry Analysis: Differences in instrumentation, acquisition parameters, and calibration can affect the accuracy of quantification.

  • Data Analysis: The choice of software and the parameters used for peptide identification, quantification, and normalization can impact the final results.[8]

A direct, large-scale inter-laboratory comparison study for proteomic ¹⁵N metabolic labeling is not yet readily available in the published literature. However, studies on other quantitative proteomics methods have shown that inter-laboratory variability can be significant, with coefficients of variation (CVs) for protein quantification sometimes exceeding 20%.[1] This underscores the critical need for standardized protocols and reference materials to improve the comparability of data between laboratories.

Experimental Protocols

General Workflow for ¹⁵N Metabolic Labeling

A typical ¹⁵N metabolic labeling experiment follows these key steps:

G cluster_0 Labeling cluster_1 Sample Preparation cluster_2 Analysis A Cell/Organism Culture in ¹⁴N Medium B Transfer to ¹⁵N Medium A->B C Growth for several generations to ensure >97% labeling B->C D Harvest ¹⁴N (Control) and ¹⁵N (Experimental) Samples C->D E Mix Samples at a 1:1 Ratio D->E F Protein Extraction and Digestion E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H I Statistical Analysis and Biological Interpretation H->I

Caption: General experimental workflow for a ¹⁵N metabolic labeling experiment.

Detailed Methodologies

1. Cell Culture and Labeling (Example: E. coli)

  • ¹⁴N Medium: Prepare a minimal medium (e.g., M9) containing ¹⁴NH₄Cl as the sole nitrogen source.

  • ¹⁵N Medium: Prepare an identical minimal medium, but substitute ¹⁴NH₄Cl with ¹⁵NH₄Cl (≥99% purity).

  • Adaptation: Inoculate a starter culture in ¹⁴N medium. Once the culture reaches the logarithmic growth phase, pellet the cells and resuspend them in the ¹⁵N medium.

  • Labeling: Grow the cells in the ¹⁵N medium for a sufficient number of generations to ensure near-complete incorporation of the heavy isotope. The number of generations required will vary depending on the organism's doubling time.

2. Sample Preparation

  • Harvesting: Harvest the ¹⁴N and ¹⁵N labeled cells by centrifugation.

  • Mixing: Accurately determine the cell count or total protein concentration of each sample and mix them in a 1:1 ratio. This early mixing is crucial for minimizing downstream experimental error.

  • Lysis and Protein Extraction: Lyse the mixed cell pellet using a suitable buffer and mechanical disruption (e.g., sonication).

  • Protein Digestion: Perform in-solution or in-gel digestion of the protein extract using a protease such as trypsin.

3. Mass Spectrometry and Data Analysis

  • LC-MS/MS: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis Software: Use specialized software (e.g., Protein Prospector, MaxQuant) to identify peptides and quantify the ¹⁴N/¹⁵N ratios.[8] The software should be able to handle the variable mass shifts associated with ¹⁵N labeling.

  • Ratio Adjustment: Correct the peptide ratios for the actual labeling efficiency, which can be determined experimentally.[8]

  • Normalization: Normalize the data to account for any slight inaccuracies in the initial 1:1 mixing.[5]

Signaling Pathway Analysis using ¹⁵N Labeling

¹⁵N metabolic labeling is a powerful tool for studying changes in protein expression within signaling pathways in response to various stimuli. For example, it can be used to investigate the upregulation or downregulation of kinases, phosphatases, and their substrates in a cancer cell line treated with a drug.

cluster_pathway Example Signaling Pathway cluster_quantification ¹⁵N Labeling Quantification Drug Drug Treatment (Experimental Condition) Receptor Receptor Drug->Receptor inhibits Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Quant_Kinase1 Kinase A (¹⁴N/¹⁵N ratio < 1) Kinase1->Quant_Kinase1 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates TargetGene Target Gene Expression TranscriptionFactor->TargetGene regulates Quant_TargetGene Target Gene Product (¹⁴N/¹⁵N ratio < 1) TargetGene->Quant_TargetGene

Caption: ¹⁵N labeling can quantify changes in protein abundance within a signaling pathway.

Conclusion and Future Outlook

¹⁵N metabolic labeling is a robust and versatile method for quantitative proteomics, offering high accuracy and wide applicability. While it presents some challenges in data analysis compared to SILAC, its cost-effectiveness makes it an attractive option for many research projects.

The lack of comprehensive inter-laboratory comparison studies for ¹⁵N metabolic labeling in proteomics is a significant gap in the field. Such studies are crucial for establishing standardized best practices and ensuring the reliability and comparability of data across different research groups. The development of certified reference materials and standardized data analysis pipelines will be instrumental in achieving this goal. By addressing these challenges, the proteomics community can further enhance the power and utility of ¹⁵N metabolic labeling for advancing our understanding of biology and disease.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-L-Cystine-15N2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedural guidance for the safe and compliant disposal of (S)-L-Cystine-15N2, a non-radioactive, isotopically labeled amino acid. The procedures outlined are intended for researchers, scientists, and drug development professionals in a laboratory setting.

Core Safety and Chemical Profile

This compound is L-Cystine in which the two nitrogen atoms have been enriched with the stable isotope Nitrogen-15.

  • Isotopic Nature : The ¹⁵N isotope is stable and not radioactive . Therefore, no special precautions related to radioactivity are required for its handling or disposal.[1] The disposal procedures are dictated by the chemical properties of L-Cystine itself.[]

  • Chemical Hazards : L-Cystine is generally considered a non-hazardous chemical according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4] It is a non-combustible solid and is insoluble in water.[3] However, as with any laboratory chemical, prudent laboratory practices should be observed.[3] Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information.

Detailed Disposal Protocols

The primary principle for disposing of this compound is to manage it as standard, non-hazardous L-Cystine.[] The appropriate disposal route depends on the form of the waste. Adherence to local, state, and federal regulations, along with your institution's specific Environmental, Health, and Safety (EH&S) guidelines, is mandatory.[5][6]

Step 1: Waste Identification and Consultation Before disposal, confirm that the waste is solely this compound or materials contaminated with it. Review the product's SDS and your institution's chemical hygiene plan. When in doubt, contact your institution's EH&S or waste management department.[][7]

Step 2: Waste Segregation Properly segregate waste streams to ensure safe and compliant disposal. Do not mix this compound waste with other chemical waste, particularly hazardous, reactive, or radioactive materials.[6][8]

  • Solid Waste : Unused or expired solid this compound.

  • Aqueous Solutions : Solutions containing dissolved this compound.

  • Contaminated Labware : Items such as gloves, weigh boats, paper towels, or vials that have come into contact with the chemical.

Step 3: Disposal Procedures by Waste Form

  • Protocol for Solid this compound

    • Place the solid chemical waste into a suitable, sealed, and clearly labeled container.

    • The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.

    • Contact your institution's EH&S department for collection or guidance. Some institutions may permit disposal of non-hazardous solids directly into designated dumpsters, but they should not be placed in common laboratory trash cans handled by custodial staff.[9]

  • Protocol for Aqueous Solutions

    • Confirm with your institution's EH&S department that drain disposal of non-hazardous, water-soluble chemicals is permitted.[7][9]

    • If approved, pour the solution into a designated laboratory sink.

    • Flush the sink with a copious amount of water (e.g., at least 20 parts water) to ensure it is thoroughly diluted within the sanitary sewer system.[7]

    • Maintain a log of all chemical disposals made via the sanitary sewer, as required by your institution.

  • Protocol for Contaminated Labware and Debris

    • Collect all contaminated items (gloves, paper towels, etc.) in a dedicated waste bag or container.

    • Seal the bag or container securely.

    • Label the container clearly as "Non-hazardous lab debris contaminated with this compound".

    • Dispose of the container in the appropriate solid waste stream as directed by your institutional guidelines, which is typically separate from general office trash.[10]

  • Protocol for Empty Containers

    • Rinse the empty container thoroughly with water or an appropriate solvent.

    • Deface or remove the original manufacturer's label to prevent misidentification.[8][9]

    • Once clean and properly defaced, the container can typically be disposed of in the regular trash or recycling stream.[9]

Data Summary for Disposal

The following table summarizes the recommended disposal pathways for different forms of this compound waste.

Waste FormRecommended Disposal PathwayKey Considerations
Solid Chemical Institutional Chemical Waste ProgramMust be in a sealed, labeled container. Do not place in standard lab trash.[9]
Aqueous Solution Sanitary Sewer (Drain)Requires prior approval from EH&S. Must be flushed with copious water.[7]
Contaminated Labware Non-Hazardous Solid Waste StreamCollect in a sealed, labeled bag/container. Keep separate from clean lab materials.
Empty Container Regular Trash / RecyclingMust be thoroughly rinsed and the original label must be defaced or removed.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_paths start This compound Waste Generated consult Consult Manufacturer's SDS & Institutional EH&S Guidelines start->consult identify Identify Waste Form consult->identify solid Solid Chemical identify->solid Solid liquid Aqueous Solution identify->liquid Liquid debris Contaminated Labware (Gloves, Paper Towels, etc.) identify->debris Debris container Empty Product Container identify->container Container proc_solid Package in sealed, labeled container. Dispose via institutional non-hazardous chemical waste program. solid->proc_solid proc_liquid Obtain EH&S approval. Dispose to sanitary sewer with copious amounts of water. liquid->proc_liquid proc_debris Place in sealed, labeled bag. Dispose as non-hazardous solid laboratory waste. debris->proc_debris proc_container Rinse thoroughly. Deface or remove label. Dispose in regular trash/recycling. container->proc_container

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.